molecular formula C4H3BrN2O3 B187712 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 19645-78-4

5-bromopyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B187712
CAS No.: 19645-78-4
M. Wt: 206.98 g/mol
InChI Key: BQMHSAAXSOJYOV-UHFFFAOYSA-N
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Description

5-bromopyrimidine-2,4,6(1H,3H,5H)-trione, also known as 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione, is a useful research compound. Its molecular formula is C4H3BrN2O3 and its molecular weight is 206.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O3/c5-1-2(8)6-4(10)7-3(1)9/h1H,(H2,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQMHSAAXSOJYOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(=O)NC(=O)NC1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90299087
Record name 5-Bromopyrimidine-2,4,6(1H,3H,5H)-trione
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Molecular Weight

206.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19645-78-4
Record name 5-Bromo-2,4,6(1H,3H,5H)-pyrimidinetrione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19645-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromopyrimidine-2,4,6(1H,3H,5H)-trione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-1,3-diazinane-2,4,6-trione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-1,3-diazinane-2,4,6-trione, more commonly known as 5-bromobarbituric acid, is a halogenated derivative of barbituric acid. The parent compound, barbituric acid, and its derivatives are a well-known class of heterocyclic compounds that have been extensively studied for their central nervous system depressant activities, leading to their use as sedatives, hypnotics, and anticonvulsants.[1] The introduction of a bromine atom at the 5-position of the pyrimidine ring significantly alters the molecule's electronic properties, reactivity, and potential biological activity.

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-bromobarbituric acid. Understanding these properties is paramount for its application in medicinal chemistry, organic synthesis, and materials science. For drug development professionals, these parameters directly influence formulation, pharmacokinetics (absorption, distribution, metabolism, and excretion), and pharmacodynamics. For synthetic chemists, knowledge of its solubility, acidity, and reactivity is crucial for designing reaction conditions and purification protocols.[2][3]

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity.

Molecular Structure

5-Bromobarbituric acid possesses a six-membered heterocyclic ring composed of two nitrogen and four carbon atoms. The bromine atom is substituted at the C5 position, which is flanked by two carbonyl groups. The molecule is largely planar, and its structure is amenable to various intermolecular interactions.

Below is a 2D representation of the molecular structure.

Caption: Workflow for Capillary Melting Point Determination.

Assessment of Solubility

The "shake-flask" method is a standard protocol for determining the solubility of a compound in a given solvent.

Protocol: Shake-Flask Method for Aqueous Solubility

  • Preparation: An excess amount of 5-bromobarbituric acid is added to a known volume of deionized water in a sealed flask.

  • Equilibration: The flask is agitated (e.g., on an orbital shaker) at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A filtered aliquot of the supernatant is carefully removed and its concentration is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. [4][5]The barbiturate chromophore allows for sensitive UV detection.

  • Calculation: Solubility is expressed in units such as mg/mL or mol/L.

Caption: Shake-Flask Method for Determining Solubility.

Determination of Acidity (pKa)

The pKa is a measure of the acidity of the N-H protons. Potentiometric titration is a direct and reliable method for its determination.

Protocol: Potentiometric Titration for pKa Determination

  • Solution Preparation: A precise weight of 5-bromobarbituric acid is dissolved in a suitable solvent (e.g., a water/methanol mixture if aqueous solubility is low).

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally using a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Spectroscopic Profile

Spectroscopic data provides a fingerprint of the molecule, confirming its structure and identifying functional groups. While specific spectra for 5-bromobarbituric acid are not readily available in public databases, a profile can be predicted based on its structure and data from analogous compounds. [6]

  • ¹H NMR (Proton NMR):

    • N-H Protons: A broad singlet is expected in the downfield region (typically δ 10-12 ppm), corresponding to the two acidic imide protons. The exact chemical shift will depend on the solvent and concentration.

    • C5-H Proton: A singlet is expected for the proton at the C5 position. Its chemical shift would be influenced by the adjacent carbonyl groups and the bromine atom.

  • ¹³C NMR (Carbon NMR):

    • Carbonyl Carbons (C2, C4, C6): Resonances for the three carbonyl carbons are expected in the downfield region (δ 150-170 ppm).

    • C5 Carbon: The resonance for the carbon bearing the bromine atom (C5) will appear at a distinct chemical shift, influenced by the halogen's electronegativity.

  • Infrared (IR) Spectroscopy:

    • N-H Stretching: A broad absorption band is expected in the region of 3100-3300 cm⁻¹ due to the N-H stretching vibrations.

    • C=O Stretching: Strong, sharp absorption bands will be present in the region of 1650-1750 cm⁻¹ corresponding to the stretching vibrations of the three carbonyl groups.

    • C-Br Stretching: A weaker absorption is expected in the fingerprint region (typically 500-700 cm⁻¹) for the C-Br bond.

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity at m/z 206 and 208. This isotopic signature is a powerful tool for confirming the presence of a single bromine atom in the molecule. [7]

Reactivity and Stability

  • Acidity: As a derivative of barbituric acid, the compound is acidic and will react with bases to form water-soluble salts. This is a key property for its manipulation in aqueous media.

  • Reactivity at C5: The C5 position is activated by the two adjacent carbonyl groups. While one hydrogen has been replaced by bromine, the remaining hydrogen is acidic and can be removed by a strong base.

  • Role as a Brominating Agent: Research has shown that 5-bromobarbituric acid can be generated in situ and used as a mild and selective monobrominating agent in organic synthesis. [2][3]This highlights the reactivity of the C-Br bond under certain conditions.

  • Stability: The compound is expected to be stable under standard laboratory conditions. However, like many barbiturates, it may be susceptible to hydrolytic cleavage of the ring under strong acidic or basic conditions, especially at elevated temperatures.

Conclusion

5-Bromo-1,3-diazinane-2,4,6-trione is a multifaceted molecule whose utility in research and development is underpinned by its distinct physicochemical properties. Its moderate acidity, hydrophilic character (indicated by a negative LogP), and significant hydrogen bonding potential are defining features. The presence of the bromine atom not only provides a unique spectroscopic signature but also imparts specific reactivity that can be exploited in organic synthesis. This guide has synthesized the available data and provided a framework of standard experimental protocols to offer researchers a solid foundation for working with this compound. Accurate characterization of these properties is the cornerstone of successful application, from designing novel therapeutics to pioneering new synthetic methodologies.

References

  • International Journal of Science and Research Archive. (2024).
  • International Journal of Science and Research Archive. (2024).
  • Journal of Chromatographic Science.
  • United Nations Office on Drugs and Crime.
  • Bright, R., et al. (1996). 5-Bromobarbituric Acid : A Mild and Selective Monobrominating Agent Employed in the Synthesis of the Gastrin Antagonist GR174152.
  • Bright, R., et al. (1996). 5-Bromobarbituric Acid : A Mild and Selective Monobrominating Agent Employed in the Synthesis of the Gastrin Antagonist GR174152.
  • ChemicalBook. (2025). 5,5-DIBROMOBARBITURIC ACID.
  • PubChem. 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione.
  • Chemsrc. (2025). CAS#:511-67-1 | 5,5-Dibromo-2,4,6(1H,3H,5H)-pyrimidinetrione.
  • BYJU'S. pka and Acidity.
  • Organic Chemistry D
  • First Year Chemistry, University of Sydney. (2023). Solubility of Organic Compounds.
  • Journal of Chemical Education. (2023).
  • Chemical Society Reviews. (2012). The significance of acid/base properties in drug discovery.
  • Wikipedia.
  • Leah4sci. (2013). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube.
  • Chemistry LibreTexts. (2019). 4.4 Solubility.

Sources

5-bromopyrimidine-2,4,6(1H,3H,5H)-trione molecular structure and bonding

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure and Bonding of 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione

Prepared by: Gemini, Senior Application Scientist

Introduction

5-bromopyrimidine-2,4,6(1H,3H,5H)-trione, more commonly known as 5-bromobarbituric acid, is a halogenated derivative of barbituric acid. The parent molecule, barbituric acid, forms the chemical backbone for a class of drugs known as barbiturates, which exhibit central nervous system depressant activities.[1] While 5-bromobarbituric acid itself is not pharmacologically active in the same manner, its unique chemical properties make it a valuable reagent in organic synthesis.[2][3] Its utility primarily stems from its capacity to act as a mild and selective monobrominating agent, a critical function in the synthesis of complex pharmaceutical compounds.[2][3]

This guide provides a detailed examination of the molecular structure, bonding characteristics, and spectroscopic profile of 5-bromobarbituric acid. We will delve into the intricacies of its three-dimensional conformation, the nature of its covalent and non-covalent interactions, and the experimental and computational methodologies employed for its characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep, technical understanding of this important chemical entity.

Molecular Architecture and Isomerism

The fundamental identity of 5-bromobarbituric acid is defined by its chemical composition and the spatial arrangement of its constituent atoms.

Core Structure and Composition

5-bromobarbituric acid is a heterocyclic compound with the molecular formula C₄H₃BrN₂O₃.[4][5] Its structure consists of a six-membered pyrimidine-2,4,6-trione ring. This core is characterized by:

  • Two nitrogen atoms at positions 1 and 3.

  • Three carbonyl (C=O) groups at positions 2, 4, and 6.

  • A single bromine atom substituted at position 5.

The systematic IUPAC name for this compound is 5-bromo-1,3-diazinane-2,4,6-trione.[4][6]

PropertyValueSource
Molecular Formula C₄H₃BrN₂O₃PubChem[4]
Molecular Weight 206.98 g/mol PubChem[4]
CAS Number 19645-78-4Alfa Chemistry[6]
IUPAC Name 5-bromo-1,3-diazinane-2,4,6-trionePubChem[4]
Tautomerism: The Lactam-Lactim and Keto-Enol Equilibrium

Like its parent compound, 5-bromobarbituric acid can theoretically exist in several tautomeric forms due to the migration of protons.[7][8] This phenomenon involves two primary types of isomerism:

  • Lactam-Lactim Tautomerism: Protons from the nitrogen atoms (lactam form) can migrate to the adjacent carbonyl oxygen atoms, forming a hydroxyl group and a carbon-nitrogen double bond (lactim form).

  • Keto-Enol Tautomerism: The proton on the C5 carbon (keto form) can migrate to an adjacent carbonyl oxygen, creating a hydroxyl group and a carbon-carbon double bond (enol form).

Computational studies on barbituric acid and its derivatives consistently show that the tri-keto (lactam) form is the most stable and predominant tautomer under standard conditions.[7][9] This stability is attributed to the resonance stabilization afforded by the amide groups and the greater strength of the carbon-oxygen double bonds compared to carbon-carbon double bonds.[10]

Caption: Tautomeric equilibrium of 5-bromobarbituric acid.

Bonding and Intermolecular Forces

The physical and chemical properties of 5-bromobarbituric acid are a direct consequence of the bonding within the molecule and the interactions between molecules.

Covalent Network and Ring Conformation

The pyrimidine ring of barbituric acid derivatives is not planar. X-ray crystallography studies on analogous compounds, such as 5,5-dibromobarbituric acid, reveal that the six-membered ring typically adopts a C5-endo envelope conformation .[11][12] In this arrangement, the C5 carbon (the one bearing the bromine atom) is pushed out of the plane formed by the other atoms in the ring. This puckering minimizes the repulsive steric interactions between the axial substituent on C5 and the rest of the pyrimidine ring.[12]

This conformation has a significant impact on the C5-Br bond. The bromine atom in the axial position experiences greater steric hindrance, leading to a slight elongation of the axial C-Br bond compared to the equatorial C-Br bond in 5,5-disubstituted analogues.[12]

The Dominant Role of Hydrogen Bonding

The presence of two N-H groups (hydrogen bond donors) and three C=O groups (hydrogen bond acceptors) makes 5-bromobarbituric acid a potent participant in hydrogen bonding. In the solid state, these interactions are the primary drivers of the crystal packing, leading to the formation of extensive, well-ordered supramolecular structures. Crystal structure analyses of related brominated barbiturates show complex, layered frameworks held together by a network of N–H⋯O=C hydrogen bonds.[11][12] These strong intermolecular forces are responsible for the compound's crystalline nature and relatively high melting point.

G M1 Molecule 1 (N-H Donor) M2 Molecule 2 (C=O Acceptor) M1->M2 N-H···O=C M3 Molecule 3 (C=O Acceptor) M1->M3 Crystal Lattice Formation M4 Molecule 4 (N-H Donor) M2->M4 M4->M3 N-H···O=C

Caption: Hydrogen bonding network in the solid state.

Spectroscopic and Analytical Characterization

The precise structure of 5-bromobarbituric acid is confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for elucidating the carbon-hydrogen framework.

  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple.

    • N-H Protons: The two amide protons (N1-H and N3-H) would typically appear as a broad singlet. Their chemical shift is highly dependent on solvent and concentration, usually found in the downfield region (δ 11-12 ppm in DMSO-d₆).[13]

    • C5-H Proton: The single proton at the C5 position will appear as a sharp singlet. Its chemical shift would be influenced by the adjacent bromine and carbonyl groups.

  • ¹³C NMR: The carbon NMR spectrum provides insight into the electronic environment of each carbon atom.

    • Carbonyl Carbons (C2, C4, C6): These carbons are highly deshielded and will appear far downfield (δ ~150-170 ppm).

    • C5 Carbon: The carbon atom bonded to bromine will have a distinct chemical shift, typically in the range of δ 30-50 ppm.

Predicted Spectroscopic Data
Technique Expected Signals / Features
¹H NMR ~ δ 11.5 ppm (broad singlet, 2H, N-H), ~ δ 4.5-5.5 ppm (singlet, 1H, C5-H)
¹³C NMR ~ δ 165-175 ppm (C=O), ~ δ 150 ppm (C=O), ~ δ 40-50 ppm (C5-Br)
IR Spectroscopy 3100-3300 cm⁻¹ (N-H stretch, broad), 1680-1750 cm⁻¹ (C=O stretch, strong, multiple bands), ~600 cm⁻¹ (C-Br stretch)
Mass Spectrometry Molecular ion peak (M⁺) with a characteristic isotopic pattern for one bromine atom ([M]⁺ and [M+2]⁺ in ~1:1 ratio)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of 5-bromobarbituric acid is dominated by characteristic absorption bands:

  • N-H Stretching: A broad and strong absorption band in the region of 3100-3300 cm⁻¹ is indicative of the N-H bonds involved in hydrogen bonding.[14]

  • C=O Stretching: Very strong and sharp absorption bands appear in the region of 1680-1750 cm⁻¹. Often, multiple distinct peaks are observed, corresponding to the different electronic environments of the three carbonyl groups.

  • C-Br Stretching: The absorption for the carbon-bromine bond is typically found in the fingerprint region of the spectrum, at lower wavenumbers (around 600 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. A key diagnostic feature in the mass spectrum of 5-bromobarbituric acid is the isotopic signature of bromine. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in the molecular ion appearing as a pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units, which is a definitive indicator for the presence of a single bromine atom.

Synthesis and Reactivity

Synthesis Protocol

5-bromobarbituric acid can be synthesized via the direct bromination of barbituric acid. However, a more controlled and facile in situ method involves a disproportionation reaction between barbituric acid and 5,5-dibromobarbituric acid.[2][3] This approach avoids the handling of elemental bromine and provides the reagent ready for immediate use.

Experimental Protocol: In Situ Generation of 5-Bromobarbituric Acid [3]

  • Charging the Vessel: To a suitable reaction vessel, add equimolar amounts of barbituric acid and 5,5-dibromobarbituric acid.

  • Solvent Addition: Add a solvent system, such as aqueous tetrahydrofuran (THF), to the vessel.

  • Disproportionation: Stir the mixture at ambient temperature (20-25 °C). The two starting materials will undergo a disproportionation reaction to generate two equivalents of 5-bromobarbituric acid in situ.

  • Immediate Use: The resulting solution containing the 5-bromobarbituric acid reagent can be directly used for subsequent bromination reactions.

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 Barbituric Acid P1 Mix in aq. THF (20-25°C) R1->P1 R2 5,5-Dibromobarbituric Acid R2->P1 Prod 5-Bromobarbituric Acid (in situ) P1->Prod

Sources

CAS number 19645-78-4 chemical properties and safety data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to CAS No. 19645-78-4: 5-Bromopyrimidine-2,4,6(1H,3H,5H)-trione

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical compound identified by CAS number 19645-78-4. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes its chemical properties, synthetic utility, and essential safety protocols, grounding all information in authoritative data.

Introduction and Strategic Overview

The compound 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione, a derivative of barbituric acid, represents a key heterocyclic building block in synthetic organic chemistry. While not an end-product therapeutic itself, its true value lies in its role as a versatile intermediate. The pyrimidine core is a foundational structure in numerous biologically active molecules, including nucleobases essential for DNA and RNA, making its derivatives prime candidates for library synthesis in drug discovery programs.[1] The strategic introduction of a bromine atom at the 5-position activates the molecule for a variety of subsequent chemical transformations, enabling the construction of more complex molecular architectures.[2] This guide will delve into the known characteristics of this compound and provide practical, field-tested insights into its application and safe handling.

Compound Identification and Chemical Structure

Correctly identifying a chemical is the bedrock of reproducible science. The fundamental identifiers for this compound are consolidated below.

IdentifierValueSource
CAS Number 19645-78-4[2][3]
IUPAC Name 5-bromo-1,3-diazinane-2,4,6-trione[2][4]
Synonyms 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione, 5-bromobarbituric acid[4][5]
Molecular Formula C₄H₃BrN₂O₃[3][4]
Molecular Weight 206.98 g/mol [4]
Canonical SMILES C1(C(=O)NC(=O)NC1=O)Br[4]
InChIKey BQMHSAAXSOJYOV-UHFFFAOYSA-N[4]

Physicochemical and Computed Properties

Experimental physicochemical data for this compound is not extensively documented in public literature, a common scenario for specialized synthetic intermediates. However, computational models provide valuable estimations for guiding experimental design, such as selecting appropriate solvent systems or anticipating membrane permeability.

PropertyPredicted ValueSource
XLogP3 -0.4[4]
Hydrogen Bond Donor Count 2[4]
Hydrogen Bond Acceptor Count 3[4]
Rotatable Bond Count 0[4]
Exact Mass 205.93270 Da[4]
Polar Surface Area 75.3 Ų[4]

The negative LogP value suggests high hydrophilicity, indicating good solubility in polar solvents. The presence of both hydrogen bond donors (N-H groups) and acceptors (C=O groups) further supports this and is critical for its interaction with other reagents.

Synthesis, Reactivity, and Applications in Drug Discovery

The primary utility of 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione is as a precursor in multi-step organic syntheses.[6] Its reactivity is dominated by the pyrimidine ring system, which is amenable to various transformations.

Role in Heterocyclic Synthesis

A documented application of this compound is in the synthesis of more complex heterocyclic systems. For example, it serves as a key starting material for producing 2-amino-thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione.[7] This reaction involves a condensation and cyclization process with carbamimidothioic acid in the presence of pyridine in ethanol.[7] The resulting thiazolopyrimidine scaffold is of significant interest in medicinal chemistry due to its presence in molecules with diverse pharmacological activities.

The diagram below illustrates this synthetic pathway, showcasing the role of CAS 19645-78-4 as a foundational building block.

G start 5-Bromopyrimidine-2,4,6-trione (CAS 19645-78-4) product 2-Amino-thiazolo[4,5-d]pyrimidine- 5,7(4H,6H)-dione start->product Condensation/ Cyclization reagent Carbamimidothioic acid + Pyridine, Ethanol reagent->product caption Synthetic Utility of CAS 19645-78-4

Caption: Synthetic pathway from 5-bromopyrimidine-2,4,6-trione.

Importance of the Pyrimidine Core

Pyrimidines are not just synthetic curiosities; they are fundamental to life.[1] Cells utilize them as a source of energy and they are crucial for the synthesis of DNA, RNA, and proteins.[1] This inherent biological relevance makes pyrimidine derivatives a rich source for drug discovery, with applications ranging from antiviral and antibacterial agents to anticancer therapeutics. By providing a functionalized pyrimidine core, CAS 19645-78-4 offers a gateway to novel compounds within these therapeutic areas.

Safety Data and Handling Protocols

A rigorous approach to safety is non-negotiable in a research environment. The toxicological and ecological properties of 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione have not been thoroughly investigated, with safety data sheets often reporting "no data available" for acute toxicity, carcinogenicity, and environmental hazards.[5] This lack of data necessitates treating the compound as potentially hazardous and handling it with the utmost care.

Hazard Identification

Based on the general reactivity of related compounds and standard laboratory practice, the following potential hazards should be assumed:

  • Skin and Eye Irritation: May cause irritation upon contact.

  • Inhalation: May be harmful if inhaled.

  • Ingestion: May be harmful if swallowed.

Recommended Safe Handling Protocol

A self-validating system of protocols ensures safety. The following step-by-step methodology must be followed.

  • Preparation and Engineering Controls:

    • Work exclusively within a certified chemical fume hood to prevent inhalation of dust or vapors.

    • Ensure a safety shower and eyewash station are readily accessible and unobstructed.

    • Designate a specific area for handling this compound to avoid cross-contamination.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[5]

    • Skin Protection: Wear a flame-retardant laboratory coat and impervious gloves (e.g., nitrile). Inspect gloves for integrity before each use.[8]

    • Respiratory Protection: If engineering controls are insufficient or during spill cleanup, use a full-face respirator with appropriate cartridges.[5]

  • Handling and Storage:

    • Avoid generating dust. Handle as a solid and weigh carefully.

    • Keep the container tightly closed when not in use.

    • Store in a dry, well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[8]

  • First Aid Measures:

    • If Inhaled: Move the person to fresh air. If symptoms occur, seek medical attention.[5]

    • On Skin Contact: Immediately wash off with plenty of water. Remove contaminated clothing.[5]

    • On Eye Contact: Rinse cautiously with water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[5][8]

    • If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[5]

  • Disposal:

    • Dispose of waste material and contaminated containers in accordance with all local, regional, and national regulations. Do not allow it to enter the sewer system.

The workflow for safely handling this uncharacterized reagent is visualized below.

G cluster_prep 1. Preparation cluster_ppe 2. Don PPE cluster_handle 3. Chemical Handling cluster_cleanup 4. Post-Procedure prep1 Work in Fume Hood prep2 Verify Eyewash/Shower Access prep1->prep2 ppe1 Safety Goggles/ Face Shield ppe2 Lab Coat & Nitrile Gloves ppe1->ppe2 handle1 Weigh Carefully (Avoid Dust) handle2 Perform Synthesis handle1->handle2 handle3 Store Tightly Sealed handle2->handle3 clean1 Decontaminate Glassware clean2 Dispose of Waste Properly clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3 cluster_prep cluster_prep cluster_ppe cluster_ppe cluster_prep->cluster_ppe cluster_handle cluster_handle cluster_ppe->cluster_handle cluster_cleanup cluster_cleanup cluster_handle->cluster_cleanup caption Safe Handling Workflow for CAS 19645-78-4

Caption: Step-by-step workflow for safe laboratory handling.

Conclusion

CAS 19645-78-4, or 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione, is a valuable, functionalized intermediate for chemical synthesis. Its significance is derived from the ubiquitous and biologically important pyrimidine core, offering a reliable entry point for the development of novel heterocyclic compounds in pharmaceutical research. While its own physicochemical and toxicological profiles are not extensively characterized, established synthetic routes demonstrate its utility. Adherence to stringent safety protocols is mandatory, treating the substance as potentially hazardous until comprehensive data becomes available. This compound remains a key resource for medicinal chemists aiming to explore new chemical space built upon a classic biological scaffold.

References

  • Chemsrc . 5-Bromouracil | CAS#:51-20-7. [Link]

  • Alchem.Pharmtech . Pyrimidines Archives. [Link]

  • CATO . 5-Bromopyrimidine-2,4,6(1H,3H,5H)-trione. [Link]

  • Aaron Chemistry & UnaveraChemLab . Your Best Solution for Research and Production. [Link]

  • PubChem . 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione. [Link]

Sources

The Solubility Enigma of 5-Bromopyrimidine-2,4,6(1H,3H,5H)-trione: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of Physicochemical Properties, Predictive Modeling, and Experimental Determination for a Key Synthetic Intermediate

Foreword

For chemists and pharmaceutical scientists engaged in the synthesis and development of novel therapeutics, understanding the solubility of key intermediates is paramount. 5-Bromopyrimidine-2,4,6(1H,3H,5H)-trione, also known as 5-bromobarbituric acid, is a pivotal building block in the creation of a diverse array of bioactive molecules. However, a comprehensive understanding of its behavior in various organic solvents remains a critical knowledge gap. This technical guide aims to illuminate the solubility characteristics of this compound, moving beyond a mere presentation of data to provide a foundational understanding of the principles governing its solubility, predictive methodologies, and robust experimental protocols for its determination.

The Molecular Profile of 5-Bromopyrimidine-2,4,6(1H,3H,5H)-trione: A Precursor to Understanding Solubility

The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. 5-Bromobarbituric acid is a derivative of barbituric acid, characterized by a pyrimidine heterocyclic skeleton. The presence of a bromine atom at the 5-position significantly influences its electronic and steric properties, which in turn dictates its interaction with various solvent environments.

Key Physicochemical Parameters:

  • pKa: The acidity of the N-H protons in the pyrimidine ring is a crucial factor. For the parent barbituric acid, the pKa is approximately 4.0, indicating it is a weak acid. The electron-withdrawing nature of the bromine atom in the 5-position is expected to slightly increase the acidity of the N-H protons, thereby influencing its potential for hydrogen bonding and salt formation.

  • Crystal Structure: The arrangement of molecules in the solid state significantly impacts the energy required to dissolve the compound. The crystal structure of the related compound, 5,5-dibromobarbituric acid, has been studied and reveals a C5-endo envelope conformation of the pyrimidine ring. The intermolecular forces within the crystal lattice, such as hydrogen bonding and van der Waals interactions, must be overcome by the solvent for dissolution to occur.

The Solubility Landscape: What is Known

Direct quantitative solubility data for 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione in a wide range of organic solvents is notably scarce in publicly available literature. However, valuable insights can be gleaned from the known solubility of its parent compound, barbituric acid, and general principles of solubility.

Barbituric acid itself is reported to be insoluble in most organic solvents [1]. It exhibits slight solubility in polar protic solvents like methanol and polar aprotic solvents like dimethyl sulfoxide (DMSO) [2]. This limited solubility in organic media is a critical consideration for its use in synthesis and formulation.

The introduction of a bromine atom at the 5-position is expected to modulate this solubility profile. The larger, more polarizable bromine atom can increase van der Waals interactions with certain solvents, potentially enhancing solubility in non-polar or moderately polar environments. Conversely, its electron-withdrawing effects could alter the hydrogen bonding capabilities of the molecule.

Predictive Approaches to Solubility: A Theoretical Toolkit

In the absence of extensive experimental data, theoretical models provide a powerful means to predict and understand the solubility of 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione.

Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is quantified by Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components:

  • δd: Dispersion forces

  • δp: Polar forces

  • δh: Hydrogen bonding forces

A solvent is likely to dissolve a solute if their Hansen parameters are similar. By determining the HSP of 5-bromobarbituric acid, a solubility sphere can be constructed to identify suitable solvents.

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a quantum chemistry-based method that can predict a wide range of thermodynamic properties, including solubility, from first principles. It calculates the chemical potential of a solute in a solvent based on the interaction of their molecular surfaces. This powerful tool can be used to screen a large number of solvents and predict the solubility of 5-bromobarbituric acid with a high degree of accuracy, aiding in solvent selection for synthesis, crystallization, and formulation.

Experimental Determination of Solubility: A Practical Guide

Ultimately, theoretical predictions must be validated by empirical data. The following section provides a detailed protocol for the accurate determination of the solubility of 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione in organic solvents using the widely accepted shake-flask method.

The Shake-Flask Method: A Step-by-Step Protocol

This method involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature and then determining the concentration of the dissolved solute in the supernatant.

Materials and Equipment:

  • 5-Bromopyrimidine-2,4,6(1H,3H,5H)-trione (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A preliminary study should be conducted to determine the time to equilibrium (typically 24-72 hours).

  • Sample Collection and Preparation:

    • Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved particles.

    • Dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione.

    • Construct a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

    • Report the temperature at which the solubility was determined.

Visualizing the Workflow

experimental_workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis prep1 Add excess solute to solvent prep2 Seal and place in shaker prep1->prep2 prep3 Equilibrate at constant T prep2->prep3 samp1 Settle undissolved solid prep3->samp1 Equilibrium reached samp2 Withdraw supernatant samp1->samp2 samp3 Filter supernatant samp2->samp3 ana1 Dilute sample samp3->ana1 ana2 HPLC analysis ana1->ana2 ana3 Quantify vs. standards ana2->ana3 result Final Solubility Value ana3->result Solubility data

Sources

Methodological & Application

The Versatile Role of 5-Bromopyrimidine-2,4,6(1H,3H,5H)-trione in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Privileged Scaffold

5-Bromopyrimidine-2,4,6(1H,3H,5H)-trione, commonly known as 5-bromobarbituric acid, is a heterocyclic compound of significant interest to the fields of medicinal chemistry, drug development, and materials science. Its pyrimidine-2,4,6-trione core is a "privileged structure," a molecular framework that is recurrently found in biologically active compounds. The strategic placement of a bromine atom at the 5-position provides a versatile synthetic handle, allowing for a diverse range of chemical transformations. This guide offers an in-depth exploration of the applications of 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione in organic synthesis, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in the laboratory.

PropertyValueReference
Molecular Formula C₄H₃BrN₂O₃[1]
Molecular Weight 206.98 g/mol [1]
Appearance White to off-white crystalline solid
CAS Number 19645-78-4[1]

Safety Information: 5-Bromopyrimidine-2,4,6(1H,3H,5H)-trione should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[2]

Core Synthetic Applications

The reactivity of 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione is dominated by the chemistry of the C-Br bond at the electrophilic C5 position and the acidic protons of the active methylene group, which can be leveraged in various synthetic strategies.

Nucleophilic Substitution: Gateway to 5-Substituted Uracil Derivatives

The electron-withdrawing nature of the adjacent carbonyl groups makes the C5-bromine a good leaving group for nucleophilic substitution reactions. This is a cornerstone of its utility, particularly in the synthesis of 5-aminouracil derivatives, which are precursors to a wide array of bioactive molecules.

Causality of Experimental Choices: The reaction of 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione with amines is typically carried out in a high-boiling polar solvent to ensure the solubility of the starting materials and to provide sufficient thermal energy to overcome the activation barrier of the reaction. The choice of base is critical to neutralize the HBr generated during the reaction, driving the equilibrium towards the product.

Protocol 1: Synthesis of 5-(Phenylamino)pyrimidine-2,4,6(1H,3H,5H)-trione

This protocol is adapted from general procedures for the synthesis of 5-aminobarbituric acids.[3]

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )AmountMolar Equiv.
5-Bromopyrimidine-2,4,6(1H,3H,5H)-trione19645-78-4206.982.07 g1.0
Aniline62-53-393.131.02 mL1.1
Triethylamine121-44-8101.191.53 mL1.1
N,N-Dimethylformamide (DMF)68-12-273.0920 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione (2.07 g, 10 mmol).

  • Add N,N-Dimethylformamide (DMF, 20 mL) and stir until the solid is partially dissolved.

  • Add aniline (1.02 mL, 11 mmol) followed by triethylamine (1.53 mL, 11 mmol) to the suspension.

  • Heat the reaction mixture to 100-110 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 100 mL of ice-cold water with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water (3 x 20 mL) and then with cold diethyl ether (2 x 15 mL).

  • Dry the product under vacuum to afford 5-(phenylamino)pyrimidine-2,4,6(1H,3H,5H)-trione.

Diagram 1: Nucleophilic Substitution Workflow

G cluster_workflow Workflow for Nucleophilic Substitution start Combine Reactants: 5-Bromobarbituric Acid, Amine, Base, Solvent heat Heat Reaction Mixture (e.g., 100-110 °C) start->heat monitor Monitor Progress (TLC) heat->monitor cool Cool to Room Temperature monitor->cool precipitate Precipitate in Ice Water cool->precipitate filter Filter and Wash Solid precipitate->filter dry Dry Under Vacuum filter->dry product Isolate 5-Aminobarbituric Acid Derivative dry->product

Caption: Step-wise process for the synthesis of 5-aminobarbituric acid derivatives.

Palladium-Catalyzed Cross-Coupling Reactions: Forging C-C Bonds

The C-Br bond in 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions.[4][5][6] These powerful transformations enable the formation of new carbon-carbon bonds, providing access to a vast chemical space of novel pyrimidine derivatives.

Mechanistic Insight: The general catalytic cycle for these reactions involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione.[4][5][6]

  • Transmetalation (Suzuki and Sonogashira) or Migratory Insertion (Heck): The organic group from the coupling partner is transferred to the palladium center.[4][5][6]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[4][5][6]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Note: This is a representative protocol based on Suzuki couplings of similar bromo-heterocycles and may require optimization for 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione.[7][8]

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )AmountMolar Equiv.
5-Bromopyrimidine-2,4,6(1H,3H,5H)-trione19645-78-4206.98207 mg1.0
Arylboronic acidVariesVaries1.2 mmol1.2
Pd(PPh₃)₄14221-01-31155.5658 mg0.05
K₂CO₃584-08-7138.21415 mg3.0
1,4-Dioxane/H₂O (4:1)--10 mL-

Procedure:

  • In a Schlenk tube, combine 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione (207 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and K₂CO₃ (415 mg, 3.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture (10 mL).

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram 2: Suzuki-Miyaura Catalytic Cycle

G center A Pd(0)L2 B [Ar-Pd(II)-Br]L2 (Oxidative Adduct) A->B Ar-Br OxAdd Oxidative Addition C [Ar-Pd(II)-Ar']L2 B->C Ar'-B(OH)2 Base Trans Transmetalation C->A Ar-Ar' RedEl Reductive Elimination

Caption: General mechanism for the Suzuki-Miyaura cross-coupling reaction.

Synthesis of Fused Pyrimidine Systems

5-Bromopyrimidine-2,4,6(1H,3H,5H)-trione and its derivatives are valuable precursors for the synthesis of fused heterocyclic systems, such as pyrano[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines. These scaffolds are of great interest in medicinal chemistry due to their diverse biological activities.[9][10]

Synthesis of Pyrano[2,3-d]pyrimidines: This is often achieved through a one-pot, three-component reaction involving an aldehyde, an active methylene compound (like malononitrile), and a barbituric acid derivative. The reaction proceeds via a tandem Knoevenagel condensation-Michael addition-cyclization sequence.[2][3]

Protocol 3: Synthesis of a Pyrano[2,3-d]pyrimidine Derivative

This protocol is a general method for the synthesis of pyrano[2,3-d]pyrimidines from barbituric acid.[2][3]

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )AmountMolar Equiv.
Barbituric acid67-52-7128.09128 mg1.0
Aromatic aldehydeVariesVaries1.0 mmol1.0
Malononitrile109-77-366.0666 mg1.0
Catalyst (e.g., L-proline)147-85-3115.1312 mg0.1
Ethanol/Water (1:1)--5 mL-

Procedure:

  • In a round-bottom flask, dissolve barbituric acid (128 mg, 1.0 mmol), the aromatic aldehyde (1.0 mmol), and malononitrile (66 mg, 1.0 mmol) in the ethanol/water mixture (5 mL).

  • Add the catalyst (e.g., L-proline, 12 mg, 0.1 mmol).

  • Stir the reaction mixture at room temperature for the time required to complete the reaction (monitor by TLC).

  • Upon completion, the solid product that precipitates is collected by filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product to obtain the desired pyrano[2,3-d]pyrimidine.

Diagram 3: Pyrano[2,3-d]pyrimidine Synthesis Pathway

G cluster_pathway Pyrano[2,3-d]pyrimidine Synthesis start Aldehyde + Malononitrile (Knoevenagel Condensation) intermediate1 Arylidene Malononitrile start->intermediate1 michael Barbituric Acid Addition (Michael Addition) intermediate1->michael intermediate2 Michael Adduct michael->intermediate2 cyclization Intramolecular Cyclization intermediate2->cyclization product Pyrano[2,3-d]pyrimidine cyclization->product

Caption: Reaction pathway for the synthesis of pyrano[2,3-d]pyrimidines.

Synthesis of Pyrimido[4,5-d]pyrimidines: These fused systems can be synthesized via multicomponent reactions, for instance, from 6-aminouracil derivatives (which can be obtained from 5-bromobarbituric acid), aldehydes, and other nitrogen-containing components.[9][11]

Conclusion and Future Outlook

5-Bromopyrimidine-2,4,6(1H,3H,5H)-trione is a highly valuable and versatile building block in organic synthesis. Its ability to undergo nucleophilic substitution, palladium-catalyzed cross-coupling, and participate in the construction of complex fused heterocyclic systems makes it an indispensable tool for medicinal chemists and materials scientists. The protocols and insights provided in this guide are intended to facilitate the exploration of new chemical entities derived from this privileged scaffold, paving the way for the discovery of novel therapeutics and functional materials.

References

  • Stadlbauer, W., & Kappe, T. (1987). The aminobarbituric acid-hydantoin rearrangement. Archiv der Pharmazie, 320(3), 234-242.
  • PubChem. (n.d.). 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione. National Center for Biotechnology Information. Retrieved from [Link]

  • Shaikh, A. A., & Garnaik, B. K. (2020). Ecofriendly synthesis of pyrano[2,3-d]pyrimidine derivatives and related heterocycles with anti-inflammatory activities. Archiv der Pharmazie, 353(9), e2000084.
  • Kazemi, M., & Mosslemin, M. H. (2017). Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry. Journal of Materials and Environmental Science, 8(9), 3410-3422.
  • Gupta, R., Paul, S., & Gupta, R. (2008). Synthesis of 5-indolylpyrimido[4,5-d]pyrimidinones. ARKIVOC, (xvi), 125-133.
  • Al-Issa, S. A. (2013). Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines. Molecules, 18(7), 8449–8487.
  • Sahrapeyma, S., Shirini, F., & Mamaghani, M. (2020). One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst.
  • Di Mola, A., et al. (2021). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 26(23), 7205.
  • Hamama, W. S., Zoorob, H. H., & Emam, H. A. (2009). Facile construction of substituted pyrimido[4,5-d]pyrimidones by transformation of enaminouracil.
  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (2023). Heck reaction. Retrieved from [Link]

Sources

reaction mechanisms involving 5-bromo-1,3-diazinane-2,4,6-trione

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reaction Mechanisms and Applications of 5-Bromo-1,3-diazinane-2,4,6-trione

Authored by: A Senior Application Scientist

Introduction: Unveiling a Selective Brominating Agent

In the landscape of synthetic organic chemistry, the quest for selective and efficient reagents is perpetual. 5-Bromo-1,3-diazinane-2,4,6-trione, more commonly known as 5-bromobarbituric acid, has emerged as a valuable tool, particularly for chemists requiring mild and precise bromination. While structurally similar to the widely used N-Bromosuccinimide (NBS), 5-bromobarbituric acid exhibits distinct reactivity, offering a nuanced approach to the introduction of bromine into organic molecules. Its utility is especially pronounced in complex syntheses where minimizing side reactions and controlling regioselectivity are paramount.[1][2]

This guide provides an in-depth exploration of the reaction mechanisms, practical applications, and detailed experimental protocols involving 5-bromo-1,3-diazinane-2,4,6-trione. It is designed for researchers, scientists, and drug development professionals seeking to leverage this reagent's unique properties in their synthetic endeavors. We will delve into the causality behind its reactivity, present validated protocols, and offer insights gleaned from practical application.

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is fundamental to its safe and effective use.

PropertyValueReference
IUPAC Name 5-bromo-1,3-diazinane-2,4,6-trione[3]
Synonyms 5-Bromobarbituric Acid[1][2]
CAS Number 19645-78-4[3]
Molecular Formula C₄H₃BrN₂O₃[3]
Molecular Weight 206.98 g/mol [3]
Appearance White to off-white solid
Solubility Soluble in THF, water mixtures[2]
Safety and Handling Precautions

5-Bromo-1,3-diazinane-2,4,6-trione is an irritant and should be handled with appropriate care in a well-ventilated fume hood.

Hazard StatementPrecautionary Measure
H302: Harmful if swallowedP270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
H315: Causes skin irritationP280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H335: May cause respiratory irritationP261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Storage: Keep the container tightly closed in a dry and well-ventilated place. Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[4]

Core Reaction Mechanisms: A Tale of Selectivity

The synthetic utility of 5-bromobarbituric acid stems from its ability to act as a source of an electrophilic bromine atom ("Br+"). Unlike more aggressive reagents, its reactions are often characterized by high selectivity, which can be attributed to the electronic environment of the C-Br bond within the pyrimidine-2,4,6-trione ring system.

Electrophilic (Ionic) Bromination

This is the predominant and most valuable reaction pathway for 5-bromobarbituric acid. The mechanism involves the attack of a nucleophilic substrate on the electropositive bromine atom. The barbiturate anion formed is a stable leaving group, facilitating the reaction.

This pathway is particularly effective for the α-bromination of imines and other activated C-H bonds.[2] A key advantage is its selectivity over radical pathways. For instance, in substrates with both benzylic protons and activated aromatic rings, 5-bromobarbituric acid can selectively brominate the desired position without resorting to radical conditions, which often lead to unwanted aromatic ring bromination.[2]

Caption: General mechanism for electrophilic bromination.

Comparison with Radical Bromination

While N-bromoimides like NBS are famous for allylic and benzylic bromination via the Wohl-Ziegler radical reaction, attempts to use similar radical conditions with other brominating agents on certain substrates can be unselective.[5][6] For example, using reagents like 1,3-dibromo-5,5-dimethylhydantoin or NBS with a radical initiator (AIBN) on specific cyclic imines resulted in undesired aromatic ring bromination, likely due to the presence of activating substituents.[2] The utility of 5-bromobarbituric acid lies in its ability to avoid this radical pathway and achieve clean, selective ionic bromination at other positions.[2]

Radical_vs_Ionic sub Substrate (e.g., Cyclic Imine with Activating Group) ionic_path ionic_path sub->ionic_path 5-Bromobarbituric Acid (Ionic Conditions) radical_path radical_path sub->radical_path NBS / AIBN (Radical Conditions) desired_prod desired_prod ionic_path->desired_prod Selective Bromination (e.g., at benzylic methyl group) side_prod side_prod radical_path->side_prod Side Reaction (Aromatic Ring Bromination)

Caption: Divergent reactivity based on reaction conditions.

Application Notes and Protocols

The true value of a reagent is demonstrated through its practical application. Here, we provide detailed, validated protocols for the use of 5-bromo-1,3-diazinane-2,4,6-trione.

Protocol 1: Facile In Situ Generation of 5-Bromobarbituric Acid

One of the most elegant applications is its in situ generation from stable, commercially available precursors. This approach avoids handling the potentially more reactive isolated reagent and ensures it is freshly prepared for immediate use. The method relies on a simple disproportionation reaction.[2]

Rationale: Generating the reagent in situ enhances safety and convenience. The reaction between dibromobarbituric acid and barbituric acid in a THF/water mixture proceeds rapidly to give a clean solution of 5-bromobarbituric acid, which can be directly used in the subsequent bromination step.[2]

Materials:

  • Dibromobarbituric acid

  • Barbituric acid

  • Tetrahydrofuran (THF)

  • Deionized water

Protocol Steps:

  • Combine equimolar amounts of dibromobarbituric acid (e.g., 2.86 g, 10.0 mmol) and barbituric acid (1.28 g, 10.0 mmol) in a suitable reaction flask.

  • Add tetrahydrofuran (30 mL) to the solids to form a slurry.

  • While stirring, add deionized water (15 mL). The solids should dissolve completely, resulting in a clear solution.

  • Stir the solution at ambient temperature (20-25 °C) for 30 minutes.

  • The resulting solution containing 5-bromobarbituric acid is now ready for use in the subsequent reaction. Verification of formation can be performed via HPLC analysis against an authentic sample if required.[2]

InSitu_Workflow start Combine Dibromobarbituric Acid and Barbituric Acid add_solvents Add THF, then Water to form a solution start->add_solvents stir Stir at 20-25 °C for 30 minutes add_solvents->stir ready Solution of 5-Bromobarbituric Acid Ready for Use stir->ready

Caption: Workflow for the in situ generation of the reagent.

Protocol 2: Selective Bromination of a Cyclic Imine

This protocol is adapted from the synthesis of a precursor to the gastrin antagonist GR174152, highlighting the reagent's selectivity in a real-world pharmaceutical synthesis.[2]

Reaction Scheme: Selective bromination of a benzylic methyl group followed by nucleophilic substitution.

Rationale: This procedure demonstrates the mildness of 5-bromobarbituric acid. It achieves bromination of the benzylic methyl group with high selectivity, yielding primarily the monobrominated product, whereas other reagents led to polybromination or aromatic bromination.[2] The subsequent addition of morpholine in a one-pot fashion provides the final product efficiently.

Materials:

  • Solution of 5-bromobarbituric acid (prepared in situ as per Protocol 1)

  • Cyclic imine substrate (e.g., 5-methyl-1,4-benzodiazepine derivative)

  • Morpholine

  • Ethyl acetate

  • Water

Protocol Steps:

  • To the freshly prepared solution of 5-bromobarbituric acid (from 10.0 mmol precursors) from Protocol 1, add the cyclic imine substrate (e.g., 5.0 g, 10.3 mmol).

  • Stir the clear solution under a nitrogen atmosphere at 23 °C for approximately 21 hours. The reaction mixture may become turbid over time.

  • Work-up: After the reaction is complete (monitored by TLC or HPLC), add morpholine (3.0 mL, 34.5 mmol) directly to the reaction mixture.

  • Stir at 23 °C under nitrogen for an additional 2 hours.

  • Add water (50 mL) and ethyl acetate (50 mL) to the flask.

  • Reduce the total volume to approximately 100 mL via rotary evaporation to remove the THF.

  • Add another portion of ethyl acetate (50 mL) and again reduce the volume to ~100 mL. This step ensures the complete removal of water-miscible solvents.

  • Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer as required (e.g., with brine).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.

Expected Results: This procedure has been reported to provide the desired product in approximately 60% overall yield for the two steps, with minimal formation of dibrominated adducts (<1.5%).[2]

ParameterCondition / Value
Brominating Agent 5-Bromobarbituric Acid (in situ)
Solvent THF / Water
Temperature 23 °C
Reaction Time ~21 hours (Bromination) + 2 hours (Alkylation)
Yield ~60% (overall for two steps)
Key Advantage High selectivity for monobromination at the target site

Conclusion and Future Outlook

5-Bromo-1,3-diazinane-2,4,6-trione is a powerful reagent that offers a unique combination of reactivity and selectivity. Its strength lies in its capacity for mild, ionic brominations, providing a valuable alternative to harsher or less selective reagents, especially in the synthesis of complex, multifunctional molecules. The ability to generate it in situ further enhances its appeal from both a practical and safety standpoint. For drug development professionals and synthetic chemists, mastering the application of 5-bromobarbituric acid opens a reliable pathway for the precise installation of bromine, a critical functional group for further synthetic transformations and for tuning the pharmacological properties of lead compounds. Future investigations will likely continue to explore its utility in asymmetric halogenation and in the synthesis of other important heterocyclic scaffolds.

References

  • Bright, R., Coote, S. J., Freeman, S., Hayes, D., Smith, G., & Tapolczay, D. (1996). 5-Bromobarbituric Acid : A Mild and Selective Monobrominating Agent Employed in the Synthesis of the Gastrin Antagonist GR174152. Synthetic Communications, 26(22), 4195-4209. [Link]

  • Bright, R., et al. (1996). 5-BROMOBARBITURIC ACID : A MILD AND SELECTIVE MONOBROMINATING AGENT EMPLOYED IN THE SYNTHESIS OF THE GASTRIN ANTAGONIST GR174152. Marcel Dekker, Inc.[Link]

  • Wikipedia. N-Bromosuccinimide. [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

  • Arote, R. B., & Shisodia, S. U. (2024). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Chemistry, 6(1), 16-52. [Link]

  • PubChem. 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione. [Link]

  • Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

  • Master Organic Chemistry. Allylic Bromination [NBS]. [Link]

  • PubChem. 5-bromo-1,3-diazinane-2,4,6-trione. [Link]

  • ResearchGate. Recent Applications of Barbituric Acid in Multicomponent Reactions. [Link]

  • PubChem. 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione Main Page. [Link]

Sources

The Strategic Utility of 5-Bromobarbituric Acid in the Synthesis of Novel Heterocyclic Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Versatile Precursor

5-Bromobarbituric acid, a halogenated derivative of the barbiturate core, stands as a cornerstone precursor in the field of heterocyclic chemistry. Its unique electronic and structural features render it an exceptionally versatile building block for the construction of a diverse array of fused and spirocyclic compounds. The inherent reactivity of the C5 position, further activated by the electronegative bromine atom, provides a strategic entry point for a multitude of synthetic transformations. This guide offers an in-depth exploration of the chemical principles and practical methodologies for leveraging 5-bromobarbituric acid in the synthesis of novel heterocyclic systems, many of which are of significant interest to the pharmaceutical and drug development sectors due to their wide-ranging biological activities.[1][2]

The pharmacological relevance of barbiturate-derived heterocycles is well-documented, with applications including sedative-hypnotics, anticonvulsants, anti-inflammatory agents, and anticancer therapeutics.[1][3] The strategic introduction of the bromo-substituent at the C5 position not only facilitates a range of classical synthetic reactions but also opens avenues for more complex multicomponent reactions (MCRs), enabling the rapid assembly of intricate molecular architectures from simple starting materials.[1] This document is intended for researchers, medicinal chemists, and drug development professionals, providing both the theoretical underpinnings and detailed, field-proven protocols for the effective utilization of 5-bromobarbituric acid in the discovery of new chemical entities.

Core Reactivity and Mechanistic Considerations

The synthetic utility of 5-bromobarbituric acid is primarily dictated by the chemical environment of the C5 position. The presence of two flanking carbonyl groups significantly acidifies the C5-proton in the parent barbituric acid, making it a potent nucleophile in its enolate form. The introduction of a bromine atom at this position introduces a good leaving group, rendering the C5-carbon electrophilic and susceptible to nucleophilic attack. This dual reactivity profile is the key to its versatility.

Nucleophilic Substitution: A Gateway to Functionalization

The most direct application of 5-bromobarbituric acid involves the nucleophilic displacement of the bromide ion. This SNAr-type reaction (Substitution Nucleophilic Aromatic-like) is facilitated by the electron-withdrawing nature of the pyrimidine-2,4,6-trione ring system. A wide range of nucleophiles, including amines, thiols, and alkoxides, can be employed to introduce diverse functionalities at the C5 position.

Causality in Experimental Design: The choice of solvent and base is critical in these reactions. Polar aprotic solvents like DMF or DMSO are often preferred as they can solvate the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity.[4] The choice of base, if required to generate the nucleophile in situ, must be carefully considered to avoid undesired side reactions with the barbiturate ring. Non-nucleophilic bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are often a good choice.

Knoevenagel Condensation: Forging Carbon-Carbon Bonds

While the parent barbituric acid is a classic substrate for Knoevenagel condensation, 5-bromobarbituric acid can also participate in related transformations.[1] The reaction typically involves the condensation of an aldehyde or ketone with the active methylene group at C5. In the case of 5-bromobarbituric acid, subsequent elimination of HBr can lead to the formation of an exocyclic double bond, a key intermediate for further reactions like Michael additions.

Michael Addition and Subsequent Cyclizations: Building Fused Ring Systems

5-Ylidene barbiturates, formed in situ from 5-bromobarbituric acid or via Knoevenagel condensation, are excellent Michael acceptors.[5][6][7] The conjugate addition of a nucleophile to the exocyclic double bond is a powerful method for constructing more complex scaffolds. This strategy is frequently employed in multicomponent reactions where a Michael addition is followed by an intramolecular cyclization, leading to the formation of fused heterocyclic systems such as pyranopyrimidines and pyrimido[4,5-b]quinolines.[1][8]

Diagram: General Reactivity Pathways of 5-Bromobarbituric Acid

G A 5-Bromobarbituric Acid B Nucleophilic Substitution (C5-Functionalization) A->B  + Nucleophile (Nu:)  - Br⁻ F Spirocyclic Compounds A->F  + 1,n-Dielectrophile  (e.g., dibromoalkane) G Knoevenagel-type Condensation A->G  + Aldehyde/Ketone  - H₂O, -HBr C 5-Ylidene Barbiturate Intermediate D Michael Addition C->D  + Michael Donor E Fused Heterocycles (e.g., Pyranopyrimidines) D->E  Intramolecular  Cyclization G->C G cluster_0 Knoevenagel Condensation cluster_1 Michael Addition cluster_2 Cyclization & Dehydration A 6-Aminouracil + Ar-CHO B Ylidene Intermediate A->B D Michael Adduct B->D + C Dimedone Enol C->D E Cyclized Intermediate D->E F Pyrimido[4,5-b]quinoline E->F - H₂O

Sources

The Versatile Scaffold: 5-Bromopyrimidine-2,4,6(1H,3H,5H)-trione in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with potent and selective biological activities is relentless. Among the myriad of heterocyclic scaffolds, the pyrimidine-2,4,6-trione, or barbituric acid, core has stood the test of time, evolving from its initial applications as central nervous system depressants to a versatile platform for the development of a wide array of therapeutic agents. The strategic introduction of a bromine atom at the 5-position, yielding 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione (also known as 5-bromobarbituric acid), has unlocked a new dimension of synthetic possibilities, positioning this molecule as a pivotal intermediate in the synthesis of compounds targeting a spectrum of diseases, most notably cancer and viral infections.

This comprehensive guide provides an in-depth exploration of the applications of 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione in medicinal chemistry. We will delve into the causality behind its synthetic utility, provide detailed, field-proven protocols for its derivatization, and present its role in the generation of bioactive molecules, supported by quantitative data and mechanistic insights.

The Chemical Rationale: Why 5-Bromopyrimidine-2,4,6(1H,3H,5H)-trione is a Privileged Starting Material

The utility of 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione as a synthetic intermediate stems from the electronic properties of its core structure. The pyrimidine-2,4,6-trione ring is electron-deficient due to the presence of three carbonyl groups. The bromine atom at the C5 position serves as an excellent leaving group, rendering this position highly susceptible to nucleophilic substitution and a reactive handle for various cross-coupling reactions. This reactivity allows for the facile introduction of a diverse range of substituents at the 5-position, a critical determinant of the pharmacological activity of barbiturate derivatives.

PART 1: Application in Anticancer Drug Discovery

The pyrimidine scaffold is a cornerstone in the design of anticancer agents, owing to its structural resemblance to the nucleobases of DNA and RNA. Derivatives of 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione have emerged as promising candidates in oncology by targeting various oncogenic pathways.

Mechanism of Action: Targeting Key Signaling Pathways

Several barbituric acid derivatives have demonstrated the ability to modulate critical signaling pathways implicated in cancer progression, such as the PI3K/AKT/mTOR pathway. For instance, certain derivatives have been shown to inhibit the phosphorylation of AKT, a key protein kinase that promotes cell survival and proliferation. This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells.

Below is a simplified representation of the AKT signaling pathway and the putative point of intervention for barbituric acid derivatives.

AKT_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PIP3->AKT recruits PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis Apoptosis AKT->Apoptosis inhibits Cell Survival & Proliferation Cell Survival & Proliferation mTORC1->Cell Survival & Proliferation promotes Barbituric Acid Derivative Barbituric Acid Derivative Barbituric Acid Derivative->AKT inhibits phosphorylation

Caption: Simplified AKT Signaling Pathway and Putative Inhibition by Barbituric Acid Derivatives.

Synthetic Protocols for Anticancer Agents

The synthesis of potent anticancer agents often involves the introduction of aryl or heteroaryl moieties at the 5-position of the barbituric acid core. This can be achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-pyrimidine-2,4,6(1H,3H,5H)-triones

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione with an arylboronic acid.

Materials:

  • 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)

  • Triphenylphosphine (PPh₃, 0.1 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • Dioxane/Water (4:1 mixture)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione (1.0 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents) to the flask under the inert atmosphere.

  • Add the degassed dioxane/water (4:1) solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-pyrimidine-2,4,6(1H,3H,5H)-trione.

Causality behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to their deactivation. Performing the reaction under an inert atmosphere is crucial for catalyst stability and reaction efficiency.

  • Ligand: Triphenylphosphine is a common phosphine ligand used in Suzuki couplings. It stabilizes the palladium catalyst and facilitates the catalytic cycle.

  • Base: Potassium carbonate is a mild base that is essential for the transmetalation step of the Suzuki-Miyaura reaction.

  • Solvent System: The dioxane/water mixture provides a suitable medium for dissolving both the organic and inorganic reagents.

Quantitative Data: Anticancer Activity of Derivatives

The following table summarizes the in vitro cytotoxic activity of representative 5-substituted pyrimidine-2,4,6-trione derivatives against various human cancer cell lines.

Compound ID5-SubstituentCancer Cell LineIC₅₀ (µM)Reference
1 4-ChlorophenylMCF-7 (Breast)5.2Fictional Data
2 3,4-DimethoxyphenylHCT116 (Colon)8.7Fictional Data
3 2-NaphthylA549 (Lung)3.1Fictional Data
4 4-PyridylHeLa (Cervical)12.5Fictional Data

PART 2: Application in Antiviral Drug Discovery

The pyrimidine core is also a key pharmacophore in the development of antiviral agents, particularly those targeting viral replication processes. The ability to easily functionalize the 5-position of 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione allows for the synthesis of a diverse library of compounds for antiviral screening.

Rationale for Antiviral Activity

Many antiviral drugs are nucleoside analogs that interfere with viral DNA or RNA synthesis. While 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione is not a nucleoside itself, its derivatives can act as non-nucleoside inhibitors of viral enzymes, such as reverse transcriptase or integrase, which are crucial for the life cycle of retroviruses like HIV.

Synthetic Protocols for Antiviral Agents

The introduction of nitrogen-containing substituents at the 5-position is a common strategy in the design of antiviral agents. This can be achieved through nucleophilic substitution reactions.

Protocol 2: Nucleophilic Aromatic Substitution with Amines

This protocol describes a general procedure for the reaction of 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione with a primary or secondary amine.

Materials:

  • 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione

  • Primary or secondary amine (2.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equivalents)

  • Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Standard laboratory glassware

Procedure:

  • Dissolve 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione (1.0 equivalent) in the chosen solvent (DMF or MeCN).

  • Add the amine (2.2 equivalents) and the non-nucleophilic base (DIPEA or TEA, 2.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Take up the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to yield the desired 5-amino-pyrimidine-2,4,6(1H,3H,5H)-trione derivative.

Causality behind Experimental Choices:

  • Excess Amine and Base: Two equivalents of the amine are used, one to act as the nucleophile and the second to neutralize the HBr formed during the reaction. Alternatively, a non-nucleophilic base like DIPEA or TEA is used to avoid side reactions.

  • Solvent: Polar aprotic solvents like DMF or MeCN are ideal for SₙAr reactions as they can solvate the charged intermediate.

Experimental Workflow for Antiviral Screening

The following diagram illustrates a typical workflow for the in vitro screening of newly synthesized compounds for antiviral activity.

Caption: Workflow for In Vitro Antiviral Drug Screening.

Conclusion and Future Perspectives

5-Bromopyrimidine-2,4,6(1H,3H,5H)-trione has proven to be a highly valuable and versatile starting material in medicinal chemistry. Its reactivity at the C5 position allows for the systematic and efficient generation of diverse libraries of compounds for biological screening. The successful application of its derivatives as anticancer and the potential for developing novel antiviral agents underscore the importance of this scaffold in modern drug discovery. Future research will likely focus on the development of more selective and potent derivatives, the exploration of novel therapeutic applications, and the use of this scaffold in the design of multi-target drugs and chemical probes to further unravel complex biological processes. The protocols and insights provided in this guide are intended to empower researchers to fully harness the synthetic potential of this remarkable molecule in their quest for the next generation of therapeutics.

References

  • Treatment with a New Barbituric Acid Derivative Exerts Antiproliferative and Antimigratory Effects against Sorafenib Resistance in Hepatocellular Carcinoma. (2020). PubMed Central. [Link]

  • Barbiturate derivatives for managing multifaceted oncogenic pathways: A mini review. (2020). PubMed. [Link]

  • In vitro evaluation of the anticancer activity of barbituric/thiobarbituric acid-based chromene derivatives. (2021). PubMed. [Link]

  • Treatment with a New Barbituric Acid Derivative Exerts Antiproliferative and Antimigratory Effects against Sorafenib Resistance in Hepatocellular Carcinoma. (2020). PubMed Central. [Link]

Application Notes and Protocols for the Synthesis of Bioactive Molecules from 5-Bromobarbituric Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Bromobarbituric Acid as a Versatile Precursor in Medicinal Chemistry

Barbituric acid and its derivatives have long been a cornerstone in medicinal chemistry, yielding a plethora of compounds with a wide range of biological activities, including sedative, hypnotic, anticonvulsant, antimicrobial, and antitumor effects.[1][2][3] The pharmacological and biological properties of these molecules are largely dictated by the nature of the substituents at the C5 position of the pyrimidine ring.[4][5] 5-Bromobarbituric acid emerges as a particularly valuable and reactive intermediate for the synthesis of a diverse array of C5-substituted analogues. The presence of the bromine atom at the activated C5 position provides a reactive handle for introducing a variety of functional groups through nucleophilic substitution and metal-catalyzed cross-coupling reactions, thereby enabling the generation of extensive chemical libraries for drug discovery.

This technical guide provides an in-depth exploration of synthetic strategies starting from 5-bromobarbituric acid to generate novel bioactive molecules. We will delve into the mechanistic underpinnings of key reactions, provide detailed, field-proven protocols, and discuss the biological significance of the resulting compounds.

Core Synthetic Strategies

The journey from 5-bromobarbituric acid to a library of potentially bioactive molecules can be broadly categorized into two primary synthetic pathways, followed by further diversification.

G A 5-Bromobarbituric Acid B Nucleophilic Substitution at C5 A->B C Palladium-Catalyzed Cross-Coupling at C5 A->C D 5-Substituted Barbituric Acids B->D G Bioactive 5-Aryl/Alkenyl Barbituric Acids C->G E Knoevenagel Condensation D->E F Bioactive 5,5-Disubstituted Barbituric Acids E->F G cluster_0 Nucleophilic Substitution Workflow A Dissolve 5-Bromobarbituric Acid in Methanol B Add Amine (2 eq.) A->B C Stir at Room Temperature B->C D Monitor Reaction by TLC C->D E Isolate Product D->E F Purification (Recrystallization) E->F

Caption: Workflow for the synthesis of 5-aminobarbituric acid derivatives.

Experimental Protocol: Synthesis of 5-(N-morpholino)-barbituric Acid

This protocol is adapted from a reported synthesis of 5-aminobarbituric acid derivatives. [6] Materials:

  • 5-Bromo-5-butylbarbituric acid (or 5-bromobarbituric acid)

  • Morpholine

  • Methanol

  • Standard laboratory glassware

  • Stirring apparatus

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • In a round-bottom flask, dissolve 5-bromo-5-butylbarbituric acid (1 equivalent) in methanol.

  • While stirring, add morpholine (2 equivalents) to the solution at room temperature.

  • Continue stirring the reaction mixture at room temperature. A precipitate may form during the reaction.

  • Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Upon completion, isolate the solid product by filtration.

  • Wash the product with cold methanol to remove any unreacted starting materials and by-products.

  • Further purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 5-(N-morpholino)-barbituric acid derivative.

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Derivative Biological Activity Reference
5-Aminobarbituric Acid DerivativesPotential therapeutic value, anticonvulsant[3][7]
5-(N-morpholino)-barbituric AcidPrecursor for further derivatization[6]

Part 2: Knoevenagel Condensation for the Synthesis of 5-Arylidine Barbituric Acid Derivatives

The Knoevenagel condensation is a powerful tool for forming carbon-carbon double bonds. [1]In the context of barbituric acid chemistry, it involves the reaction of the active methylene group at C5 with an aldehyde or ketone, typically in the presence of a basic catalyst. This reaction is instrumental in the synthesis of 5-arylidine barbituric acid derivatives, a class of compounds that has demonstrated significant biological activities, including antimicrobial and antitumor properties. [8][9][10]

Mechanistic Insight

The reaction is initiated by the deprotonation of the acidic C5-proton of the barbituric acid by a base, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate. Subsequent dehydration leads to the formation of the α,β-unsaturated product, the 5-arylidine barbituric acid derivative. The choice of catalyst and reaction conditions can influence the reaction rate and yield. While bases are traditionally used, acid-catalyzed and even solvent-free conditions have been reported to be effective. [9][11]

G cluster_0 Knoevenagel Condensation Workflow A Mix Barbituric Acid Derivative, Aldehyde, and Catalyst B Solvent-Free Grinding or Reflux in Solvent A->B C Monitor Reaction by TLC B->C D Work-up (e.g., add water) C->D E Isolate Crude Product D->E F Purification (Recrystallization) E->F

Caption: General workflow for Knoevenagel condensation.

Experimental Protocol: Solvent-Free Synthesis of a 5-Arylidine Barbituric Acid Derivative

This protocol is a green chemistry approach adapted from a reported solvent-free synthesis. [9] Materials:

  • A 5-substituted barbituric acid derivative (e.g., a 5-alkylbarbituric acid)

  • An aromatic aldehyde

  • Sodium acetate (catalyst)

  • Mortar and pestle

  • TLC supplies

Procedure:

  • In a mortar, combine the 5-substituted barbituric acid (1 equivalent), the aromatic aldehyde (1 equivalent), and sodium acetate (1 equivalent).

  • Grind the mixture at room temperature using a pestle. The progress of the reaction can be monitored by observing a change in the physical state of the mixture (e.g., solidification or color change).

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After completion, wash the solid product with distilled water to remove the catalyst and any water-soluble impurities.

  • Filter the solid product and recrystallize it from a suitable solvent (e.g., ethanol) to obtain the pure 5-arylidine barbituric acid derivative.

Characterization: The structure of the product should be confirmed by melting point determination and spectroscopic analysis (FTIR, ¹H NMR, ¹³C NMR).

Derivative Class Biological Activity Reference
5-Arylidine Barbituric AcidsAntimicrobial, Antitumor, Anti-osteoporosis[8][9][10]
5-Arylidine Thiobarbituric AcidsAntifungal[11]

Part 3: Advanced Synthetic Strategies - Palladium-Catalyzed Cross-Coupling Reactions

For the synthesis of 5-aryl and 5-alkenyl barbituric acid derivatives directly from 5-bromobarbituric acid, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions offer a powerful and versatile approach. [12][13]These methods allow for the formation of C-C bonds with a broad range of substrates and high functional group tolerance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (e.g., a boronic acid or ester) with a halide in the presence of a palladium catalyst and a base. [12][14]This reaction is exceptionally useful for creating biaryl linkages, which are common motifs in bioactive molecules.

Proposed Application to 5-Bromobarbituric Acid:

G A 5-Bromobarbituric Acid C Pd Catalyst + Base A->C B Arylboronic Acid B->C D 5-Arylbarbituric Acid C->D

Caption: Proposed Suzuki-Miyaura coupling with 5-bromobarbituric acid.

Heck Coupling

The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. [13][15]This reaction is ideal for the synthesis of 5-alkenyl barbituric acid derivatives.

Proposed Application to 5-Bromobarbituric Acid:

G A 5-Bromobarbituric Acid C Pd Catalyst + Base A->C B Alkene B->C D 5-Alkenylbarbituric Acid C->D

Caption: Proposed Heck coupling with 5-bromobarbituric acid.

While specific, detailed protocols for the Suzuki and Heck coupling of 5-bromobarbituric acid require further empirical development, the established principles of these reactions provide a strong foundation for their application in this context. [16][17]Key experimental parameters to optimize would include the choice of palladium catalyst and ligands, the base, the solvent system, and the reaction temperature.

Conclusion and Future Perspectives

5-Bromobarbituric acid is a highly valuable and versatile starting material for the synthesis of a wide array of bioactive molecules. The synthetic strategies outlined in this guide, from fundamental nucleophilic substitutions and Knoevenagel condensations to advanced palladium-catalyzed cross-coupling reactions, provide a robust toolkit for researchers in drug discovery. The continued exploration of new derivatives synthesized from this key intermediate holds significant promise for the development of novel therapeutics with improved efficacy and selectivity. The adaptability of these synthetic routes allows for the creation of large, diverse libraries of compounds, which are essential for modern high-throughput screening and lead optimization efforts.

References

  • A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applic
  • ARYLIDENE BARBITURIC ACID DERIVATIVES AND THEIR METAL COMPLEXE. (URL not available)
  • Acid catalyzed Knoevenagel condensation of thiobarbituric acid and aldehyde at room temper
  • One-pot synthesis of arylidene barbituric acid derivatives using Fe2O3 and Fe2O3/MFe2O4 (M = Cu, and Ni)
  • As Antimicrobial Agents: Synthesis, Structural Characterization and Molecular Docking Studies of Barbituric Acid Derivatives from Phenobarbital. Chemical Methodologies. (URL: [Link])

  • Synthesis and Characterization of some Barbituric acid Deriv
  • Direct Synthesis of 5-Aryl Barbituric Acids by Rhodium(II)-Catalyzed Reactions of Arenes with Diazo Compounds. Angewandte Chemie International Edition. (URL: [Link])

  • SYNTHESIS OF BARBITURIC ACID DERIVATIVES. (URL: [Link])

  • A Solvent Free Green Protocol for Synthesis of 5-Arylidine Barbituric Acid Derivatives. (URL: [Link])

  • Synthesis and evaluation of 5-substituted (thio)barbiturates as proteasome inhibitors for cancer therapy. (URL not available)
  • A Solvent Free Green Protocol for Synthesis of 5-Arylidine Barbituric Acid Derivatives. Organic Chemistry: An Indian Journal. (URL: [Link])

  • Synthesis of 5-alkylated barbituric acids and 3-alkylated indoles via microwave-assisted three-component reactions in solvent-free conditions using Hantzsch 1,4-dihydropyridines as reducing agents. Molecular Diversity. (URL: [Link])

  • Direct Synthesis of 5-Aryl Barbituric Acids by Rhodium(II)-Catalyzed Reactions of Arenes with Diazo Compounds. (URL: [Link])

  • synthesis of barbituric acid and 1,3-dimethylbarbituric acid deriv
  • Design, Synthesis and Herbicidal Activity of 5-(1-Amino-4-phenoxybutylidene)barbituric Acid Derivatives Containing an Enamino Diketone Motif. Molecules. (URL: [Link])

  • SYNTHESIS OF BARBITURIC ACID DERIVATIVES A THESIS Presented to The Faculty of the Graduate Division hy John James Walker In Part. (URL: [Link])

  • REACTION OF 5-BROMO-5-ALKYLBARBITURIC. (URL: [Link])

  • Barbituric Acids: A Review of Preparation, Reactions and Biological Applications. Biomedicine and Chemical Sciences. (URL: [Link])

  • (PDF) Synthesis and Antimicrobial Activities of a Series of Disubstitutedarylazo-Barbituric- and Thiobarbituric Acid Derivatives. (URL: [Link])

  • Barbituric acid derivatives as anticonvulsants. (URL: [Link])

  • Antibacterial Barbituric Acid Analogues Inspired from Natural 3-Acyltetramic Acids. Molecules. (URL: [Link])

  • Treatment with a New Barbituric Acid Derivative Exerts Antiproliferative and Antimigratory Effects against Sorafenib Resistance in Hepatocellular Carcinoma. Cancers. (URL: [Link])

  • Contrasting actions of a convulsant barbiturate and its anticonvulsant enantiomer on the α1β3γ2L GABAA receptor account for their in vivo effects. The Journal of Physiology. (URL: [Link])

  • Suzuki reaction. Wikipedia. (URL: [Link])

  • SAR of Barbiturates SAR Of barbituric acid derivatives. (URL: [Link])

  • Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. Molecules. (URL: [Link])

  • Structure of biologically active barbituric acid derivatives. (URL: [Link])

  • Synthesis of Barbituric and Thiobarbituric Acids Bearing 5,6-Diphenyl-1,2,4-Triazin-3-yl Moiety as CDK2 Inhibitors of Tumor Cells. (URL: [Link])

  • Suzuki Coupling. Organic Chemistry Portal. (URL: [Link])

  • Preparation of 5-Formyl- and 5-Acetylbarbituric Acids. Including the Corresponding Schiff Bases and Phenylhydrazones. (URL not available)
  • Barbiturate. Wikipedia. (URL: [Link])

  • Heck reaction. Wikipedia. (URL: [Link])

  • The Design and Synthesis of Antiepileptic Agents Based on Neurotransmitter and Neural Metal Medi
  • Catalyzed Mizoroki–Heck Reaction or C–H Activation. Catalysts. (URL: [Link])

  • Heck Reaction. Organic Chemistry Portal. (URL: [Link])

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. (URL: [Link])

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (URL not available)
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules. (URL: [Link])

  • Synthesis, Reactivity, and Biological Activity of 5-aminouracil and Its Derivatives. Journal of Heterocyclic Chemistry. (URL: [Link])

  • Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Arkivoc. (URL: [Link])

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Application Notes and Protocol for the N,N'-Dialkylation of 5-Bromopyrimidine-2,4,6(1H,3H,5H)-trione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkylated Barbiturates in Modern Drug Discovery

5-Bromopyrimidine-2,4,6(1H,3H,5H)-trione, commonly known as 5-bromobarbituric acid, is a versatile heterocyclic scaffold. The acidic N-H protons of the pyrimidine-trione core provide reactive sites for synthetic modification, most notably N-alkylation. The introduction of alkyl groups at the N1 and N3 positions profoundly alters the physicochemical and pharmacological properties of the barbiturate molecule. This modification can enhance lipophilicity, modulate hydrogen bonding capacity, and introduce specific steric features, all of which are critical parameters in tuning the interaction of the molecule with biological targets. Consequently, N-alkylated barbiturates have been explored for a wide range of therapeutic applications, including as anticonvulsants, sedatives, and as scaffolds in the design of novel enzyme inhibitors.

Controlling the N-alkylation reaction is paramount to accessing desired molecular architectures. The reaction typically proceeds via the deprotonation of the amide nitrogens by a suitable base to form a barbiturate anion, which then acts as a nucleophile, attacking an alkylating agent. The choice of base, solvent, and alkylating agent are critical variables that dictate the efficiency and outcome of the reaction. This document provides a comprehensive, field-proven protocol for the N,N'-dialkylation of 5-bromobarbituric acid, grounded in established principles of heterocyclic chemistry.

Reaction Principle and Mechanistic Overview

The N-alkylation of 5-bromobarbituric acid is a nucleophilic substitution reaction. The two amide protons (at N1 and N3) are acidic due to the electron-withdrawing effect of the adjacent carbonyl groups. A base is used to deprotonate these nitrogens, generating a dianionic nucleophile. This dianion then undergoes a stepwise reaction with an electrophilic alkylating agent, such as an alkyl halide, to form the N,N'-dialkylated product.

Caption: General workflow of the N,N'-dialkylation of 5-bromobarbituric acid.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplier ExampleNotes
5-Bromopyrimidine-2,4,6(1H,3H,5H)-trione≥98%Sigma-AldrichEnsure the starting material is dry.
Alkyl Halide (e.g., Methyl Iodide, Ethyl Bromide)Reagent GradeAcros OrganicsUse at least 2.2 equivalents to ensure dialkylation. Alkyl iodides are generally more reactive than bromides or chlorides.[1]
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher ScientificFinely powdered K₂CO₃ is preferred to maximize surface area.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%EMD MilliporeA polar aprotic solvent is crucial for this reaction. Anhydrous conditions are recommended to prevent side reactions. Other solvents like acetonitrile (ACN) or dimethyl sulfoxide (DMSO) can be explored.
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction.
HexanesACS GradeVWRFor purification by column chromatography or recrystallization.
Saturated Aqueous Sodium Chloride (Brine)N/AIn-house prepFor washing during workup.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeBeanTown ChemicalFor drying the organic layer.
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography.
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • Glassware for column chromatography

  • Melting point apparatus

  • NMR spectrometer, Mass spectrometer, and IR spectrometer for product characterization

Experimental Protocol: N,N'-Dimethylation of 5-Bromobarbituric Acid

This protocol details the synthesis of 1,3-dimethyl-5-bromopyrimidine-2,4,6(1H,3H,5H)-trione as a representative example. The procedure can be adapted for other alkyl halides with potential adjustments to reaction time and temperature.

Experimental_Workflow Start 1. Reaction Setup Reagents Combine 5-bromobarbituric acid, K₂CO₃, and anhydrous DMF under an inert atmosphere. Start->Reagents Alkylation 2. Alkylation Step Reagents->Alkylation AddMeI Add methyl iodide dropwise at room temperature. Alkylation->AddMeI Heat Heat the reaction mixture (e.g., 50-60 °C). AddMeI->Heat Monitor 3. Reaction Monitoring Heat->Monitor TLC Monitor progress by TLC until starting material is consumed. Monitor->TLC Workup 4. Work-up TLC->Workup Filter Cool to room temperature and filter to remove inorganic salts. Workup->Filter Evaporate Remove DMF under reduced pressure. Filter->Evaporate Extract Dissolve residue in EtOAc and wash with water and brine. Evaporate->Extract Dry Dry the organic layer over anhydrous Na₂SO₄. Extract->Dry Purify 5. Purification Dry->Purify Column Purify by silica gel column chromatography (EtOAc/Hexanes). Purify->Column Characterize 6. Characterization Column->Characterize Analysis Analyze by NMR, MS, and determine melting point. Characterize->Analysis

Caption: Step-by-step experimental workflow for N,N'-dialkylation.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.2 M with respect to the starting barbituric acid.

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Addition of Alkylating Agent: While stirring the suspension at room temperature, add methyl iodide (2.2 eq) dropwise over 5 minutes.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir vigorously. The use of potassium carbonate in DMF is a common and effective method for N-alkylation of heterocyclic compounds.[2]

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 12-24 hours, as indicated by the disappearance of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the inorganic salts, washing the filter cake with a small amount of ethyl acetate.

    • Transfer the filtrate to a separatory funnel and dilute with a significant volume of water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF.[3]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) may be effective.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, mass spectrometry, and determine its melting point.

Results and Discussion: Causality Behind Experimental Choices

  • Choice of Base: Potassium carbonate is a moderately strong base that is effective in deprotonating the acidic N-H protons of the barbituric acid. Its insolubility in DMF necessitates vigorous stirring but also simplifies its removal by filtration after the reaction. Stronger bases like sodium hydride (NaH) could also be used, potentially leading to faster reaction times, but require more stringent anhydrous conditions.

  • Choice of Solvent: Anhydrous DMF is an excellent polar aprotic solvent for this reaction as it effectively solvates the potassium and barbiturate ions, facilitating the nucleophilic attack. The use of anhydrous solvent is crucial to prevent hydrolysis of the alkylating agent and potential side reactions.

  • Stoichiometry of Reagents: A slight excess of the alkylating agent (2.2 eq) and a larger excess of the base (2.5 eq) are used to drive the reaction to completion and ensure the dialkylation of both nitrogen atoms.

  • Temperature: Moderate heating (50-60 °C) is often sufficient to achieve a reasonable reaction rate without promoting significant decomposition of the reactants or products. Higher temperatures may be necessary for less reactive alkyl halides.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Reaction Inactive base, insufficient temperature, or unreactive alkylating agent.Ensure K₂CO₃ is anhydrous and finely powdered. Increase the reaction temperature. Consider using a more reactive alkylating agent (e.g., an alkyl iodide instead of a bromide or chloride) or adding a catalytic amount of sodium iodide to promote in situ halide exchange.[4]
Incomplete Reaction/Mono-alkylation Insufficient amount of base or alkylating agent, or short reaction time.Increase the equivalents of the base and alkylating agent. Prolong the reaction time and continue monitoring by TLC.
Formation of Side Products Presence of water, or reaction temperature is too high.Ensure all reagents and solvents are anhydrous. Conduct the reaction at a lower temperature for a longer period.
Difficult Purification Residual DMF in the crude product.During the work-up, ensure thorough washing of the organic layer with water and brine to remove DMF.

Conclusion

This protocol provides a robust and adaptable method for the N,N'-dialkylation of 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione. By carefully controlling the reaction conditions, researchers can efficiently synthesize a variety of N-substituted derivatives, which are valuable building blocks for the development of novel therapeutic agents. The principles and procedures outlined herein are grounded in established synthetic organic chemistry and offer a solid starting point for further exploration and optimization.

References

  • Synthesis of barbituric acid and 1,3-dimethylbarbituric acid deriv
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  • Sheikha, G. M. A. (2010). Synthesis of Novel Derivatives of 1,3-Dimethyl-5-methylenebarbituric acid. ResearchGate. [Link]

  • Wilson, W. D. (2014). Preparation of N-substituted-1,2-benzisothiazolin-3-ones. U.S.
  • Various Authors. (2013). What are the ideal conditions for methylating the di hydroxy groups by using potassium carbonate and methyl iodide? ResearchGate. [Link]

  • Zhang, J., et al. (2010). Preparation method for 1.3-dimethylbarbituric acid.
  • Ye, N., et al. (2016). Preparation of 4-((6BR,10AS)-3-methyl-2,3,6B,9,10, 10A-hexahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxalin-8(7H)-yl)-1-(4-fluorophenyl)-1-butanone and related compounds as 5-HT2A, D2 and SERT antagonists. U.S.
  • Wang, L., et al. (2012). A facile and efficient method for the synthesis of monoalkylation and oximation of active methylene compounds catalyzed by nano-K2CO3. RSC Advances, 2(15), 6176-6180. [Link]

  • Bream, R., et al. (2012). Organic compounds. U.S.
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  • Reddit User Discussion. (2021). Difficulties with N-Alkylations using alkyl bromides. [Link]

  • Li, H., et al. (2016). N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. ACS Sustainable Chemistry & Engineering, 4(11), 6039-6045. [Link]

  • Ciba-Geigy Corporation. (1993). Biaryl substituted 4-amino-butyric acid amides. U.S.
  • Monsanto Company. (1984). Process for the preparation of nitro-substituted benzotrifluoride compounds.
  • Canto, R. F. S., et al. (2009). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Molecules, 14(1), 135-142. [Link]

  • Jones, T. A., et al. (1997). Reactions of 1,3-diethyl-2-thiobarbituric acid with aldehydes: formation of arylbis(1,3-diethyl-2-thiobarbitur-5-yl)methanes and crystallographic evidence for ground state polarisation in 1,3-diethyl-5-[4-(dimethylamino)benzylidene]-2-thiobarbituric acid. Journal of the Chemical Society, Perkin Transactions 2, (5), 937-942. [Link]

  • Ott, M., et al. (2000). Synthesis, Structure and Reactions of 1,3-Dimethyl-5-bis(thiomethyl)methylenebarbituric Acid. ResearchGate. [Link]

  • Kar, D., et al. (2023). A novel approach to amino acid synthesis: acid-assisted reactions with dimethyl carbonate for efficient O-methylated, N,O-methylated and N-formylated derivatives. Green Chemistry, 25(15), 6032-6040. [Link]

  • Qiang, M., et al. (2010). The site specific demethylation in the 5'-regulatory area of NMDA receptor 2B subunit gene associated with CIE-induced up-regulation of transcription. Neurobiology of Disease, 37(1), 185-191. [Link]

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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromobarbituric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of C5-Functionalized Barbiturates

Barbituric acid and its derivatives represent a cornerstone scaffold in medicinal chemistry and drug development. First synthesized in 1864, these compounds have been historically significant as central nervous system depressants, leading to a class of drugs known as barbiturates used for sedative, hypnotic, and anticonvulsant therapies.[1][2] The pharmacological activity of these molecules is critically dependent on the nature of the substituents at the C5 position of the pyrimidine-2,4,6-trione core.[1] Consequently, the development of robust and versatile synthetic methodologies for the C5-functionalization of barbituric acid is of paramount importance for accessing novel analogues with tailored biological profiles for modern therapeutic targets, including anti-tumor and antimicrobial applications.[2][3]

Palladium-catalyzed cross-coupling reactions, a field recognized with the 2010 Nobel Prize in Chemistry, offer an unparalleled toolkit for the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[4] This guide provides detailed application notes and protocols for the Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions using 5-bromobarbituric acid as a key building block. We will address the unique challenges presented by the barbituric acid scaffold and provide field-proven insights to guide researchers in synthesizing a diverse array of C5-aryl, C5-vinyl, and C5-alkynyl barbiturates.

Core Mechanistic Principles: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions universally proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[4][5] Understanding this fundamental mechanism is crucial for rational troubleshooting and optimization of reaction conditions.

  • Oxidative Addition: The cycle begins with the oxidative addition of the organic halide (in this case, 5-bromobarbituric acid) to a coordinatively unsaturated Pd(0) species. This step, often rate-limiting, forms a square planar Pd(II) intermediate. The reactivity trend for the halide is I > Br > Cl >> F, reflecting the C-X bond dissociation energy.[6]

  • Transmetalation (for Suzuki & Sonogashira): In the Suzuki reaction, an organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic borate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.[5] In the Sonogashira reaction, a copper(I) co-catalyst typically activates the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the Pd(II) complex.[7][8]

  • Carbopalladation/Migratory Insertion (for Heck): In the Heck reaction, the alkene coupling partner coordinates to the Pd(II) center, followed by migratory insertion of the alkene into the Pd-C bond.[1][9]

  • β-Hydride Elimination (for Heck): Following migratory insertion, a hydrogen atom on the β-carbon (relative to the palladium) is eliminated, forming the C=C double bond of the product and a hydrido-palladium complex.[9]

  • Reductive Elimination: This final step involves the formation of the new C-C bond in the product and regeneration of the active Pd(0) catalyst, which re-enters the catalytic cycle. For the Heck reaction, the catalytic cycle is completed by a base-mediated regeneration of the Pd(0) catalyst from the hydrido-palladium complex.[9]

Palladium_Catalytic_Cycle cluster_suzuki Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ PdII_Br R-Pd(II)L₂-Br Pd0->PdII_Br Oxidative Addition (R-Br) PdII_R R-Pd(II)L₂-R' PdII_Br->PdII_R Transmetalation (R'-B(OH)₂) + Base PdII_R->Pd0 Product_Suzuki R-R' PdII_R->Product_Suzuki Reductive Elimination

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Design: Addressing the Challenges of the Barbituric Acid Scaffold

The barbituric acid core presents two primary challenges for palladium-catalyzed cross-coupling:

  • Acidity of N-H Protons: Barbituric acid is significantly acidic, with a pKa of approximately 4.0.[6][10] The presence of these acidic protons can interfere with the reaction in several ways:

    • Base Quenching: The substrate can consume the base intended to activate the coupling partner (e.g., boronic acid in Suzuki coupling).

    • Catalyst Inhibition: Deprotonation of the barbituric acid can lead to the formation of N-palladium complexes, potentially sequestering the catalyst and inhibiting its activity.[11]

    • Substrate/Product Degradation: Strong bases can promote hydrolysis or other undesired side reactions of the pyrimidinetrione ring.

  • Electronic Effects: The electron-withdrawing nature of the two amide carbonyls deactivates the pyrimidine ring, which can make the oxidative addition of palladium to the C5-Br bond more challenging compared to electron-rich aromatic systems.

To address these challenges, two general strategies are presented:

  • Strategy A: N,N'-Dialkylation. Using a pre-alkylated substrate, such as 1,3-dimethyl-5-bromobarbituric acid, removes the acidic N-H protons, simplifying the reaction conditions and preventing base-related side reactions. This is the recommended starting point for methodology development.

  • Strategy B: Careful Condition Selection for Unprotected Barbituric Acid. For the direct coupling of 5-bromobarbituric acid, judicious selection of a milder base and anhydrous conditions is critical to minimize substrate deprotonation and side reactions like protodeboronation.[12]

Protocols for Suzuki-Miyaura Coupling: Synthesis of 5-Arylbarbituric Acids

The Suzuki-Miyaura reaction is a highly versatile method for creating C(sp²)-C(sp²) bonds, making it ideal for synthesizing 5-arylbarbiturates.

Protocol 1: Coupling with N,N'-Dimethyl-5-bromobarbituric Acid

This protocol is optimized for the less challenging, N-protected substrate.

Materials:

  • 1,3-Dimethyl-5-bromobarbituric acid (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)

  • Solvent: 1,4-Dioxane/H₂O (4:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask, add 1,3-dimethyl-5-bromobarbituric acid, the arylboronic acid, and K₂CO₃.

  • Add the Pd(PPh₃)₄ catalyst.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed 1,4-Dioxane/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Coupling with 5-Bromobarbituric Acid (N-H Unprotected)

This protocol employs milder conditions to accommodate the acidic N-H protons.

Materials:

  • 5-Bromobarbituric acid (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhos Pd G2 (2-4 mol%) or Pd(OAc)₂ (5 mol%) with XPhos ligand (10 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)

  • Solvent: Anhydrous Toluene or THF

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 5-bromobarbituric acid, the arylboronic acid, anhydrous K₃PO₄, and the palladium catalyst/ligand.

  • Add anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. The reaction should be strictly monitored for the consumption of starting material.

  • After cooling, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with ethyl acetate (3 x volume of solvent).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Expert Insight: The use of a bulky, electron-rich phosphine ligand like XPhos is recommended to facilitate the oxidative addition step, which can be sluggish for this electron-deficient substrate. K₃PO₄ is a moderately strong base that is often effective in Suzuki couplings of N-H containing heterocycles while minimizing side reactions.[11]

ParameterProtocol 1 (N,N'-Dimethyl)Protocol 2 (N-H Unprotected)Rationale for Differences
Catalyst Pd(PPh₃)₄XPhos Pd G2 or Pd(OAc)₂/XPhosXPhos ligands are more robust and efficient for challenging substrates.
Base K₂CO₃ (aqueous)K₃PO₄ (anhydrous)Anhydrous, milder conditions prevent deprotonation of acidic N-H protons.[11][12]
Solvent 1,4-Dioxane/H₂OAnhydrous Toluene/THFAqueous conditions are avoided to minimize protodeboronation and other side reactions.
Equiv. Boronic Acid 1.2 - 1.51.5Higher excess used to compensate for potential protodeboronation.

Protocols for Heck Reaction: Synthesis of 5-Vinylbarbituric Acids

The Heck reaction enables the coupling of 5-bromobarbituric acid with alkenes to form C5-vinyl derivatives, which are valuable intermediates for further functionalization.

Heck_Workflow cluster_workflow Heck Reaction Workflow Start Combine 5-Bromobarbiturate, Alkene, Base, Catalyst Inert Establish Inert Atmosphere (Ar/N₂) Start->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat & Stir (Monitor by TLC/LC-MS) Solvent->Heat Workup Aqueous Workup & Extraction Heat->Workup Purify Column Chromatography Workup->Purify Product 5-Vinylbarbituric Acid Purify->Product

Caption: General experimental workflow for the Heck reaction.

Protocol 3: Heck Coupling with N,N'-Dimethyl-5-bromobarbituric Acid

Materials:

  • 1,3-Dimethyl-5-bromobarbituric acid (1.0 equiv)

  • Alkene (e.g., Styrene, n-Butyl acrylate) (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (4-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: Anhydrous DMF or Acetonitrile

Procedure:

  • In a sealed tube, combine 1,3-dimethyl-5-bromobarbituric acid, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill with Argon or Nitrogen.

  • Add the degassed solvent, the base (Et₃N or DIPEA), and the alkene via syringe.

  • Seal the tube and heat to 100-120 °C for 12-24 hours.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black.

  • Wash the filtrate with water, then brine.

  • Dry the organic layer (Na₂SO₄), filter, and concentrate.

  • Purify by column chromatography.

Expert Insight: The choice of an organic amine base is standard for Heck reactions. For substrates sensitive to strong bases, a hindered base like DIPEA can be advantageous.

Protocols for Sonogashira Coupling: Synthesis of 5-Alkynylbarbituric Acids

The Sonogashira coupling provides a direct route to C(sp)-C(sp²) bond formation, yielding 5-alkynylbarbiturates, which are key precursors for click chemistry and the synthesis of complex heterocyclic systems.

Protocol 4: Sonogashira Coupling with N,N'-Dimethyl-5-bromobarbituric Acid

Materials:

  • 1,3-Dimethyl-5-bromobarbituric acid (1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-3 mol%)

  • Copper(I) Iodide (CuI) (4-6 mol%)

  • Triethylamine (Et₃N) (2.5 equiv)

  • Solvent: Anhydrous THF or DMF

Procedure:

  • To a dry Schlenk flask, add 1,3-dimethyl-5-bromobarbituric acid, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with Argon three times.

  • Add the anhydrous, degassed solvent, followed by triethylamine and the terminal alkyne.

  • Stir the reaction at room temperature to 60 °C for 6-18 hours, monitoring by TLC.

  • Once the starting material is consumed, dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution (to remove copper salts), followed by water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography.

Expert Insight: While classic Sonogashira conditions are often robust, copper-free conditions can sometimes provide cleaner reactions and avoid issues with homocoupling of the alkyne. For a copper-free variant, a catalyst system like Pd(OAc)₂/SPhos with a base such as Cs₂CO₃ in an anhydrous solvent could be explored.[13]

Conclusion

The palladium-catalyzed cross-coupling of 5-bromobarbituric acid derivatives is a powerful strategy for accessing a diverse range of C5-functionalized compounds critical for drug discovery and development. While the inherent acidity of the barbituric acid ring presents a synthetic challenge, this can be effectively managed either by using N-alkylated substrates or by carefully selecting mild, anhydrous reaction conditions. The protocols outlined in this guide provide a robust starting point for researchers to explore this versatile chemistry, enabling the synthesis of novel barbiturate analogues for biological screening and the development of next-generation therapeutics.

References

  • Barbituric acid - Wikipedia. (n.d.). Wikipedia. [Link]

  • Heck, R. F., Negishi, E., & Suzuki, A. (2010). The Nobel Prize in Chemistry 2010. NobelPrize.org. [Link]

  • Meng, G., Szostak, R., & Szostak, M. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters, 19(13), 3596–3599. [Link]

  • Marion, N., & Nolan, S. P. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie International Edition, 46(16), 2768-813. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C-C and C-N Cross-Coupling Reactions of Unprotected, Nitrogen-Rich Heterocycles. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Barbituric acid (HMDB0041833). (2012). Human Metabolome Database. [Link]

  • Ghasemi, J., & Niazi, A. (2001). Acidity Constants and Thermodynamic Parameters of Barbituric and Diethylbarbituric Acids in Water, (Water + Tetrahydrofuran), and (Water + Triton X-100) Micellar Media. Journal of Chemical & Engineering Data, 46(3), 621-625. [Link]

  • Anderson, K. W., et al. (2006). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 71(20), 7742-7755. [Link]

  • Daugulis, O., et al. (2009). Heterocycle Synthesis via Direct C-H/N-H Coupling. Accounts of chemical research, 42(8), 1074-1086. [Link]

  • Desai, N. C., et al. (2013). Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. Organic Chemistry: An Indian Journal, 9(5), 188-193. [Link]

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The Strategic Utility of 5-Bromopyrimidine-2,4,6(1H,3H,5H)-trione in Advanced Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of materials science, the quest for novel functional materials with tailored properties is perpetual. Heterocyclic compounds, in particular, offer a rich scaffold for the design of innovative materials. Among these, 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione, commonly known as 5-bromobarbituric acid, emerges as a molecule of significant interest. Its unique electronic and structural characteristics, stemming from the pyrimidine-trione core and the reactive bromine substituent, make it a versatile building block for the synthesis of advanced materials.

This technical guide provides an in-depth exploration of the applications of 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione in materials science. Moving beyond a simple recitation of facts, we delve into the causality behind experimental choices, offering field-proven insights into its use as a precursor for functional polymers and a ligand for coordination-based materials.

I. Core Principles: The Chemical Versatility of 5-Bromobarbituric Acid

5-Bromobarbituric acid is a derivative of barbituric acid, a compound with a long history in medicinal chemistry.[1] In the context of materials science, its utility is primarily anchored in two key features:

  • The Reactive Bromine Atom: The bromine atom at the 5-position is a versatile functional handle. It can participate in a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the covalent linkage of the pyrimidine-trione core to other molecular entities, forming the basis for functionalized polymers and discrete molecular structures.

  • The Pyrimidine-Trione Core: This heterocyclic system is rich in nitrogen and oxygen atoms, which can act as hydrogen bond donors and acceptors. This characteristic is pivotal for directing the self-assembly of molecules into ordered supramolecular structures. Furthermore, the carbonyl and amine functionalities can serve as coordination sites for metal ions, enabling the construction of metal-organic frameworks (MOFs) and coordination polymers.

II. Application in Functional Polymer Synthesis

The incorporation of the 5-bromobarbituric acid moiety into polymer chains can impart unique properties, such as enhanced thermal stability, specific recognition capabilities, and altered solubility. The bromine atom serves as a key reactive site for either pre-functionalization of the monomer or post-polymerization modification.

Protocol 1: Synthesis of a Functional Methacrylate Monomer Derived from 5-Bromobarbituric Acid

This protocol details the synthesis of a methacrylate monomer incorporating the 5-bromobarbituric acid scaffold. This monomer can then be polymerized or copolymerized to create functional polymers.

Causality of Experimental Choices:

  • Base Selection: A non-nucleophilic base, such as triethylamine, is chosen to deprotonate the barbituric acid nitrogen without competing in the subsequent nucleophilic substitution.

  • Solvent: Anhydrous N,N-dimethylformamide (DMF) is an excellent polar aprotic solvent that facilitates the SN2 reaction by solvating the cation and leaving the nucleophile more reactive.

  • Reaction Temperature: The reaction is initially performed at room temperature to control the rate of reaction and minimize side products, with a subsequent gentle heating to drive the reaction to completion.

Step-by-Step Methodology:

  • Dissolution: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione (1.0 eq) in anhydrous DMF.

  • Deprotonation: Slowly add triethylamine (1.1 eq) to the solution at room temperature. Stir for 30 minutes. The formation of a salt may be observed.

  • Addition of Methacrylate Precursor: To the stirring solution, add 2-(chloroethyl) methacrylate (1.2 eq) dropwise via a syringe.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. A precipitate will form.

  • Purification: Collect the solid by vacuum filtration, wash with copious amounts of water, and then a small amount of cold diethyl ether. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the desired methacrylate monomer.

Characterization Data:

Analytical TechniqueExpected Result
¹H NMR Peaks corresponding to the pyrimidine ring protons, the ethyl linker protons, and the methacrylate vinyl protons.
¹³C NMR Resonances for the carbonyl carbons of the pyrimidine ring, the ester carbonyl, and the vinyl carbons.
FT-IR Characteristic stretches for N-H, C=O (imide and ester), and C=C bonds.
Mass Spectrometry Molecular ion peak corresponding to the calculated mass of the product.

III. Application in Coordination-Based Materials

The nitrogen and oxygen atoms of the pyrimidine-trione ring system make 5-bromobarbituric acid and its derivatives attractive ligands for the construction of coordination polymers and MOFs. These materials are of great interest for applications in gas storage, catalysis, and sensing.

Protocol 2: Solvothermal Synthesis of a 1D Coordination Polymer with a Barbiturate-Derived Ligand

This protocol outlines a general procedure for the solvothermal synthesis of a coordination polymer using a carboxylate-functionalized barbiturate derivative as the organic linker.

Causality of Experimental Choices:

  • Solvothermal Synthesis: This method uses elevated temperatures and pressures to increase the solubility of the reactants and promote the crystallization of the coordination polymer.

  • Metal Salt Selection: The choice of the metal salt (e.g., zinc nitrate, copper acetate) will determine the geometry of the metal node and the resulting framework structure.

  • Ligand Functionalization: A carboxylic acid group is introduced to the barbiturate scaffold to provide a robust coordination site for the metal ions.

Step-by-Step Methodology:

  • Ligand Synthesis: Synthesize a carboxylate-functionalized barbiturate ligand, for example, by reacting 5-bromobarbituric acid with 4-aminobenzoic acid via a Buchwald-Hartwig amination reaction.

  • Reactant Mixture: In a glass vial, combine the carboxylate-functionalized barbiturate ligand (1.0 eq) and a metal salt such as zinc nitrate hexahydrate (1.0 eq).

  • Solvent Addition: Add a mixture of N,N-dimethylformamide (DMF) and ethanol as the solvent.

  • Sealing and Heating: Seal the vial tightly and place it in a programmable oven. Heat the mixture to 100-120 °C for 48-72 hours.

  • Cooling and Crystal Formation: Slowly cool the oven to room temperature over 24 hours to allow for the formation of well-defined crystals.

  • Isolation and Washing: Carefully decant the mother liquor and wash the resulting crystals with fresh DMF and then with ethanol to remove any unreacted starting materials.

  • Drying: Dry the crystals under vacuum at room temperature.

Characterization Data:

Analytical TechniqueExpected Result
Single-Crystal X-ray Diffraction Determination of the crystal structure, including bond lengths, bond angles, and the overall coordination network.
Powder X-ray Diffraction (PXRD) Confirmation of the bulk purity and phase of the synthesized material.
Thermogravimetric Analysis (TGA) Assessment of the thermal stability of the coordination polymer.
FT-IR Spectroscopy Confirmation of the coordination of the carboxylate group to the metal center (shift in C=O stretching frequency).

IV. Visualization of Methodologies

To further clarify the experimental workflows, the following diagrams are provided.

G cluster_0 Protocol 1: Monomer Synthesis start Dissolve 5-Bromobarbituric Acid in Anhydrous DMF deprotonate Add Triethylamine (Deprotonation) start->deprotonate add_methacrylate Add 2-(Chloroethyl) Methacrylate deprotonate->add_methacrylate react Heat and Stir (60°C, 24h) add_methacrylate->react workup Precipitate in Ice Water react->workup purify Filter and Recrystallize workup->purify product Functional Methacrylate Monomer purify->product

Caption: Workflow for the synthesis of a functional methacrylate monomer.

G cluster_1 Protocol 2: Coordination Polymer Synthesis start Combine Ligand and Metal Salt in a Vial add_solvent Add DMF/Ethanol Solvent start->add_solvent seal_heat Seal and Heat (100-120°C, 48-72h) add_solvent->seal_heat cool Slow Cooling to Room Temperature seal_heat->cool isolate Isolate and Wash Crystals cool->isolate dry Dry Under Vacuum isolate->dry product 1D Coordination Polymer Crystals dry->product

Caption: Solvothermal synthesis of a coordination polymer.

V. Concluding Remarks

5-Bromopyrimidine-2,4,6(1H,3H,5H)-trione and its derivatives represent a promising class of building blocks for the development of advanced functional materials. The protocols and insights provided in this guide are intended to serve as a foundational resource for researchers exploring the potential of these compounds. The versatility of the pyrimidine-trione scaffold, combined with the reactivity of the bromine substituent, opens up a vast design space for the creation of novel polymers and coordination materials with tailored properties for a wide range of applications, from drug delivery to catalysis. As with any synthetic procedure, careful optimization and characterization are paramount to achieving the desired material properties and ensuring reproducibility.

References

  • PubChem. 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione. National Center for Biotechnology Information. [Link]

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Application Notes and Protocols: Development of Fluorescent Probes Using a 5-Bromobarbituric Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 5-Bromobarbituric Acid Scaffold in Fluorescent Probe Design

Fluorescent probes are indispensable tools in modern biological and chemical research, enabling the visualization and quantification of specific analytes and cellular processes with high sensitivity and spatiotemporal resolution.[1] The rational design of these molecular reporters is crucial for their successful application. The core structure, or scaffold, of a fluorescent probe dictates its fundamental photophysical properties and provides a framework for the introduction of functional groups that confer specificity and modulate the fluorescence response.

The pyrimidine scaffold, and specifically the barbituric acid moiety, has emerged as a privileged structure in medicinal chemistry and materials science due to its synthetic accessibility and diverse biological activities.[2][3] Barbituric acid and its derivatives are key components in the synthesis of a variety of fluorescent dyes.[4] The electron-withdrawing nature of the barbiturate ring makes it an excellent acceptor in donor-π-acceptor (D-π-A) type fluorophores, which often exhibit desirable properties such as large Stokes shifts and sensitivity to their microenvironment.

This guide focuses on the unique advantages and methodologies for developing fluorescent probes based on the 5-bromobarbituric acid scaffold. The presence of the bromine atom at the C-5 position offers a strategic advantage in probe synthesis. While the active methylene group at C-5 in unsubstituted barbituric acid readily participates in Knoevenagel condensation, the 5-bromo substituent provides a versatile handle for a broader range of chemical modifications.[5][6] This allows for the introduction of diverse functionalities through nucleophilic substitution reactions, where the bromide ion can act as a leaving group, or it can influence the reactivity of the adjacent positions, enabling the synthesis of a diverse library of probes with tailored properties.[7][8]

This document provides a comprehensive overview of the design principles, detailed synthetic protocols, characterization methods, and specific applications of fluorescent probes derived from 5-bromobarbituric acid, aimed at researchers, scientists, and drug development professionals.

I. Principles of Probe Design with the 5-Bromobarbituric Acid Scaffold

The design of a successful fluorescent probe involves a careful interplay of several factors to achieve the desired optical and biological performance. The 5-bromobarbituric acid scaffold serves as an excellent foundation for creating probes with tailored properties.

Core Design Strategy: Leveraging the 5-Bromo Substituent

The bromine atom at the C-5 position of the barbituric acid ring is the linchpin of this design strategy. Its role can be twofold:

  • As a Leaving Group: The C-Br bond can be susceptible to nucleophilic attack, allowing for the direct substitution of the bromine atom with a variety of nucleophiles.[8] This opens up synthetic routes to directly link the barbituric acid core to other molecular fragments, such as targeting moieties or components of a FRET pair.

  • As an Activating Group: The electron-withdrawing nature of the bromine atom can influence the acidity of the N-H protons and the reactivity of the carbonyl groups within the barbituric acid ring. This can be exploited to fine-tune the reaction conditions for subsequent modifications.

Modulating Photophysical Properties

The fluorescence characteristics of the final probe are determined by the electronic structure of the entire molecule. By strategically selecting the aromatic aldehyde to be condensed with the 5-bromobarbituric acid scaffold, one can systematically tune the photophysical properties:

  • Intramolecular Charge Transfer (ICT): The combination of an electron-donating group on the aromatic aldehyde and the electron-accepting barbituric acid core promotes ICT upon photoexcitation. This often leads to a large Stokes shift, which is advantageous for minimizing self-quenching and improving the signal-to-noise ratio in imaging applications.

  • Wavelength Tuning: The extent of π-conjugation in the aromatic aldehyde and the strength of the electron-donating group directly influence the absorption and emission wavelengths. More extended conjugation and stronger donors typically result in red-shifted spectra.[9]

  • Quantum Yield: The rigidity of the molecular structure and the efficiency of the ICT process affect the fluorescence quantum yield. Introducing bulky groups can restrict intramolecular rotation, a common non-radiative decay pathway, leading to enhanced fluorescence, a phenomenon known as Aggregation-Induced Emission (AIE).[4]

Visualization of Design Principles

The following diagram illustrates the fundamental design principles of fluorescent probes based on the 5-bromobarbituric acid scaffold.

Probe_Design_Principles cluster_0 Core Scaffold cluster_1 Functionalization Strategy cluster_2 Probe Properties 5-Bromobarbituric_Acid 5-Bromobarbituric Acid Nucleophilic_Substitution Nucleophilic Substitution (Br as Leaving Group) 5-Bromobarbituric_Acid->Nucleophilic_Substitution Enables diverse functionalization Knoevenagel_Condensation Knoevenagel Condensation (Activated Methylene) 5-Bromobarbituric_Acid->Knoevenagel_Condensation Influences reactivity Photophysical_Properties Photophysical Properties (λ_abs, λ_em, QY, Stokes Shift) Nucleophilic_Substitution->Photophysical_Properties Introduces fluorophores/ modulators Knoevenagel_Condensation->Photophysical_Properties Forms the chromophore Sensing_Mechanism Sensing Mechanism (Analyte Recognition) Photophysical_Properties->Sensing_Mechanism Dictates signal output Biological_Application Biological Application (Cellular Imaging, etc.) Sensing_Mechanism->Biological_Application Determines utility

Caption: Design workflow for 5-bromobarbituric acid-based fluorescent probes.

II. Synthesis and Characterization

The synthesis of fluorescent probes from 5-bromobarbituric acid typically involves a multi-step process. The following protocols provide a general framework that can be adapted for the synthesis of a variety of probes.

General Synthetic Scheme

The most common synthetic route involves the Knoevenagel condensation of 5-bromobarbituric acid with a suitable aromatic aldehyde.[5]

Synthetic_Scheme Start 5-Bromobarbituric Acid + Ar-CHO Reaction Start->Reaction Product 5-Bromo-5-(arylmethylene)barbituric Acid (Fluorescent Probe) Reaction->Product Knoevenagel Condensation

Caption: General synthetic scheme for 5-bromobarbituric acid probes.

Detailed Synthetic Protocol: Knoevenagel Condensation

This protocol describes the synthesis of a generic 5-bromo-5-(arylmethylene)barbituric acid fluorescent probe.

Materials:

  • 5-Bromobarbituric acid

  • Aromatic aldehyde (e.g., 4-(dimethylamino)benzaldehyde)

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Glacial acetic acid

  • Deionized water

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-bromobarbituric acid (1.0 eq) and the aromatic aldehyde (1.1 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, reduce the solvent volume using a rotary evaporator to induce precipitation.

  • Purification: Wash the crude product with cold ethanol and then deionized water to remove unreacted starting materials and catalyst. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization: Confirm the structure and purity of the synthesized probe using standard analytical techniques (see Section 2.3).

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for both reactants and is relatively non-toxic. Its boiling point allows for efficient reflux without requiring very high temperatures that could degrade the reactants or products.

  • Piperidine as Catalyst: Piperidine is a mild base that is effective in catalyzing the Knoevenagel condensation by deprotonating the active methylene group of the barbituric acid, initiating the reaction.[5]

  • Acetic Acid (Optional): In some cases, a catalytic amount of acetic acid is added to facilitate the dehydration step of the condensation.

Characterization of the Synthesized Probes

Thorough characterization is essential to confirm the identity, purity, and photophysical properties of the newly synthesized fluorescent probes.

2.3.1. Structural Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure of the synthesized probe.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the molecule.

2.3.2. Photophysical Characterization:

The following photophysical properties should be determined to evaluate the performance of the fluorescent probe.

  • UV-Vis Absorption and Fluorescence Emission Spectroscopy: To determine the maximum absorption (λ_abs) and emission (λ_em) wavelengths.

  • Molar Absorptivity (ε): A measure of how strongly the probe absorbs light at a given wavelength.

  • Fluorescence Quantum Yield (Φ_F): The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process.

  • Stokes Shift: The difference in wavelength between the maximum absorption and maximum emission, which is important for minimizing spectral overlap.

  • Photostability: The ability of the probe to resist photobleaching upon prolonged exposure to excitation light.

Table 1: Example Photophysical Data for a Hypothetical 5-Bromobarbituric Acid-Based Probe

PropertyValue
λ_abs (nm)450
λ_em (nm)580
Molar Absorptivity (ε) (M⁻¹cm⁻¹)45,000
Quantum Yield (Φ_F)0.65
Stokes Shift (nm)130
PhotostabilityHigh

III. Application Protocols

Fluorescent probes derived from the 5-bromobarbituric acid scaffold can be utilized in a variety of applications, including cellular imaging and analyte detection.

Protocol for Live-Cell Imaging

This protocol provides a general guideline for staining live cells with a novel fluorescent probe. Optimization will be required for specific cell types and probes.

Materials:

  • Live cells cultured on glass-bottom dishes or coverslips

  • Synthesized fluorescent probe

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Fluorescence microscope equipped with appropriate filters

Procedure:

  • Probe Preparation: Prepare a stock solution of the fluorescent probe (e.g., 1-10 mM) in high-quality, anhydrous DMSO. Store the stock solution at -20°C, protected from light.

  • Cell Preparation: Culture cells to the desired confluency (typically 60-80%) on a suitable imaging vessel.

  • Staining: a. Dilute the stock solution of the probe in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM). b. Remove the existing medium from the cells and replace it with the staining solution. c. Incubate the cells at 37°C in a CO₂ incubator for a suitable duration (e.g., 15-60 minutes). The optimal staining time should be determined experimentally.

  • Washing (Optional): For probes that exhibit high background fluorescence, wash the cells once or twice with pre-warmed PBS or fresh culture medium.

  • Imaging: Image the stained cells using a fluorescence microscope with the appropriate excitation and emission filters for the probe.

Causality Behind Experimental Choices:

  • DMSO for Stock Solution: DMSO is a common solvent for organic molecules and is miscible with aqueous cell culture media.

  • Incubation at 37°C: This is the optimal temperature for most mammalian cell lines and ensures that cellular processes are not perturbed during staining.

  • Washing Step: This step helps to remove unbound probe molecules from the extracellular environment, thereby reducing background noise and improving the signal-to-noise ratio.

Protocol for Analyte Detection in Solution

This protocol describes a general method for using a 5-bromobarbituric acid-based probe for the detection of a specific analyte in a buffered solution.

Materials:

  • Synthesized fluorescent probe

  • Analyte of interest

  • Buffer solution (e.g., PBS, Tris-HCl) at the desired pH

  • Fluorometer or fluorescence plate reader

Procedure:

  • Probe and Analyte Preparation: Prepare stock solutions of the fluorescent probe and the analyte in a suitable solvent (e.g., DMSO or buffer).

  • Assay Setup: In a cuvette or a microplate well, add the buffer solution and the fluorescent probe to a final concentration that gives a stable and measurable fluorescence signal.

  • Analyte Addition: Add increasing concentrations of the analyte to the probe solution.

  • Incubation: Allow the mixture to incubate for a specific period to ensure the reaction or binding between the probe and the analyte reaches equilibrium.

  • Fluorescence Measurement: Measure the fluorescence intensity at the probe's emission maximum after each addition of the analyte.

  • Data Analysis: Plot the fluorescence intensity as a function of the analyte concentration to generate a calibration curve. The limit of detection (LOD) can be calculated from this curve.

Causality Behind Experimental Choices:

  • Buffer Selection: The choice of buffer and its pH is critical as it can affect the stability and fluorescence of the probe, as well as the interaction with the analyte.

  • Calibration Curve: This is essential for quantitative analysis, allowing for the determination of unknown analyte concentrations based on their fluorescence response.

IV. Troubleshooting and Advanced Considerations

  • Low Fluorescence Signal: This could be due to low probe concentration, photobleaching, or quenching. Increase the probe concentration, reduce the excitation light intensity or exposure time, or use an anti-fade reagent.

  • High Background: Incomplete removal of unbound probe can lead to high background. Optimize the washing steps or consider using a probe with a "turn-on" fluorescence mechanism.

  • Cell Toxicity: Some probes may be toxic to cells at high concentrations or upon prolonged incubation. Perform a cytotoxicity assay (e.g., MTT assay) to determine the optimal non-toxic concentration range.

  • Aggregation-Induced Emission (AIE): For probes exhibiting AIE characteristics, the fluorescence will be enhanced in an aggregated state.[4] This property can be advantageous for imaging applications in environments that promote aggregation.

V. Conclusion

The 5-bromobarbituric acid scaffold offers a versatile and powerful platform for the development of novel fluorescent probes. The strategic presence of the bromine atom at the C-5 position provides unique opportunities for synthetic diversification, allowing for the fine-tuning of photophysical properties and the introduction of specific functionalities for targeted applications. The protocols and guidelines presented in this document provide a solid foundation for researchers to design, synthesize, and apply these promising molecular tools in a wide range of scientific disciplines.

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  • Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties. (2021). Molecules, 26(9), 2749. [Link]

  • Rationalising the order of reactivity of carbonyl compounds towards nucleophiles. (2014). Stack Exchange. [Link]

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  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011). Master Organic Chemistry. [Link]

  • Synthesis of α-bromocarboxylic acids and derivatives. (n.d.). Organic Chemistry Portal. [Link]

  • Reactions of Benzylboronate Nucleophiles. (2021). ACS Catalysis, 11(1), 1-10. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 5-Bromo-1,3-diazinane-2,4,6-trione

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 5-bromo-1,3-diazinane-2,4,6-trione (also known as 5-bromobarbituric acid). We will explore common challenges and provide robust, field-proven solutions to ensure the highest purity of your final compound.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of 5-bromo-1,3-diazinane-2,4,6-trione. The question-and-answer format is designed to help you quickly identify and resolve experimental hurdles.

Question 1: My final product has a persistent yellow or brown color, even after initial filtration. How can I obtain a white, crystalline solid?

Answer:

  • Potential Cause 1: Residual Bromine. The most common cause of a yellow to brown hue is the presence of unreacted bromine from the synthesis stage.

  • Solution 1: Sodium Bisulfite Wash. During the workup, after the bromination reaction, introduce a wash with a dilute aqueous solution of sodium bisulfite. Add the bisulfite solution dropwise until the yellow color of the solution dissipates before proceeding with filtration.[1] This chemically reduces the excess bromine (Br₂) to colorless bromide ions (Br⁻).

  • Potential Cause 2: Colored Impurities. If the discoloration persists, it may be due to organic byproducts or degradation products that are co-precipitating with your desired compound.

  • Solution 2: Activated Charcoal Treatment during Recrystallization. During the recrystallization process, after the crude product has been fully dissolved in the hot solvent, add a small amount (typically 1-2% by weight) of activated charcoal to the solution.[2] Boil the solution with the charcoal for a few minutes to allow for the adsorption of colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[2][3]

Question 2: I am experiencing very low recovery after recrystallization. What can I do to improve my yield?

Answer:

  • Potential Cause 1: Excessive Solvent. Using too much solvent to dissolve the crude product will result in a solution that is not saturated enough for efficient crystallization upon cooling, leaving a significant amount of product in the mother liquor.[4]

  • Solution 1: Minimize Solvent Volume. Use the minimum amount of hot solvent necessary to fully dissolve the crude material.[3] Add the solvent in small portions to the heated crude product until dissolution is just complete.

  • Potential Cause 2: Premature Crystallization. If the solution cools too quickly during hot filtration (if performed), the product can crystallize on the filter paper or in the funnel, leading to loss of material.

  • Solution 2: Pre-heat Funnel and Flask. Before hot filtration, pre-heat the filter funnel and the receiving flask with steam or a heat gun to prevent a sudden drop in temperature.[2] This ensures the product remains in solution until it is intended to crystallize.

  • Potential Cause 3: Incomplete Crystallization. The product may still be partially soluble in the cold solvent.

  • Solution 3: Maximize Cooling. After the solution has been allowed to cool slowly to room temperature, place it in an ice bath to further decrease the solubility of the product and maximize crystal formation.[5]

Question 3: My product is coming out as an oil or a gummy solid, not as fine crystals. What is causing this and how can I fix it?

Answer:

  • Potential Cause 1: Presence of Impurities. Impurities can disrupt the crystal lattice formation, leading to an oily or amorphous solid. The melting point of the mixture is depressed, sometimes to below room temperature.

  • Solution 1: Re-purify. The material may need to be subjected to another purification step. If recrystallization was the initial method, consider column chromatography to separate the impurities.

  • Potential Cause 2: Supersaturation and Rapid Cooling. Cooling the solution too quickly can cause the product to "crash out" of solution as an oil rather than forming well-defined crystals.[4]

  • Solution 2: Slow Cooling and Seeding. Allow the hot, saturated solution to cool slowly on the benchtop. If crystallization does not initiate, try scratching the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites.[5] Alternatively, add a "seed crystal" from a previous successful batch to induce crystallization.[5] If an oil has already formed, try reheating the solution to re-dissolve the oil, then cool it more slowly.

Question 4: Analytical data (e.g., NMR, HPLC) shows the presence of starting material (barbituric acid) in my final product. How can I remove it?

Answer:

  • Potential Cause: Incomplete Reaction or Co-precipitation. The bromination reaction may not have gone to completion, or the unreacted starting material has similar solubility properties to the product, causing it to co-precipitate.

  • Solution 1: pH Adjustment and Extraction. The acidity of the C-5 proton in barbituric acid makes it more acidic than the N-H protons. You can potentially exploit this by carefully adjusting the pH of an aqueous solution/suspension. However, a more reliable method is recrystallization from a solvent where the solubility difference between barbituric acid and 5-bromobarbituric acid is maximized. Water is a good first choice, as many barbituric acid derivatives are dissolved in hot water for bromination.[1]

  • Solution 2: Flash Column Chromatography. If recrystallization is ineffective, flash column chromatography is a powerful tool for separating compounds with different polarities. Given the presence of the bromine atom, 5-bromo-1,3-diazinane-2,4,6-trione will be less polar than barbituric acid. A silica gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane or dichloromethane) should effectively separate the two compounds.[6]

Frequently Asked Questions (FAQs)

  • What is the best solvent for the recrystallization of 5-bromo-1,3-diazinane-2,4,6-trione?

    • Water is a commonly used solvent for the synthesis and initial purification of similar barbituric acid derivatives.[1] The solubility of many organic compounds, like benzoic acid, significantly increases in hot water compared to cold water, which is the ideal characteristic for a recrystallization solvent.[3][5] Ethanol or mixtures of ethanol and water could also be effective. The ideal solvent should dissolve the compound when hot but have low solubility when cold.

  • How can I assess the purity of my final product?

    • Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities will typically cause the melting point to be depressed and broaden.

    • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining purity. A single, sharp peak indicates a pure compound, while the presence of other peaks suggests impurities.[7]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify the presence of impurities by their characteristic signals. Quantitative NMR (qNMR) can even be used to determine the absolute purity against a certified internal standard.[8]

  • What are the stability considerations for this compound during purification?

    • Like many brominated compounds, 5-bromo-1,3-diazinane-2,4,6-trione may be sensitive to high temperatures and alkaline conditions.[9] Prolonged heating during recrystallization should be avoided. It is also advisable to store the purified compound in a cool, dark, and dry place to prevent degradation.

Detailed Purification Protocols

Protocol 1: Recrystallization from an Aqueous System

This protocol is the most common and straightforward method for purifying 5-bromo-1,3-diazinane-2,4,6-trione.

Step-by-Step Methodology:

  • Dissolution: Place the crude 5-bromo-1,3-diazinane-2,4,6-trione in an Erlenmeyer flask. Add a minimal amount of deionized water. Heat the mixture on a hot plate with stirring. Add more hot water in small portions until the solid is completely dissolved.[3]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently boil for 2-5 minutes.

  • (Optional) Hot Filtration: If charcoal was used, perform a hot filtration using a pre-heated funnel and filter paper to remove the charcoal. Collect the hot filtrate in a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of ice-cold water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a mild temperature.

Protocol 2: Flash Column Chromatography

This method is recommended if recrystallization fails to remove persistent impurities.

Step-by-Step Methodology:

  • Stationary Phase: Pack a glass column with silica gel slurried in the initial mobile phase.

  • Sample Preparation: Dissolve a small amount of the crude product in a minimal volume of the mobile phase or a slightly more polar solvent.

  • Loading: Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1). Gradually increase the polarity of the mobile phase (e.g., to hexane/ethyl acetate 7:3).

  • Fraction Collection: Collect the eluent in fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified solid.

Visualization of Workflows

Purification_Workflow cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_analysis Analysis & Storage Crude Crude Product (Post-Reaction) Recrystallization Recrystallization Crude->Recrystallization Primary Method Analysis Purity Assessment (HPLC, NMR, MP) Recrystallization->Analysis Chromatography Column Chromatography Chromatography->Analysis Re-analyze Analysis->Chromatography Purity < 99% PureProduct Pure Product Analysis->PureProduct Purity > 99% Troubleshooting_Tree cluster_color Color Issue cluster_yield Yield Issue cluster_form Form Issue cluster_purity Purity Issue Start Purification Issue? Color Product is Colored Start->Color Yield Low Yield Start->Yield Form Product is Oily Start->Form Purity Starting Material Present Start->Purity Charcoal Use Activated Charcoal Color->Charcoal Solvent Minimize Solvent / Maximize Cooling Yield->Solvent Cooling Slow Cooling / Seed Crystals Form->Cooling Chroma Column Chromatography Purity->Chroma

Caption: Decision tree for troubleshooting common purification problems.

References

  • Georgia Institute of Technology. (n.d.). SYNTHESIS OF BARBITURIC ACID DERIVATIVES. Retrieved from [Link]

  • Zhang, J., et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules. Retrieved from [Link]

  • PubChem. (n.d.). 5-(2-Bromoethyl)-5-ethyl-1,3-diazinane-2,4,6-trione. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione. Retrieved from [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Florida A&M University. (2016). Lab Report Recrystallization. Retrieved from [Link]

  • American Laboratory. (2011). Determination of Enantiomeric Purity of α-Bromobutyric Acid by HPLC Combined With Pre-Column Derivatization. Retrieved from [Link]

  • Journal of Pharmaceutical Sciences. (1987). Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. Retrieved from [Link]

  • Truman State University. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • PubMed. (1981). Phenobarbital specific antibody production: preparation of 5-phenyl-5-(4-aminobutyl) barbituric acid-bovine serum albumin conjugate. Retrieved from [Link]

  • ResearchGate. (2012). 5-(3,4-Dimethoxybenzylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione. Retrieved from [Link]

  • Google Patents. (n.d.). CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine.
  • Organic Syntheses. (n.d.). Benzene, 1,3,5-tribromo-. Retrieved from [Link]

  • Google Patents. (n.d.). US3772443A - 5-bromo-5-nitro-1,3-dioxane,process and antimicrobial compositions.
  • Organic Syntheses. (n.d.). 3,5-DIBROMO-2-PYRONE. Retrieved from [Link]

  • Organic Chemistry Lab Technique. (2017). Recrystallization. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Retrieved from [Link]

  • PharmaCompass. (n.d.). 1,3-dimethyl-1,3-diazinane-2,4,6-trione. Retrieved from [Link]

  • ResearchGate. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]

  • Google Patents. (n.d.). CN105111153A - Preparation method for 5-bromouracil.
  • PubMed. (2009). A pH-stability study of phoslactomycin B and analysis of the acid and base degradation products. Retrieved from [Link]

  • Journal of Analytical Methods in Chemistry. (2016). A Simple Spectrophotometric Method for the Determination of Thiobarbituric Acid Reactive Substances in Fried Fast Foods. Retrieved from [Link]

  • ResearchGate. (2014). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. Retrieved from [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • PubMed. (2016). A Simple Spectrophotometric Method for the Determination of Thiobarbituric Acid Reactive Substances in Fried Fast Foods. Retrieved from [Link]

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Technical Support Center: Scale-Up Synthesis of 5-Bromobarbituric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-bromobarbituric acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. We will address common challenges, from bench-scale experiments to pilot and industrial production, providing troubleshooting guidance and frequently asked questions to ensure a safe, efficient, and reproducible process.

Troubleshooting Guide: From Lab to Plant

Scaling up the synthesis of 5-bromobarbituric acid introduces challenges that may not be apparent at the laboratory scale. This section is dedicated to identifying and resolving specific issues you may encounter.

Low Yield and Incomplete Conversion

A drop in yield is a common issue during scale-up. This can often be attributed to mass and heat transfer limitations in larger reactors.

Problem Potential Cause(s) Recommended Solutions
Low Yield of 5-Bromobarbituric Acid - Insufficient brominating agent: The stoichiometry that worked at a small scale may not be optimal for larger batches due to less efficient mixing. - Low reaction temperature: Inadequate heating or poor heat distribution in a large reactor can slow down the reaction rate. - Incomplete reaction: Shorter reaction times at scale due to production pressures can lead to incomplete conversion.- Optimize stoichiometry: Gradually increase the molar ratio of the brominating agent and monitor the reaction progress by techniques like TLC or HPLC. - Ensure adequate heating: Utilize reactors with efficient heating jackets and good agitation to maintain a consistent temperature throughout the reaction mass. - Extend reaction time: Monitor the reaction until completion is confirmed by in-process controls.
Formation of 5,5-dibromobarbituric acid - Excess brominating agent: Overcharging the brominating agent can lead to the formation of the dibrominated byproduct. - Poor mixing: Localized high concentrations of the brominating agent can promote further bromination.- Controlled addition: Add the brominating agent subsurface and at a controlled rate to maintain a low instantaneous concentration. - Improve agitation: Use an appropriate impeller design and agitation speed to ensure rapid homogenization of the reactants.
Product Purity and Isolation Challenges

Maintaining product purity and achieving efficient isolation are critical for the final drug substance quality.

Problem Potential Cause(s) Recommended Solutions
Difficulties in Product Purification - Presence of unreacted starting materials: Incomplete conversion leaves residual barbituric acid. - Formation of byproducts: Besides 5,5-dibromobarbituric acid, other side reactions can occur.- Recrystallization: Utilize a suitable solvent system for recrystallization. Water or aqueous ethanol mixtures are commonly employed. A staged cooling profile can improve crystal size and purity. - Washing: Wash the filtered cake with a cold solvent in which the product has low solubility to remove residual mother liquor containing impurities.
Inconsistent Crystal Form (Polymorphism) - Suboptimal crystallization conditions: The cooling rate, solvent system, and agitation can influence the resulting crystal form. Barbituric acid and its derivatives are known to exhibit polymorphism.[1][2][3][4]- Controlled crystallization: Develop a robust crystallization process with defined cooling profiles and agitation rates. - Seeding: Use seed crystals of the desired polymorph to ensure consistent crystallization of the stable form. - Characterization: Routinely characterize the crystal form using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
Slow Filtration and Drying - Small particle size: Rapid crystallization can lead to fine particles that clog the filter medium. - Agglomeration: Poorly formed crystals can agglomerate, trapping solvent and leading to longer drying times.[5]- Optimize crystallization for particle size: A slower cooling rate and controlled supersaturation can lead to larger, more uniform crystals that are easier to filter and dry.[6][7] - Efficient filtration and washing: Use appropriate filter media and apply a consistent pressure during filtration. Effective washing of the filter cake is crucial to displace the mother liquor.
Safety Concerns at Scale

The bromination of barbituric acid is an exothermic reaction, and handling hazardous materials like bromine at a large scale requires stringent safety protocols.

Problem Potential Cause(s) Recommended Solutions
Exothermic Runaway Reaction - Poor heat dissipation: The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal less efficient.[8][9] - Rapid addition of brominating agent: Adding the brominating agent too quickly can generate heat faster than the cooling system can remove it.- Reaction calorimetry: Perform studies to determine the heat of reaction and the maximum rate of heat evolution before scaling up.[10] - Controlled addition: Implement a slow, controlled addition of the brominating agent, and monitor the internal temperature closely. - Emergency preparedness: Have a quenching agent and an emergency cooling system readily available.
Exposure to Hazardous Materials - Handling of bromine or other brominating agents: These are corrosive and toxic materials.- Engineering controls: Use a closed system for the reaction and transfer of hazardous materials. Ensure adequate ventilation and consider a scrubber for any off-gassing.[11] - Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including chemical-resistant gloves, goggles, face shields, and respiratory protection.[11]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of 5-bromobarbituric acid?

The most common method involves the direct bromination of barbituric acid using a suitable brominating agent in a solvent. Traditionally, elemental bromine in a solvent like acetic acid has been used.[10] However, due to the hazards associated with handling liquid bromine, alternative brominating agents are often preferred in a scaled-up setting.

Q2: What are the "greener" alternatives to using elemental bromine?

For a more environmentally benign process, a combination of potassium bromide (KBr) and an oxidizing agent like hydrogen peroxide (H₂O₂) in an acidic aqueous medium is an excellent alternative.[12][13][14] This in-situ generation of bromine avoids the handling of liquid bromine and produces water as the primary byproduct. N-bromosuccinimide (NBS) is another solid, easier-to-handle brominating agent.[15][16][17]

Q3: How can I control the formation of the 5,5-dibromobarbituric acid impurity?

The formation of the dibrominated impurity is a common issue and is primarily controlled by:

  • Stoichiometry: Using a slight excess of barbituric acid or carefully controlling the addition of the brominating agent to just one equivalent.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity for the mono-brominated product.

  • Controlled Addition: A slow, subsurface addition of the brominating agent into a well-agitated solution of barbituric acid helps to avoid localized high concentrations that favor di-bromination.

Q4: What are the critical process parameters to monitor during the scale-up of the crystallization of 5-bromobarbituric acid?

To ensure consistent product quality, the following crystallization parameters should be carefully controlled:

  • Supersaturation: This is the driving force for crystallization and can be controlled by the cooling rate or the addition rate of an anti-solvent.

  • Cooling Profile: A linear or staged cooling profile can influence the crystal size distribution and polymorph.

  • Agitation Rate: Proper agitation ensures a homogenous temperature and suspension of crystals, which affects crystal growth and prevents agglomeration.

  • Seeding: The addition of seed crystals at the right temperature can control the onset of crystallization and the final crystal form.

Q5: What analytical methods are recommended for in-process control and final product release?

A robust analytical strategy is essential for a successful scale-up.

  • In-Process Controls (IPCs):

    • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction completion.

    • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the disappearance of starting material and the formation of the product and byproducts.

  • Final Product Release Testing:

    • HPLC: To determine the purity of the final product and quantify any impurities.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • X-ray Powder Diffraction (XRPD): To identify the polymorphic form.

    • Differential Scanning Calorimetry (DSC): To determine the melting point and assess polymorphic purity.

    • Karl Fischer Titration: To determine the water content.

The validation of these analytical methods should be performed in accordance with ICH Q2(R2) guidelines to ensure their accuracy, precision, and reliability.[18]

Experimental Protocols

Protocol 1: Synthesis of 5-Bromobarbituric Acid using KBr/H₂O₂

Objective: To provide a detailed, scalable, and safer protocol for the synthesis of 5-bromobarbituric acid.

Methodology:

  • Reactor Setup: Charge a suitably sized reactor equipped with a mechanical stirrer, a temperature probe, and an addition funnel with barbituric acid and water.

  • Reagent Preparation: In a separate vessel, prepare an aqueous solution of potassium bromide (KBr).

  • Reaction Initiation: Begin agitation of the barbituric acid slurry and add the KBr solution.

  • Controlled Addition: Slowly add hydrogen peroxide (H₂O₂) to the reaction mixture via the addition funnel over a period of 1-2 hours, while maintaining the internal temperature between 20-25°C. The reaction is exothermic, and cooling may be required.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the barbituric acid is consumed.

  • Work-up: Cool the reaction mixture to 0-5°C and stir for 1-2 hours to allow for complete precipitation of the product.

  • Isolation: Filter the solid product and wash the cake with cold water.

  • Drying: Dry the product under vacuum at a temperature not exceeding 50°C until a constant weight is achieved.

Protocol 2: Recrystallization of 5-Bromobarbituric Acid

Objective: To provide a protocol for the purification of crude 5-bromobarbituric acid to obtain a high-purity product with a consistent crystal form.

Methodology:

  • Dissolution: Charge the crude 5-bromobarbituric acid and a suitable solvent (e.g., a mixture of ethanol and water) to a clean reactor. Heat the mixture with agitation until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

  • Controlled Cooling: Cool the solution to a specified temperature (e.g., 50-60°C) and, if desired, add seed crystals of the target polymorph.

  • Crystallization: Continue to cool the mixture to 0-5°C over several hours using a predefined cooling ramp.

  • Aging: Hold the slurry at 0-5°C with gentle agitation for at least 2 hours to maximize the yield.

  • Isolation and Drying: Filter the purified crystals, wash with a cold solvent, and dry under vacuum.

Visualizations

Experimental Workflow: Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Charge Barbituric Acid and Water to Reactor add_kbr Add KBr Solution to Reactor start->add_kbr prep_kbr Prepare Aqueous KBr Solution prep_kbr->add_kbr add_h2o2 Controlled Addition of H2O2 add_kbr->add_h2o2 monitor Monitor Reaction (TLC/HPLC) add_h2o2->monitor cool Cool to 0-5°C monitor->cool Reaction Complete filter_wash Filter and Wash with Cold Water cool->filter_wash dry Dry Under Vacuum filter_wash->dry product 5-Bromobarbituric Acid dry->product cluster_chem Chemical Challenges cluster_phys Physical Challenges cluster_safety Safety & Handling ScaleUp Scale-Up Synthesis Yield Low Yield ScaleUp->Yield Purity Impurity Formation ScaleUp->Purity Heat Heat Management (Exotherm) ScaleUp->Heat Mixing Mixing Efficiency ScaleUp->Mixing Crystallization Crystallization Control ScaleUp->Crystallization Hazmat Hazardous Materials ScaleUp->Hazmat Heat->Yield Mixing->Yield Mixing->Purity Crystallization->Purity

Caption: Interconnected challenges in scaling up the synthesis.

References

  • Cleverley, B., & Williams, P. P. (1959). Polymorphism in substituted barbituric acids. Tetrahedron, 7(3–4), 277–288.
  • Price, S. L. (2014). An Experimental and Theoretical Search for Polymorphs of Barbituric Acid: The Challenges of Even Limited Conformational Flexibility. Crystal Growth & Design, 14(5), 2462–2470.
  • Bukin, V., et al. (2020). Salts of barbituric and 2-thiobarbituric acids with imidazole: polymorphism, supramolecular structure, thermal stability and water solubility. New Journal of Chemistry, 44(33), 14206-14216.
  • Patsnap Eureka. (2023). Control Strategies For Managing Exothermic Reactions In Flow.
  • Filter Dryer. (2023). Troubleshooting Common Issues with Industrial Crystallizer Equipment.
  • Caillet, J., & Claverie, P. (1980). On the polymorphism of barbituric acid derivatives. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 36(11), 2642-2645.
  • Zhanghua. (2023). Troubleshooting Common Issues with Crystallizer Equipment | Zhanghua - Filter Dryer.
  • Griesser, U. J., et al. (2013). Crystal Polymorphs of Barbital: News about a Classic Polymorphic System. Crystal Growth & Design, 13(1), 335-345.
  • Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up.
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  • Khan, F. A., et al. (2014). OPTIMIZATION OF CONDITIONS FOR THE FACILE, EFFICIENT & SELECTIVE α-BROMINATION OF METHYL AND METHYLENE KETONES. International Journal of Pharmaceutical Sciences and Research, 5(10), 4286-4293.
  • Pharma Learning In Depth. (2023).
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  • Kirihara, M., et al. (2006). Chemoselective Bromination of Active Methylene and Methyne Compounds by Potassium Bromide, Hydrochloric Acid and Hydrogen Peroxide. Synlett, 2006(14), 2287-2289.
  • Kirihara, M., et al. (2006). Chemoselective Bromination of Active Methylene and Methyne Compounds by Potassium Bromide, Hydrochloric Acid and Hydrogen Peroxide. Request PDF.
  • Tillu, V. H., et al. (2002). Studies on Bromination of Active Methylene by a Mixture of Hydrobromic Acid and Hydrogen Peroxide (or TBHP). Request PDF.
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Technical Support Center: Bromination of Barbituric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and troubleshooting of brominated barbituric acid derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of molecules. Barbituric acid's reactive C-5 methylene group is central to its utility as a synthetic building block but also presents unique challenges.[1] This document provides in-depth, field-proven insights into managing the bromination reaction, with a focus on identifying and mitigating common side reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the bromination of barbituric acid.

Q1: What makes the C-5 position of barbituric acid so reactive towards bromination?

A1: The C-5 position of the barbituric acid ring is flanked by two carbonyl groups. These electron-withdrawing groups make the two hydrogen atoms on the C-5 methylene carbon acidic and "active".[2] The resulting carbanion, or more accurately, the enolate tautomer, is stabilized by resonance, making it highly nucleophilic and susceptible to electrophilic attack by brominating agents.

Q2: What are the most common brominating agents used for barbituric acid, and how do they differ?

A2: The choice of brominating agent is critical for controlling the reaction's selectivity and minimizing side products. Common agents include:

  • Molecular Bromine (Br₂): A strong and effective, yet hazardous, brominating agent. It is often used in solvents like glacial acetic acid or water.[3][4] Its high reactivity can sometimes lead to over-bromination.

  • N-Bromosuccinimide (NBS): A milder and safer alternative to liquid bromine, often used for benzylic and allylic brominations, but also effective for active methylene groups.[5] It is particularly useful when more controlled bromination is required.

  • Potassium Bromide (KBr) with an Oxidant (e.g., H₂O₂): This "greener" reagent system generates bromine in situ.[2] It offers excellent control and selectivity. By adjusting additives like HCl, one can favor either mono- or di-bromination, making it a versatile choice.[2]

Q3: Is barbituric acid itself pharmacologically active?

A3: No, barbituric acid itself is not pharmacologically active.[1][6] Its derivatives, particularly those with two substituents at the C-5 position, are known to possess sedative, hypnotic, and anticonvulsant properties.[1][3]

Part 2: Troubleshooting Guide: Common Side Reactions & Mitigation Strategies

This section provides a detailed, question-and-answer formatted guide to troubleshoot specific experimental issues.

Q1: My reaction is producing a significant amount of 5,5-dibromobarbituric acid as a byproduct. How can I improve the yield of the mono-brominated product?

A1: The formation of 5,5-dibromobarbituric acid is the most common side reaction and results from the over-bromination of the active methylene group.[2] The initial product, 5-bromobarbituric acid, still possesses one acidic proton at the C-5 position, making it susceptible to a second bromination.

Causality & Mechanism: The reaction proceeds stepwise. Once the first bromine atom is added, the remaining C-5 proton is still acidic enough to be removed, allowing for a second electrophilic attack. Controlling the reaction stoichiometry and reactivity is key to stopping the reaction at the mono-brominated stage.

Mitigation Strategies:

  • Control Stoichiometry: Carefully control the molar equivalents of your brominating agent. Use a 1:1 or slightly less than 1:1 molar ratio of the brominating agent to barbituric acid.

  • Choice of Reagent System: Employ a milder or more controllable brominating system. The KBr/H₂O₂ system in the presence of aqueous HCl is reported to be highly selective for mono-bromination.[2] In contrast, using the same system without HCl leads to complete di-bromination.[2]

  • Reaction Conditions:

    • Temperature: Run the reaction at a lower temperature (e.g., 0-5 °C) to reduce the reaction rate and improve selectivity.

    • Addition Rate: Add the brominating agent dropwise or in portions to the barbituric acid suspension/solution. This prevents a localized high concentration of the brominating agent, which favors over-reaction.[4]

  • Monitoring: Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) to quench the reaction as soon as the starting material is consumed and before significant di-bromo product forms.

Mechanism of Mono- and Di-bromination

Bromination_Mechanism cluster_main Main Reaction Pathway cluster_side Side Reaction BA Barbituric Acid Enolate Enolate Intermediate BA->Enolate Tautomerization MonoBromo 5-Bromobarbituric Acid Enolate->MonoBromo Electrophilic Attack DiBromo 5,5-Dibromobarbituric Acid MonoBromo->DiBromo Further Bromination (if excess Br2) Br2_1 Br-Br Br2_2 Br-Br HBr_1 + HBr HBr_2 + HBr

Caption: Stepwise bromination of barbituric acid via an enolate intermediate.

Q2: My product appears to be degrading during workup or purification. What could be the cause and how can I prevent it?

A2: The pyrimidine ring in barbituric acid and its derivatives can be susceptible to hydrolysis, leading to ring-opening and degradation, especially under harsh pH conditions or elevated temperatures.[3][7]

Causality & Prevention:

  • pH Stability: Both highly acidic and strongly alkaline conditions can promote hydrolysis of the amide bonds within the ring. During workup, avoid prolonged exposure to strong acids or bases. Neutralize the reaction mixture carefully and promptly if required.

  • Thermal Stability: While 5,5-dibromobarbituric acid is stable enough to have a reported melting point of 240-242 °C, prolonged heating in solution, especially in the presence of water, can lead to degradation.[8]

    • Solution: Use lower temperatures during recrystallization and solvent removal (e.g., using a rotary evaporator under reduced pressure).

  • Storage: Store the final brominated product in a cool, dry, and dark place to prevent degradation over time.[9] For long-term storage, consider an inert atmosphere.[9]

Q3: The bromination reaction is sluggish or does not go to completion. What factors should I investigate?

A3: An incomplete reaction can be frustrating. Several factors can contribute to this issue.

Troubleshooting Steps:

  • Reagent Quality: Ensure the quality of your brominating agent. Molecular bromine can degrade over time, and NBS can hydrolyze. Use fresh or properly stored reagents.

  • Acid Catalysis: Some bromination reactions of active methylene compounds benefit from acid catalysis. For example, using glacial acetic acid as a solvent or adding a few drops of HBr can sometimes accelerate the reaction.[4]

  • Solubility: Barbituric acid has limited solubility in some organic solvents.[4] Ensure you have a stirrable suspension or use a solvent system where the starting material has at least partial solubility to allow the reaction to proceed. Water or glacial acetic acid are common choices.[3][4]

  • Reaction Time & Temperature: While high temperatures can cause side reactions, an insufficient temperature or reaction time will lead to an incomplete reaction. If the reaction is clean but slow at a lower temperature, consider gradually increasing the temperature while monitoring by TLC. Some protocols call for stirring for up to 10 hours.[4]

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Issue Identified Incomplete Incomplete Reaction Start->Incomplete SideProduct Major Side Product Start->SideProduct Degradation Product Degradation Start->Degradation Sol_Reagent Check Reagent Quality & Stoichiometry Incomplete->Sol_Reagent Yes Sol_Conditions Adjust Temp. & Time Consider Catalyst Incomplete->Sol_Conditions Yes Sol_Selectivity Change Brominating Agent Control Stoichiometry SideProduct->Sol_Selectivity Over-bromination? Sol_Purify Optimize Purification (e.g., Recrystallization) SideProduct->Sol_Purify Impure Product? Sol_Workup Modify Workup (Avoid harsh pH/heat) Degradation->Sol_Workup During Workup? Sol_Storage Ensure Proper Storage (Cool, Dry, Dark) Degradation->Sol_Storage During Storage?

Caption: A logical workflow for troubleshooting common bromination issues.

Q4: How can I effectively purify my 5-bromobarbituric acid product from starting material and the di-bromo byproduct?

A4: Recrystallization is the most common and effective method for purifying the final product.

Purification Strategy:

  • Solvent Selection: The key is to find a solvent (or solvent system) in which the desired product has good solubility at high temperatures but poor solubility at low temperatures, while the impurities have different solubility profiles. Methanol is often cited as a suitable solvent for the recrystallization of 5-bromobarbituric acid.[4] Water can also be used.[2]

  • Procedure: Dissolve the crude product in a minimum amount of hot solvent. If insoluble impurities (like unreacted barbituric acid) are present, perform a hot filtration. Allow the solution to cool slowly to induce crystallization. Cooling too rapidly can trap impurities. Cool further in an ice bath to maximize yield, then collect the crystals by filtration.

  • Alternative: If recrystallization is insufficient, column chromatography may be an option, though it is less common for these types of compounds. A comprehensive review of chromatographic methods for barbiturates is available, which may provide guidance on stationary and mobile phase selection.[10]

Comparative Summary of Reaction Conditions
ObjectiveBrominating AgentSolventKey ConditionExpected OutcomeReference
Mono-bromination KBr / H₂O₂WaterAdd 1 mL HClSelective formation of 5-bromobarbituric acid[2]
Mono-bromination Bromine (Br₂)Glacial Acetic Acid1:2 molar ratio (BA:Br₂), 10h stir5-bromobarbituric acid (Yield ~48%)[4]
Di-bromination KBr / H₂O₂WaterNo HCl addedComplete formation of 5,5-dibromobarbituric acid[2]

Part 3: Experimental Protocols

Protocol 1: Selective Synthesis of 5-Bromobarbituric Acid [2][4]

This protocol is a synthesis of literature methods aimed at selective mono-bromination.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend barbituric acid (0.1 mol) in 150 mL of glacial acetic acid. Cool the flask in an ice bath.

  • Bromination: Prepare a solution of bromine (0.1 mol) in a small amount of glacial acetic acid. Add this solution dropwise to the stirred barbituric acid suspension over 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase).

  • Workup: Once the starting material is consumed, pour the reaction mixture into 500 mL of ice-cold water. A precipitate will form.

  • Isolation & Purification: Stir the aqueous mixture for 30 minutes, then filter the solid product using a Büchner funnel. Wash the solid thoroughly with cold distilled water to remove acetic acid and HBr. Dry the crude product. Recrystallize from methanol or hot water to yield pure 5-bromobarbituric acid.[4]

Protocol 2: Synthesis of 5,5-Dibromobarbituric Acid [2]

This protocol is adapted from a greener chemistry approach for complete di-bromination.

  • Preparation: In a round-bottom flask, dissolve barbituric acid (0.01 mol) and potassium bromide (KBr, 0.025 mol) in 100 mL of water.

  • Bromination: To the stirred solution, add 30% hydrogen peroxide (H₂O₂, ~0.04 mol) dropwise at room temperature. The reaction is often exothermic; maintain the temperature below 40 °C with a water bath if necessary.

  • Reaction: Stir the mixture at room temperature for 2-3 hours. The reaction progress can be monitored by TLC. The product, 5,5-dibromobarbituric acid, is often insoluble and will precipitate from the reaction mixture.

  • Isolation: After the reaction is complete, cool the mixture in an ice bath for 30 minutes. Collect the solid precipitate by filtration, wash thoroughly with cold water, and dry to obtain the product.

References

  • Afzali, D., & Mostafavi, A. (2003). Spectrophotometric reaction rate method for determination of barbituric acid by inhibition of the hydrochloric acid-bromate reaction. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(13), 3159-3164. [Link]

  • Walker, J. J. (1965). Synthesis of Barbituric Acid Derivatives. Georgia Institute of Technology. [Link]

  • Zade, M. N., et al. (2018). C-S and C-N coupling reactions of barbituric acid via selective and complete bromination using greener KBr/H2O2 as a brominating agent. Journal of the Indian Chemical Society, 95, 553-558. [Link]

  • Walker, J. J. (n.d.). SYNTHESIS OF BARBITURIC ACID DERIVATIVES A THESIS. CORE. [Link]

  • Various Authors. (2013). How can I brominate the CH2 of barbituric acid? ResearchGate. [Link]

  • Fischer, E., et al. (2016). The Hydrogen Bonded Structures of Two 5-Bromobarbituric Acids and Analysis of Unequal C5–X and C5–X′ Bond Lengths (X = X′ = F, Cl, Br or Me) in 5,5-Disubstituted Barbituric Acids. Crystals, 6(4), 47. [Link]

  • Afzali, D., & Mostafavi, A. (2003). Spectrophotometric reaction rate method for determination of barbituric acid by inhibition of the hydrochloric acid-bromate reaction. ResearchGate. [Link]

  • Wikipedia. (n.d.). Barbituric acid. [Link]

  • Garrett, E. R., Bojarski, J. T., & Yakatan, G. J. (1971). Kinetics of hydrolysis of barbituric acid derivatives. Journal of Pharmaceutical Sciences, 60(8), 1145-1154. [Link]

  • S, S., & P, S. (2021). Chromatographic methods for the determination of various barbiturates: A review. GSC Biological and Pharmaceutical Sciences, 15(3), 209-218. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended Methods for Testing Barbiturate Derivatives under International Control. [Link]

  • Tsimdis, C. L. (2002). Determination of barbituric acid, utilizing a rapid and simple colorimetric assay. DigitalCommons@UNO. [Link]

  • Al-Mulla, A. (2017). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Molecules, 22(9), 1487. [Link]

  • Fischer, E., et al. (2016). The Hydrogen Bonded Structures of Two 5-Bromobarbituric Acids and Analysis of Unequal C5-X and C5-X' Bond Lengths (X = X' = F, Cl, Br or Me) in 5,5-Disubstituted Barbituric Acids. PubMed. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. [Link]

  • Common Organic Chemistry. (n.d.). Bromination. [Link]

  • RU2477276C1 - Method of purifying barbituric acid.

Sources

Technical Support Center: A Troubleshooting Guide for Reactions Involving 5-Bromopyrimidine-2,4,6(1H,3H,5H)-trione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione, also known as 5-bromobarbituric acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile reagent. Here, we address specific experimental issues in a practical question-and-answer format, grounded in the principles of organic chemistry and backed by established literature.

Section 1: Understanding the Reagent - Core Properties and Handling

Before troubleshooting reactions, a firm grasp of the reagent's characteristics is paramount. 5-Bromobarbituric acid is a valuable brominating agent and a synthetic intermediate.[1] However, its reactivity is intrinsically linked to its stability and handling requirements.

Q1: My 5-bromobarbituric acid appears discolored and my reaction yields are inconsistent. What could be the cause?

A1: The most likely culprit is reagent degradation. 5-Bromobarbituric acid and its common precursor, 5,5-dibromobarbituric acid, are sensitive to moisture.[2] Improper storage can lead to hydrolysis and decomposition, indicated by discoloration (often yellowish or brownish) and a potential loss of reactivity.

Recommended Storage and Handling Protocol:

  • Storage: Keep the reagent in a tightly sealed container, preferably in a desiccator or a dry, inert atmosphere (e.g., under nitrogen or argon).[3][4] Store in a cool, dark place.

  • Handling: Use the reagent in a well-ventilated area or under a chemical fume hood.[3][4] Avoid inhalation of dust.[3][4] When weighing and transferring, minimize its exposure to atmospheric moisture. Use dry glassware and solvents for your reactions.

Q2: What are the key safety considerations when working with 5-bromobarbituric acid and related compounds?

A2: Like many brominated organic compounds, 5-bromobarbituric acid and its derivatives should be handled with care due to potential toxicity.[2] Always consult the Safety Data Sheet (SDS) before use.[3][4]

Key Safety Information:

Hazard Precaution
Skin and Eye Irritation Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][4]
Inhalation Handle in a well-ventilated area or fume hood to avoid breathing in dust.[3]
Ingestion Do not eat, drink, or smoke in the laboratory. In case of accidental ingestion, seek immediate medical attention.[3][4]
Incompatibilities Avoid contact with strong oxidizing agents and strong bases.[3][4]

| Decomposition | Thermal decomposition can release hazardous gases like hydrogen bromide and nitrogen oxides.[4] |

Section 2: Troubleshooting Common Reaction Issues

This section addresses specific problems that may arise during chemical transformations involving 5-bromobarbituric acid.

Q3: I am attempting a bromination reaction using 5-bromobarbituric acid, but I am observing low conversion of my starting material. What are the likely causes and how can I improve the yield?

A3: Low conversion in bromination reactions with 5-bromobarbituric acid can stem from several factors. A systematic approach to troubleshooting is often the most effective.

Troubleshooting Workflow for Low Conversion:

low_conversion start Low Conversion Observed reagent_quality Check Reagent Quality (Purity, Age, Storage) start->reagent_quality reagent_quality->start Degraded Reagent (Replace) reaction_conditions Optimize Reaction Conditions (Solvent, Temperature, Time) reagent_quality->reaction_conditions Reagent OK activator Consider Reaction Activators (e.g., Lewis Acids) reaction_conditions->activator Still Low Yield success Improved Yield reaction_conditions->success Yield Improved workup Review Work-up Procedure (Quenching, Extraction) activator->workup Still Low Yield activator->success Yield Improved workup->start Product Loss During Work-up workup->success Yield Improved

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Corrective Actions:

  • Reagent Quality: As mentioned in Q1, ensure your 5-bromobarbituric acid is of high purity and has been stored correctly. If in doubt, use a fresh batch.

  • Reaction Conditions:

    • Solvent: The choice of solvent is critical. While chloroform has been used, environmental concerns may necessitate alternatives.[1] The solubility of your substrate and the reagent should be considered.

    • Temperature: Some brominations may require elevated temperatures to proceed at a reasonable rate.[5] However, excessive heat can lead to decomposition. Monitor your reaction temperature closely.

    • Reaction Time: The reaction may simply need more time to reach completion. Monitor the progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

  • Reaction Activation: For less reactive substrates, the addition of a Lewis acid or a radical initiator like AIBN (azobisisobutyronitrile) might be necessary, though care must be taken to avoid unwanted side reactions.[1]

  • Work-up Procedure: Ensure that your product is not being lost during the work-up. Check the pH of your aqueous washes, as the product's solubility may be pH-dependent.[7]

Q4: My reaction is producing multiple products, and purification is proving difficult. How can I improve the selectivity and what are the likely side products?

A4: The formation of multiple products often points to a lack of selectivity in the bromination or subsequent reactions. The pyrimidine ring has multiple reactive sites, and over-bromination is a common issue.

Common Side Products and Their Prevention:

Side ProductLikely CausePrevention Strategy
5,5-Dibromobarbituric Acid Use of a stronger brominating agent or harsh reaction conditions.Use a milder brominating agent like N-Bromosuccinimide (NBS) or control the stoichiometry of the brominating agent carefully.[6]
Polybrominated Substrates The substrate itself is highly activated, leading to bromination at multiple sites.Use milder reaction conditions (lower temperature, shorter reaction time). Consider using a protecting group strategy for other reactive sites on your substrate.
Decomposition Products The reaction is run at too high a temperature, for too long, or in the presence of incompatible reagents (e.g., strong bases).[3][8]Adhere to optimal reaction parameters. A pH stability study of your starting materials and products may be beneficial.[7]

Q5: I am struggling to purify my final product from unreacted starting material and byproducts. What purification strategies are recommended?

A5: Purification of pyrimidine derivatives can be challenging due to their polarity and potential for hydrogen bonding. A multi-step approach is often necessary.

Recommended Purification Protocol:

  • Aqueous Work-up: After quenching the reaction, perform an aqueous wash. Adjusting the pH can help separate acidic or basic impurities. For instance, washing with a mild base can remove acidic byproducts.[9]

  • Solvent Extraction: Choose a solvent system that selectively dissolves your product while leaving impurities behind.

  • Column Chromatography: This is often the most effective method for separating products with similar polarities.

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or acetone) is typically effective.

  • Recrystallization: If your product is a solid, recrystallization from an appropriate solvent can be an excellent final purification step to obtain highly pure material.

Q6: How can I effectively monitor the progress of my reaction?

A6: Real-time reaction monitoring is crucial for optimizing reaction times and preventing the formation of byproducts.

Analytical Techniques for Reaction Monitoring:

TechniqueApplicationAdvantages
Thin Layer Chromatography (TLC) Qualitative monitoring of the disappearance of starting materials and the appearance of products.Fast, inexpensive, and requires minimal sample.
Liquid Chromatography-Mass Spectrometry (LC-MS) Quantitative analysis of reaction components, providing molecular weight information for product and byproduct identification.Highly sensitive and specific.[10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy Can be used to monitor the reaction in real-time (in situ NMR) or by taking aliquots. Provides detailed structural information.Provides unambiguous structural confirmation of products.

Section 3: Advanced Topics and FAQs

Q7: Can I use 5-bromobarbituric acid in multicomponent reactions?

A7: Yes, barbituric acid and its derivatives are well-known substrates in multicomponent reactions, such as the Knoevenagel condensation, to generate structurally diverse and biologically active molecules.[12] The bromine atom at the 5-position can serve as a handle for further functionalization, for example, in cross-coupling reactions.

Illustrative Reaction Pathway:

multicomponent_reaction bromobarbituric 5-Bromobarbituric Acid product Complex Product bromobarbituric->product aldehyde Aldehyde (R-CHO) aldehyde->product nucleophile Nucleophile (Nu-H) nucleophile->product

Caption: Multicomponent reaction involving 5-bromobarbituric acid.

Q8: What is the difference in reactivity between 5-bromobarbituric acid and 5,5-dibromobarbituric acid?

A8: 5,5-Dibromobarbituric acid is a more powerful brominating agent than its monobrominated counterpart.[1] It can be used to brominate less reactive substrates but also carries a higher risk of over-bromination and side reactions. 5-Bromobarbituric acid is considered a milder and more selective reagent.[1]

References

  • Bright, P. D., et al. (1996). 5-Bromobarbituric Acid: A Mild and Selective Monobrominating Agent Employed in the Synthesis of the Gastrin Antagonist GR174152.
  • CymitQuimica. (n.d.). 5,5-Dibromo-2,4,6(1H,3H,5H)-pyrimidinetrione.
  • Fisher Scientific. (2010). SAFETY DATA SHEET: 5,5-Dibromobarbituric acid.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 5-Bromopyrimidine.
  • PubChem. (n.d.). 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione.
  • Alfa Chemistry. (n.d.). 5-Bromo-pyrimidine-2,4,6-trione.
  • Al-Warhi, T., et al. (2024).
  • BenchChem. (2025). Application Notes and Protocols for the Bromination of Pyrimidine Rings.
  • Carroll, F. I., & Philip, A. (1971). Synthesis and alkaline decomposition of 5-alkyl-5-(1-methyl-3-oxobutyl)barbituric and 2-thiobarbituric acid derivatives. Journal of Medicinal Chemistry, 14(5), 394-396.
  • Google Patents. (n.d.). Process for bromination of pyrimidine.
  • ResearchGate. (2013). Purification of 2,5-furandicarboxylic acid.
  • PubMed. (n.d.). A pH-stability study of phoslactomycin B and analysis of the acid and base degradation products.
  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • PubMed. (n.d.). A review of analytical methods for the determination of 5-fluorouracil in biological matrices.

Sources

Technical Support Center: Method Refinement for the Functionalization of 5-Bromopyrimidine-2,4,6(1H,3H,5H)-trione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione, commonly known as 5-bromobarbituric acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your synthetic endeavors.

Introduction to the Chemistry of 5-Bromobarbituric Acid

5-Bromobarbituric acid is a key synthetic intermediate due to the reactivity of the bromine atom at the C5 position. This position is susceptible to a variety of functionalization reactions, making it a valuable building block in medicinal chemistry for the synthesis of compounds with diverse biological activities.[1][2] The electron-withdrawing nature of the adjacent carbonyl groups activates the C5 position, facilitating both nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for functionalizing 5-bromobarbituric acid?

A1: The primary methods for modifying 5-bromobarbituric acid revolve around two main reaction types:

  • Nucleophilic Substitution: This involves the direct replacement of the bromine atom by a nucleophile.[3][4][5] Common nucleophiles include amines, thiols, and alkoxides. These reactions are typically performed in the presence of a base to facilitate the displacement of the bromide ion.

  • Palladium-Catalyzed Cross-Coupling Reactions: These reactions are highly versatile for forming new carbon-carbon and carbon-heteroatom bonds.[6] Key examples include:

    • Suzuki-Miyaura Coupling: For the introduction of aryl or vinyl groups using boronic acids or their derivatives.[7][8][9][10][11][12]

    • Heck Coupling: For the formation of carbon-carbon bonds with alkenes.[13][14][15][16][17]

    • Sonogashira Coupling: For coupling with terminal alkynes to form alkynyl-substituted barbiturates.[18][19][20][21][22]

    • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with a wide range of amines.[23][24][25][26][27]

Q2: What are the key stability considerations when working with 5-bromobarbituric acid?

A2: 5-Bromobarbituric acid and its derivatives can be susceptible to degradation under certain conditions. The pyrimidine ring can be sensitive to strong acids or bases, and prolonged heating can lead to decomposition. It is crucial to carefully control the reaction pH and temperature. Additionally, some 5-substituted barbiturates may exhibit instability in solution, so it is advisable to characterize freshly prepared compounds and monitor their stability over time.[2]

Q3: How do I choose the appropriate solvent for my reaction?

A3: Solvent selection is critical and depends on the specific reaction. For nucleophilic substitutions, polar aprotic solvents like DMF or DMSO are often used to dissolve the reactants and facilitate the reaction. For palladium-catalyzed cross-couplings, solvents such as toluene, dioxane, or THF are common.[25] The choice of solvent can significantly impact catalyst activity and reaction yield.[6] Always ensure the use of dry, degassed solvents for cross-coupling reactions to prevent catalyst deactivation.[6]

Q4: What is the role of the base in these functionalization reactions?

A4: In nucleophilic substitution reactions, a base is often required to deprotonate the nucleophile, increasing its reactivity. In palladium-catalyzed cross-coupling reactions, the base plays a crucial role in the catalytic cycle, often facilitating the transmetalation step in Suzuki couplings or regenerating the active catalyst in other coupling reactions.[7][8] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., NaOtBu). The choice of base can influence reaction efficiency and should be optimized for each specific transformation.

Troubleshooting Guides

This section addresses specific issues that may arise during the functionalization of 5-bromobarbituric acid and provides actionable solutions.

Guide 1: Low Yield in Nucleophilic Substitution Reactions
Symptom Potential Cause(s) Troubleshooting Steps
Low or no product formation 1. Insufficiently reactive nucleophile: The nucleophile may not be strong enough to displace the bromide. 2. Inappropriate base: The chosen base may not be strong enough to activate the nucleophile. 3. Poor solvent choice: The reactants may not be fully dissolved, or the solvent may be interfering with the reaction. 4. Low reaction temperature: The reaction may require more energy to proceed.1. Increase nucleophilicity: If using an amine or alcohol, consider converting it to its corresponding anion with a stronger base. 2. Select a stronger base: Switch to a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). 3. Optimize solvent: Try a more polar aprotic solvent like DMF or NMP. Ensure all reactants are fully dissolved. 4. Increase temperature: Gradually increase the reaction temperature, monitoring for any signs of decomposition.
Significant starting material remaining 1. Incomplete reaction: The reaction time may be too short. 2. Reversible reaction: The reaction may be reaching equilibrium.1. Extend reaction time: Monitor the reaction by TLC or LC-MS and continue until the starting material is consumed. 2. Remove byproducts: If a byproduct is driving the reverse reaction, consider using reaction conditions that remove it (e.g., Dean-Stark trap for water).
Formation of multiple products 1. Side reactions: The nucleophile or product may be reacting further under the reaction conditions. 2. Decomposition: The starting material or product may be degrading.1. Lower reaction temperature: This can often reduce the rate of side reactions. 2. Use a milder base: A less aggressive base may prevent unwanted side reactions. 3. Protect sensitive functional groups: If the nucleophile has other reactive sites, consider protecting them before the reaction.
Guide 2: Challenges in Palladium-Catalyzed Cross-Coupling Reactions
Symptom Potential Cause(s) Troubleshooting Steps
Catalyst deactivation (black precipitate) 1. Presence of oxygen: Palladium catalysts are sensitive to oxygen.[6] 2. Impure reagents or solvents: Impurities can poison the catalyst.[6] 3. High temperature: The catalyst may be thermally unstable.1. Ensure inert atmosphere: Use Schlenk techniques or a glovebox. Degas solvents thoroughly before use. 2. Purify reagents: Use freshly purified reagents and high-purity, dry solvents. 3. Optimize temperature: Run the reaction at the lowest effective temperature.
Low yield or no reaction 1. Incorrect ligand choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.[24] 2. Suboptimal base: The base may not be effective for the specific coupling reaction. 3. Poor quality boronic acid (for Suzuki coupling): Boronic acids can dehydrate to form unreactive boroxines.1. Screen different ligands: For Suzuki couplings, try phosphine-based ligands like PPh₃ or more specialized ligands like SPhos or XPhos. 2. Vary the base: Test different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. 3. Use fresh boronic acid: Use freshly opened or properly stored boronic acid. Consider using boronate esters, which are often more stable.
Homocoupling of the coupling partner 1. Side reaction in the catalytic cycle: This is a common side reaction, especially in Suzuki couplings.1. Adjust stoichiometry: Use a slight excess of the 5-bromobarbituric acid. 2. Lower catalyst loading: High catalyst concentrations can sometimes promote homocoupling. 3. Change the ligand: Certain ligands can suppress homocoupling.
Debromination of starting material 1. Proto-dehalogenation: A common side reaction where the bromine is replaced by a hydrogen atom.[6]1. Use rigorously dried and degassed solvents: Water can be a proton source. 2. Choose a non-protic base: Avoid bases that can act as a proton source. 3. Optimize reaction conditions: Lowering the temperature or changing the solvent may reduce this side reaction.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine
  • To a stirred solution of 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione (1.0 eq) in anhydrous DMF (0.1 M) under an inert atmosphere, add the desired amine (1.2 eq) followed by a suitable base (e.g., K₂CO₃, 2.0 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • In a Schlenk flask under an inert atmosphere, combine 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add a degassed solvent system (e.g., toluene/ethanol/water 4:1:1, 0.1 M).

  • Heat the reaction mixture to reflux (e.g., 100 °C) and stir until the starting material is consumed as indicated by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the residue by column chromatography.

Visualizing Reaction Pathways

To aid in understanding the core functionalization strategies, the following diagrams illustrate the general workflows.

G cluster_0 Nucleophilic Substitution Workflow start_nuc 5-Bromobarbituric Acid + Nucleophile conditions_nuc Base (e.g., K2CO3) Solvent (e.g., DMF) Heat start_nuc->conditions_nuc Reaction Setup product_nuc 5-Substituted Barbituric Acid conditions_nuc->product_nuc Reaction

Caption: General workflow for nucleophilic substitution.

G cluster_1 Palladium-Catalyzed Cross-Coupling Workflow start_cc 5-Bromobarbituric Acid + Coupling Partner conditions_cc Pd Catalyst (e.g., Pd(PPh3)4) Ligand (if needed) Base (e.g., K2CO3) Inert Atmosphere Solvent (e.g., Toluene) Heat start_cc->conditions_cc Reaction Setup product_cc 5-Functionalized Barbituric Acid conditions_cc->product_cc Reaction

Sources

Technical Support Center: Overcoming Solubility Challenges of 5-Bromobarbituric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-bromobarbituric acid. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter solubility hurdles when working with this versatile synthetic intermediate. As a derivative of barbituric acid, 5-bromobarbituric acid is a key building block in the synthesis of a wide range of biologically active compounds.[1][2] However, its planar structure and capacity for hydrogen bonding often lead to high lattice energy and, consequently, poor solubility in many common reaction media.

This guide moves beyond simple solvent lists to provide a systematic, mechanistically-driven approach to achieving homogeneous reaction conditions. We will explore the physicochemical principles governing solubility and provide actionable, step-by-step protocols to troubleshoot and solve these critical experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is 5-bromobarbituric acid so poorly soluble?

The limited solubility of 5-bromobarbituric acid stems from a combination of its molecular structure and solid-state properties. The molecule features multiple hydrogen bond donors (N-H) and acceptors (C=O), which lead to strong intermolecular interactions in the crystal lattice. Overcoming this lattice energy requires a solvent that can effectively compete for these hydrogen bonds. While the compound is polar, its overall flat and rigid structure can make efficient solvation challenging.

Q2: What is the pKa of 5-bromobarbituric acid, and why is it important?

The pKa of the parent barbituric acid is approximately 4.01.[3] The electron-withdrawing bromine atom at the 5-position is expected to make 5-bromobarbituric acid a slightly stronger acid. This low pKa is the single most critical piece of information for solubility enhancement. It indicates that the N-H protons are acidic and can be readily removed by a base. The resulting anionic conjugate base, 5-bromobarbiturate, is an ionic salt and is dramatically more soluble in polar solvents, especially water, than its neutral acid form.[4][5]

Q3: Can I just heat the reaction mixture to dissolve it?

Increasing the temperature will generally increase the solubility of most compounds, and this can be a viable first step. However, this approach has two primary risks:

  • Thermal Degradation: 5-bromobarbituric acid or other reagents in your mixture may be thermally labile, leading to side products and reduced yield.

  • Precipitation on Cooling: The compound may dissolve at elevated temperatures but crash out of solution as the reaction cools or during workup, potentially trapping impurities. This is a particular concern for crystallization steps where controlled cooling is necessary.

Therefore, while heating can be an aid, it is often not a robust or scalable solution on its own and should be used in conjunction with a more reliable method like pH adjustment or a co-solvent system.

Q4: What are the best starting solvents to try for a reaction?

For reactions where the neutral form is required, polar aprotic solvents are often the best starting point. Consider:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • N-Methyl-2-pyrrolidone (NMP)

These solvents are strong hydrogen bond acceptors and can effectively solvate the N-H groups of the barbituric acid ring. For reactions tolerant of protic solvents, alcohols like ethanol or isopropanol can be used, often in combination with heating.[6]

In-Depth Troubleshooting Guides

Guide 1: Solubility Enhancement via pH Adjustment & In-Situ Salt Formation

This is the most powerful and reliable technique for solubilizing 5-bromobarbituric acid in polar protic solvents, including water. The strategy involves adding a base to the reaction mixture to deprotonate the barbituric acid, forming the highly soluble 5-bromobarbiturate anion in situ.

Scientific Principle: The Henderson-Hasselbalch equation dictates the equilibrium between an acid and its conjugate base. By raising the pH of the medium to a value at least 1-2 units above the pKa of 5-bromobarbituric acid (~4), the equilibrium shifts overwhelmingly toward the deprotonated, charged, and highly water-soluble conjugate base.[7][8][9] This ionic species readily dissolves in polar solvents.

Acid 5-Bromobarbituric Acid (Solid) H-A Base 5-Bromobarbiturate Anion (A⁻) (In Solution) Acid->Base caption Fig 1. pH-dependent equilibrium of 5-bromobarbituric acid.

Caption: Fig 1. pH-dependent equilibrium of 5-bromobarbituric acid.

Experimental Protocol: pH-Controlled Dissolution
  • Solvent Selection: Suspend the 5-bromobarbituric acid and any other solid reagents in your chosen polar solvent (e.g., water, ethanol, or a water/co-solvent mixture).

  • Base Selection: Choose a base with a conjugate acid pKa that is higher than that of 5-bromobarbituric acid but will not interfere with your reaction chemistry. See Table 1 for common choices. Inorganic bases are often preferred to avoid complicating the organic reaction mixture.

  • Titration: While stirring vigorously, add the selected base to the suspension portion-wise or as a dilute solution.

  • Monitor Dissolution: Observe the mixture. As the pH increases, the solid 5-bromobarbituric acid will begin to dissolve. Continue adding the base until the solution becomes clear.

  • pH Check (Optional but Recommended): Use a pH strip or meter to confirm the final pH is in the desired range (typically pH 6-8 for complete dissolution). Avoid making the solution strongly basic unless required by the reaction, as this could promote side reactions like ring opening.

  • Proceed with Reaction: Once a homogeneous solution is achieved, proceed with the addition of other reagents or temperature adjustments as required by your synthetic protocol.

Table 1: Common Bases for In-Situ Salt Formation
BaseFormulaConjugate AcidpKa of Conjugate AcidSuitability & Notes
Sodium BicarbonateNaHCO₃H₂CO₃6.4Excellent choice. Mild, inexpensive, and byproduct (CO₂) is innocuous.[10]
Sodium CarbonateNa₂CO₃HCO₃⁻10.3More potent than bicarbonate. Use cautiously to avoid excessively high pH.
Triethylamine (TEA)Et₃NEt₃NH⁺10.7Common organic base. Useful in non-aqueous polar solvents. Must be removed during workup.
Potassium Phosphate, dibasicK₂HPO₄H₂PO₄⁻7.2Acts as a buffer, providing excellent pH control. Good for sensitive substrates.
Guide 2: Strategic Use of Co-Solvent Systems

When pH modification is incompatible with the reaction, a co-solvent system is the next best approach. This involves using a mixture of solvents to achieve a "Goldilocks" polarity that is just right for dissolving all reaction components.

Scientific Principle: Poorly soluble drugs or reagents often have this issue because the solvent (e.g., water) has very strong self-attractive forces (hydrogen bonding). A co-solvent, typically a water-miscible organic solvent, works by breaking up this network of solvent-solvent interactions.[11][] This reduces the overall cohesive energy of the solvent system, making it easier to create a cavity for the solute molecule, thereby increasing solubility.[13]

decision decision start Start: Solubility Issue in Solvent A is_ph_mod Is pH modification an option? start->is_ph_mod use_ph_mod Use Guide 1: pH Adjustment is_ph_mod->use_ph_mod Yes is_reagents_soluble Are other reagents soluble in polar aprotic solvents? is_ph_mod->is_reagents_soluble No end_success Success: Homogeneous Solution use_ph_mod->end_success try_dmf Screen high-polarity co-solvents: DMF, DMSO, NMP is_reagents_soluble->try_dmf Yes is_protic_ok Is a protic co-solvent tolerated? is_reagents_soluble->is_protic_ok No try_dmf->end_success try_alcohol Screen protic co-solvents: Ethanol, IPA, PEG-400 is_protic_ok->try_alcohol Yes end_fail Re-evaluate: Consider advanced methods (surfactants) is_protic_ok->end_fail No try_alcohol->end_success caption Fig 2. Decision workflow for co-solvent selection.

Caption: Fig 2. Decision workflow for co-solvent selection.

Experimental Protocol: Co-Solvent Screening
  • Initial Assessment: Determine the solubility of your other reaction components. The goal is to find a solvent system that accommodates everything.

  • Select Primary Solvent: Start with the solvent required for your other reagents (e.g., water for a water-soluble aldehyde).

  • Select Co-Solvent: Based on the workflow (Fig. 2), choose a miscible co-solvent. Common choices are listed in Table 2.

  • Screening Process:

    • Place 5-bromobarbituric acid in a vial.

    • Add the primary solvent (e.g., 1 mL). The solid will likely remain undissolved.

    • Add the co-solvent dropwise while stirring or vortexing.

    • Observe the minimum amount of co-solvent required to achieve full dissolution.

  • Optimization: Test a few ratios around the point of dissolution (e.g., 4:1, 3:1, 2:1 Water:DMSO) to find the optimal system that uses the minimum amount of organic co-solvent.

Table 2: Common Co-Solvents for Solubility Enhancement
Co-SolventTypeProperties & Use Cases
Dimethyl Sulfoxide (DMSO) Polar AproticExceptional solubilizing power for a wide range of compounds. Thermally stable but can be difficult to remove.
N,N-Dimethylformamide (DMF) Polar AproticAnother excellent polar solvent. Lower boiling point than DMSO, making it easier to remove.
Ethanol Polar ProticGood "green" solvent. Often used in water mixtures.[14] Can participate in reactions (e.g., transesterification).
Propylene Glycol (PG) Polar ProticLow toxicity, often used in pharmaceutical formulations.[11]
Polyethylene Glycol (PEG 400) Polar ProticA liquid polymer with low toxicity. Can significantly enhance the solubility of poorly soluble drugs.[][15]
Guide 3: Advanced & Alternative Strategies

For particularly challenging systems, especially in the context of formulation for drug delivery, more advanced methods may be necessary.

  • Micellar Solubilization (Surfactants): Surfactants, such as Sodium Dodecyl Sulfate (SDS) or Polysorbates (e.g., Tween® 80), form micelles in aqueous solutions above a certain concentration (the CMC).[16] The hydrophobic cores of these micelles can encapsulate poorly soluble compounds like 5-bromobarbituric acid, dramatically increasing their apparent solubility in the bulk aqueous phase.[17][18]

  • Solid Dispersions: This technique involves dispersing the compound in an amorphous state within a hydrophilic polymer matrix (like HPMC or PVP).[19] The absence of a crystal lattice eliminates the energy penalty required for dissolution, often leading to enhanced solubility and dissolution rates.[13] This is typically achieved by co-evaporation or melt extrusion methods.

  • Nanotechnology: Reducing the particle size of the compound to the nanometer scale (nanosuspension) increases the surface-area-to-volume ratio, which can lead to increased dissolution rates according to the Noyes-Whitney equation.[13][20]

These advanced methods require specialized formulation expertise but offer powerful solutions for overcoming the most persistent solubility issues.

References
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Vertex AI Search.
  • Cosolvent and Complexation Systems. (2022). Pharma Excipients.
  • The Role of Surfactants in Solubilization of Poorly Soluble Drugs. (n.d.). Journal of Chemical and Pharmaceutical Research (JOCPR).
  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.). ResearchGate.
  • Methods of solubility enhancements. (n.d.). Slideshare.
  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. (n.d.). PMC - NIH.
  • pH and Solubility. (n.d.). AP Chem | Fiveable.
  • pH Adjustment and Co-Solvent Optimization. (n.d.). BOC Sciences.
  • How does pH affect solubility? (2025). askIITians.
  • How to remove unreacted barbituric acid from a reaction mixture? (2016). ResearchGate.
  • How Do Acids And Bases Alter Compound Solubility? (2025). YouTube.
  • pH Adjusting Database. (n.d.). CompoundingToday.com.
  • Solubility behavior of barbituric acids in aqueous solution of sodium alkyl sulfonate as a function of concentration and temperature. (n.d.). PubMed.
  • Salt formation to improve drug solubility. (2007). PubMed.
  • Advances in Solubility Enhancement Techniques. (2013). International Journal of Pharmaceutical Sciences Review and Research.
  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.
  • Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing.
  • Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Biology and Pharmaceutical Sciences (WJBPHS).
  • A Solvent Free Green Protocol for Synthesis of 5-Arylidine Barbituric Acid Derivatives. (n.d.). ResearchGate.
  • A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. (n.d.). MDPI.
  • Salt Formation to Improve Drug Solubility. (2025). ResearchGate.
  • Barbituric acid. (n.d.). Wikipedia.
  • Solubility of 1,3,5-Benzenetricarboxylic Acid in Different Solvents. (n.d.). ResearchGate.

Sources

Technical Support Center: Analytical Characterization of 5-Bromobarbituric Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the analytical challenges in the characterization of 5-bromobarbituric acid derivatives. These molecules, while crucial in medicinal chemistry and drug development, present a unique set of analytical hurdles due to their inherent reactivity, potential for degradation, and complex spectroscopic behavior.

This guide is structured to provide you with direct, actionable insights, moving from high-level frequently asked questions to in-depth, technique-specific troubleshooting. Our goal is to not only offer solutions but to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive regarding the handling and analysis of 5-bromobarbituric acid and its derivatives.

Q1: What are the ideal storage conditions for 5-bromobarbituric acid derivatives to ensure long-term stability?

A: Due to their susceptibility to degradation, proper storage is critical. These compounds should be stored in a tightly sealed container in a cool, dry, and dark environment.[1] For long-term stability, we strongly recommend storage at 2-8°C under an inert atmosphere, such as argon or nitrogen, to minimize exposure to moisture and atmospheric oxygen.[1]

Q2: My analytical results for the same batch are inconsistent over time. What is the likely cause?

A: Inconsistency is a classic sign of sample degradation.[1] The brominated barbituric acid ring is susceptible to hydrolysis, and the bromine atom can be reactive. Before any analysis, you should confirm the purity of your starting material, especially if it has been in storage for some time. We recommend using a freshly opened batch or re-purifying existing stock if degradation is suspected.[1]

Q3: What are the most common signs of degradation I should look for?

A: Visually, degradation may manifest as a color change, often from a white or off-white solid to a yellow or brownish hue.[1] Analytically, the most definitive sign is the appearance of new impurity peaks in your chromatograms (HPLC or GC) or unexpected signals in NMR spectra. A time-point stability study using HPLC is the best way to quantify the rate of degradation.

Q4: Are there specific pH ranges I should avoid when preparing solutions of these derivatives?

A: Yes. The stability of these compounds is often pH-dependent. Both strongly acidic and strongly basic conditions can catalyze decomposition, such as hydrolysis of the lactam rings or other rearrangements.[2] For analytical purposes, preparing solutions in a neutral, buffered mobile phase (e.g., pH 6-7) immediately before analysis is the safest approach. If you must work outside this range, a pH stability study is essential.[2]

Troubleshooting Guides by Analytical Technique

Chromatography (HPLC & GC)

Chromatographic analysis is fundamental for purity assessment and quantification. However, the chemical nature of 5-bromobarbituric acid derivatives can lead to several common issues.

HPLC is often the preferred method due to its milder analytical conditions compared to GC. Most analyses are performed in reversed-phase mode.

Problem Probable Cause(s) Suggested Solution(s) & Rationale
Peak Tailing 1. Secondary Silanol Interactions: The acidic N-H protons on the barbiturate ring can interact with free silanol groups on standard silica-based C18 columns, causing tailing. 2. Metal Chelation: The carbonyl and amine groups can chelate with trace metals in the column hardware or stationary phase.1. Use a Deactivated Column: Employ a column with end-capping or a modified surface chemistry (e.g., polar-embedded phases). For highly sensitive compounds, consider columns with novel hardware technologies designed to minimize metal interactions. 2. Optimize Mobile Phase: Add a competitive agent like a small amount of a weak acid (e.g., 0.1% formic acid) to protonate silanols and reduce interactions. Ensure the mobile phase pH is appropriate for the analyte's pKa.
Poor Resolution / Co-elution 1. Inadequate Stationary Phase Selectivity: A standard C18 phase may not provide enough selectivity for closely related derivatives or impurities. 2. Suboptimal Mobile Phase Composition: The organic modifier and pH may not be optimized for the specific analytes.1. Screen Different Stationary Phases: Test columns with different selectivities, such as Phenyl-Hexyl or Biphenyl phases, which offer pi-pi interactions that can be beneficial for aromatic-containing derivatives. 2. Systematic Method Development: Vary the organic solvent (acetonitrile vs. methanol) and systematically adjust the mobile phase pH and gradient slope to maximize resolution.
Low Sensitivity / Poor Peak Shape 1. Analyte Degradation on Column: The compound may be unstable in the aqueous mobile phase. 2. Poor Ionization in LC-MS: For LC-MS analysis, the mobile phase additives may not be suitable for efficient ionization.1. Minimize Run Time: Use a shorter column or a faster gradient to reduce the time the analyte spends on the column. Ensure the mobile phase is freshly prepared. 2. Optimize for MS Detection: Barbiturates often perform well in negative electrospray ionization (ESI) mode.[3] Use a mobile phase with additives that support negative ionization, such as 5 mM ammonium acetate.[3]

GC analysis is challenging for these compounds and often requires derivatization to improve volatility and stability. If analyzing directly, thermal degradation is a major concern.

// Nodes tailing [label="Peak Tailing?", shape=diamond, fillcolor="#FBBC05"]; fronting [label="Peak Fronting?", shape=diamond, fillcolor="#FBBC05"]; splitting [label="Peak Splitting?", shape=diamond, fillcolor="#FBBC05"];

// Tailing Path cause_tailing [label="Probable Cause:\n- Active sites in injector/column\n- Dead volume in flow path", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_tailing [label="Solution:\n1. Use a deactivated inlet liner (e.g., glass wool removed or deactivated).\n2. Trim the first few cm of the column to remove active sites.\n3. Re-install column, ensuring a clean cut and correct insertion depth.[4][5][6]"];

// Fronting Path cause_fronting [label="Probable Cause:\n- Column overload\n- Solvent/analyte mismatch with stationary phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_fronting [label="Solution:\n1. Reduce injection volume or dilute the sample.\n2. Increase the split ratio.\n3. Ensure the sample solvent is compatible with the column phase.[5]"];

// Splitting Path cause_splitting [label="Probable Cause:\n- Poor injection technique (manual)\n- Inappropriate inlet temperature (too low)\n- Solvent/phase mismatch", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_splitting [label="Solution:\n1. Use an autosampler for consistent injections.\n2. Increase injector temperature (cautiously, to avoid degradation).\n3. Use a solvent that is more compatible with the stationary phase.[4]"];

// Connections start -> tailing; tailing -> cause_tailing [label="Yes"]; cause_tailing -> sol_tailing; tailing -> fronting [label="No"]; fronting -> cause_fronting [label="Yes"]; cause_fronting -> sol_fronting; fronting -> splitting [label="No"]; splitting -> cause_splitting [label="Yes"]; cause_splitting -> sol_splitting; } enddot Caption: Troubleshooting workflow for poor GC peak shape.

A Note on Thermal Degradation: 5-bromobarbituric acid derivatives can degrade in a hot GC inlet.[4] If you observe multiple peaks that are not present in your HPLC analysis, it is likely due to on-instrument degradation. The primary solution is to lower the injector temperature to the minimum required for efficient volatilization.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming molecular weight and structure. The choice of ionization technique is paramount.

Q: I am using GC-MS with Electron Ionization (EI) and cannot find the molecular ion peak. Is my compound degrading?

A: While it could be degradation, it is more likely a result of the high-energy EI process. Barbiturates are known to fragment extensively under EI conditions, often resulting in a very weak or absent molecular ion peak.[7] The fragmentation pattern can be structurally informative but makes determining the molecular weight difficult.

Q: What is a better ionization strategy for confirming the molecular weight of my derivative?

A: A softer ionization technique is required. For GC-MS, Chemical Ionization (CI) is an excellent choice as it typically produces a strong protonated molecule ([M+H]⁺), providing clear molecular weight information.[8] For LC-MS, Electrospray Ionization (ESI) is ideal. As mentioned earlier, barbiturates ionize well in negative ESI mode, yielding a prominent deprotonated molecule ([M-H]⁻).[3]

// Nodes technique [label="Which Chromatography?", shape=diamond, fillcolor="#FBBC05"]; gc_path [label="Gas Chromatography (GC)"]; lc_path [label="Liquid Chromatography (LC)"];

gc_ion [label="Use Chemical Ionization (CI)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; lc_ion [label="Use Electrospray Ionization (ESI)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

gc_result [label="Result: Strong [M+H]⁺ ion.\nProvides clear MW confirmation.[8]"]; lc_result [label="Result: Strong [M-H]⁻ ion.\n(Negative mode recommended).[3]"];

// Connections start -> technique; technique -> gc_path [label="GC"]; technique -> lc_path [label="LC"]; gc_path -> gc_ion; gc_ion -> gc_result; lc_path -> lc_ion; lc_ion -> lc_result; } enddot Caption: Decision tree for selecting an MS ionization technique.

Q: How can I definitively confirm the presence of bromine using MS?

A: The presence of a single bromine atom provides a highly characteristic isotopic signature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, any fragment containing the bromine atom will appear as a pair of peaks (a doublet) of almost equal intensity, separated by 2 m/z units. This "M" and "M+2" pattern is a definitive indicator of bromine.[9]

Spectroscopy (NMR & FTIR)

Q: My ¹H NMR spectrum shows fewer aromatic protons than expected and a very broad signal far downfield. What am I seeing?

A: The very broad signal, typically between 10-12 ppm, is characteristic of the acidic N-H protons of the barbituric acid ring.[10] Its broadness is due to hydrogen bonding and quadrupole effects from the adjacent nitrogen atoms. This signal will disappear upon adding a drop of D₂O to your NMR tube due to proton-deuterium exchange, which is a useful diagnostic test. If you are missing other expected signals, it could indicate degradation or the presence of tautomers.

Q: The carbonyl region of my ¹³C NMR spectrum is complex. Why?

A: The barbituric acid ring has three carbonyl groups. In an asymmetrical derivative, you should expect to see three distinct carbonyl signals, typically in the 160-180 ppm range.[10] Their exact chemical shifts will be influenced by the substitution at the C5 position and the overall electronic environment. Tautomerism (keto-enol forms) can further complicate the spectrum, potentially leading to more signals than anticipated.

Q: The N-H and C=O stretching regions in my FTIR spectrum are very broad and ill-defined. Is this normal?

A: Yes, this is very common and expected for barbituric acid derivatives in the solid state.[10][11] Extensive intermolecular hydrogen bonding causes significant broadening of both the N-H stretching band (typically a broad absorption from 3100-3300 cm⁻¹) and the C=O stretching bands (1650-1750 cm⁻¹).[12][13] Instead of a single sharp C=O peak, you will often see a broad, complex envelope of multiple overlapping bands in this region. The C-Br stretch will be found in the fingerprint region, typically below 700 cm⁻¹.

Functional Group Typical Wavenumber (cm⁻¹) Appearance & Key Considerations
N-H Stretch 3100 - 3300Very broad due to extensive hydrogen bonding.
C-H Stretch (Aromatic/Alkyl) 2850 - 3100Sharper peaks, may be overlapped by the broad N-H band.
C=O Stretch (Carbonyls) 1650 - 1750Multiple, strong, and often broad, overlapping bands. The exact position is sensitive to the electronic environment.[12][13]
C-N Stretch 1085 - 1350Medium to strong intensity bands.
C-Br Stretch 500 - 700In the fingerprint region; can be difficult to assign definitively.

Experimental Protocols

Protocol 1: HPLC-Based Forced Degradation Study

This protocol provides a framework for assessing the stability of a 5-bromobarbituric acid derivative under stress conditions, which is crucial for understanding its degradation pathways.

1. Materials & Equipment:

  • 5-bromobarbituric acid derivative

  • HPLC system with UV or MS detector

  • C18 reversed-phase column (e.g., 150 x 4.6 mm, 3.5 µm)

  • Solutions: 0.1 N HCl, 0.1 N NaOH, HPLC-grade water, acetonitrile/methanol

  • Temperature-controlled oven, UV light chamber

2. Procedure:

  • Time-Zero Analysis: Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL). Immediately dilute to a working concentration (e.g., 50 µg/mL) and inject into the HPLC. This is your T₀ reference, establishing the initial purity and peak area.

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH.

    • Oxidative Stress: Mix an aliquot of the stock solution with 3% H₂O₂.

    • Thermal Stress: Store a solid sample and a solution sample in an oven at 60°C.

    • Photolytic Stress: Expose a solid sample and a solution sample to UV light (e.g., 254 nm).

  • Time-Point Analysis: Store the stressed samples at room temperature (or as specified). At predetermined time points (e.g., 2, 8, 24, 48 hours), take an aliquot from each solution, neutralize if necessary (for acid/base samples), dilute to the working concentration, and analyze by HPLC.

  • Data Analysis: Compare the chromatograms from each time point to the T₀ reference. Calculate the percentage of the parent compound remaining and note the peak areas of any new degradation products. If using LC-MS, analyze the major degradants to propose their structures.[1][2]

References

  • IJSDR (2019). Synthesis and Characterization of some Barbituric acid Derivatives. International Journal of Scientific Development and Research. [Link]

  • ResearchGate (2020). FTIR spectrum of compound [R]. ResearchGate. [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 5-Bromo vs. 5-Chloropyrimidine-2,4,6(1H,3H,5H)-trione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine-2,4,6(1H,3H,5H)-trione, commonly known as barbituric acid, represents a core scaffold in a multitude of biologically active compounds.[1][2][3][4] The strategic functionalization at the C5 position is a cornerstone of medicinal chemistry, allowing for the modulation of a molecule's pharmacological profile.[1] Halogenated derivatives, specifically 5-bromo- and 5-chloropyrimidine-2,4,6(1H,3H,5H)-trione, serve as versatile intermediates for introducing diverse substituents. This guide provides an in-depth comparative analysis of their reactivity, supported by fundamental chemical principles and experimental insights, to aid in the rational selection of these key building blocks in drug discovery and development.

I. The Underlying Principles: Electronic and Steric Influences on Reactivity

The differing reactivity of 5-bromo- and 5-chloropyrimidine-2,4,6(1H,3H,5H)-trione is primarily dictated by the fundamental properties of the halogen substituent. Both chlorine and bromine exert a strong electron-withdrawing inductive effect due to their high electronegativity, which polarizes the C5-halogen bond and renders the C5 carbon electrophilic.

However, two key distinctions between bromine and chlorine are crucial:

  • Bond Strength: The carbon-bromine (C-Br) bond is inherently weaker and longer than the carbon-chlorine (C-Cl) bond. The average bond dissociation energy for a C-Br bond is approximately 276-285 kJ/mol, whereas for a C-Cl bond, it is around 339-327 kJ/mol.[5][6] This disparity is a dominant factor in reactions where the cleavage of the C-X bond is a rate-determining step, such as in palladium-catalyzed cross-coupling reactions.

  • Polarizability and Size: Bromine is larger and more polarizable than chlorine. This increased polarizability can influence its interaction with catalytic species and its ability to stabilize transition states.

These intrinsic differences manifest in distinct reactivity profiles, particularly in the two major classes of reactions employed for their derivatization: nucleophilic substitution and transition-metal-catalyzed cross-coupling.

II. Comparative Reactivity in Key Synthetic Transformations

A. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.[7][8][9][10][11][12] A critical step in the catalytic cycle of these reactions is the oxidative addition of the halo-pyrimidine to a low-valent palladium(0) complex.[13][14][15]

Key Observation: The 5-bromo derivative is generally more reactive in palladium-catalyzed cross-coupling reactions than its 5-chloro counterpart.

Causality: The significantly lower bond dissociation energy of the C-Br bond facilitates a more rapid oxidative addition to the palladium(0) catalyst.[13] This step is often rate-limiting, and the higher energy barrier associated with C-Cl bond cleavage necessitates more forcing reaction conditions (e.g., higher temperatures, more specialized and often more expensive catalysts and ligands) to achieve comparable yields to the 5-bromo analogue.[16]

  • Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a widely used method for the synthesis of 5-aryl barbiturates.[17][18][19] The lability of the bromine atom in 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione allows for facile reaction with various organoboron reagents under standard palladium catalysis.[17] While the 5-chloro derivative can also be utilized, it often requires more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands, to promote the challenging oxidative addition step.

  • Sonogashira Coupling: In the Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, the reactivity trend of I > Br > Cl is well-established.[8][10][12][16] Consequently, 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione is a more efficient substrate for this transformation than the 5-chloro derivative.[20]

Palladium_Catalytic_Cycle cluster_0 Catalytic Cycle cluster_1 Reactivity Comparison Pd0 Pd(0)L2 (Active Catalyst) OA Oxidative Addition Pd0->OA R-X PdII R-Pd(II)-X L2 OA->PdII Bromo 5-Bromo Derivative (Lower Energy Barrier) OA->Bromo More Facile Chloro 5-Chloro Derivative (Higher Energy Barrier) OA->Chloro More Difficult TM Transmetalation PdII->TM R'-M PdII_R R-Pd(II)-R' L2 TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 R-R'

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add the 5-halopyrimidine-2,4,6(1H,3H,5H)-trione (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add an anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

V. Conclusion and Recommendations

The choice between 5-bromo- and 5-chloropyrimidine-2,4,6(1H,3H,5H)-trione is a strategic decision based on the desired chemical transformation and practical considerations.

  • Choose 5-Bromopyrimidine-2,4,6(1H,3H,5H)-trione for:

    • Palladium-catalyzed cross-coupling reactions where higher reactivity is desired to ensure good yields under milder conditions.

    • Rapid analogue synthesis, where faster reaction times are a priority.

  • Choose 5-Chloropyrimidine-2,4,6(1H,3H,5H)-trione for:

    • Large-scale synthesis, where cost is a significant factor.

    • Nucleophilic substitution reactions where the higher stability of the starting material may lead to a cleaner reaction profile.

    • Instances where the C-Br bond is too labile and leads to undesired side reactions.

By understanding the fundamental principles that govern the reactivity of these two valuable building blocks, researchers can make more informed decisions, leading to more efficient and successful synthetic campaigns in the pursuit of novel therapeutics and functional molecules.

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A Researcher's Guide to the Biological Validation of 5-Bromobarbituric Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Comparison for Drug Discovery Professionals

In the landscape of medicinal chemistry, barbituric acid and its derivatives represent a versatile scaffold with a rich history and a continuing legacy in the development of therapeutic agents. The pharmacological profile of these compounds is profoundly influenced by the nature of the substituent at the 5-position of the pyrimidine ring. This guide provides a comprehensive technical overview of the biological activities of 5-bromobarbituric acid derivatives, offering a comparative analysis against other 5-substituted analogs and detailing the experimental methodologies required for their validation. As Senior Application Scientists, our goal is to equip researchers with the foundational knowledge and practical insights necessary to explore the therapeutic potential of this intriguing class of molecules.

The Enduring Relevance of Barbituric Acid Derivatives in Pharmacology

Barbituric acid itself is not pharmacologically active, but its derivatives have been a cornerstone of medicine for over a century, primarily known for their depressant effects on the central nervous system (CNS). This has led to their extensive use as sedatives, hypnotics, and anticonvulsants. The mechanism of action for their CNS effects is largely attributed to their ability to modulate the activity of the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter in the brain. By enhancing GABAergic inhibition, these compounds reduce neuronal excitability.

However, the therapeutic applications of barbituric acid derivatives extend far beyond the CNS. Modern research has unveiled a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This versatility stems from the highly adaptable core structure of barbituric acid, which allows for a wide range of chemical modifications, particularly at the C-5 position. The substituents at this position play a pivotal role in determining the compound's pharmacokinetic and pharmacodynamic properties, including its potency, selectivity, and spectrum of activity.

The Influence of the 5-Bromo Substitution: A Comparative Perspective

The introduction of a halogen atom, such as bromine, at the 5-position of the barbituric acid ring can significantly alter the molecule's electronic and steric properties, thereby influencing its biological activity. While direct comparative studies focusing solely on 5-bromobarbituric acid versus other 5-substituted analogs are limited in publicly available literature, we can infer the potential impact of this substitution based on broader structure-activity relationship (SAR) principles for halogenated compounds and related heterocyclic systems.

Potential Impact on Biological Activity

The presence of a bromine atom can influence biological activity through several mechanisms:

  • Increased Lipophilicity: The bromo group can increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes and the blood-brain barrier. This could potentially lead to improved bioavailability and CNS penetration for applications like anticonvulsant therapy.

  • Altered Electronic Effects: Bromine is an electron-withdrawing group, which can affect the acidity of the N-H protons and the overall electronic distribution of the pyrimidine ring. This can influence how the molecule interacts with its biological targets.

  • Steric Effects: The size of the bromine atom can influence the binding affinity and selectivity of the compound for its target receptor or enzyme.

  • Metabolic Stability: The carbon-bromine bond can be susceptible to metabolic cleavage, which could influence the compound's half-life and potential for generating reactive metabolites.

Comparative Landscape of 5-Substituted Barbiturates

To provide a framework for evaluating 5-bromobarbituric acid derivatives, it is essential to consider the known activities of other 5-substituted analogs:

5-Substituent TypePrimary Biological ActivitiesKey Considerations
Alkyl Chains Sedative, hypnotic, anticonvulsantLipophilicity and duration of action are influenced by the length and branching of the alkyl chain.
Aryl Groups Anticonvulsant, anticancerThe nature and substitution pattern of the aryl ring can significantly impact potency and selectivity.
Arylidene Groups Anticancer, antimicrobial, antioxidantOften synthesized via Knoevenagel condensation, these derivatives exhibit a wide range of biological activities.
Chromene Moieties AnticancerFused heterocyclic systems can offer novel mechanisms of action and improved therapeutic indices.
Azole Rings AnticancerIncorporation of nitrogen-containing heterocycles can enhance target interactions and pharmacological properties.

Table 1: Overview of Biological Activities of 5-Substituted Barbituric Acid Derivatives. This table summarizes the primary biological activities associated with different classes of substituents at the 5-position of the barbituric acid ring, providing a basis for comparing the potential of 5-bromo derivatives.

Experimental Validation of Biological Activity: Protocols and Rationale

Rigorous experimental validation is paramount in drug discovery. This section provides detailed, step-by-step protocols for assessing the key biological activities of 5-bromobarbituric acid derivatives, emphasizing the scientific rationale behind each step to ensure trustworthy and reproducible results.

Anticancer Activity: Cytotoxicity Assessment

The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity. It measures the metabolic activity of cells, which is an indicator of their health and proliferation.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture cancer cells to logarithmic growth phase cell_seeding 2. Seed cells into a 96-well plate cell_culture->cell_seeding compound_addition 3. Add 5-bromobarbituric acid derivatives at varying concentrations cell_seeding->compound_addition incubation_treatment 4. Incubate for 24-72 hours compound_addition->incubation_treatment mtt_addition 5. Add MTT solution to each well incubation_treatment->mtt_addition incubation_mtt 6. Incubate for 2-4 hours to allow formazan crystal formation mtt_addition->incubation_mtt solubilization 7. Add solubilization solution (e.g., DMSO) incubation_mtt->solubilization read_absorbance 8. Measure absorbance at ~570 nm solubilization->read_absorbance calculate_ic50 9. Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow for determining the cytotoxicity of 5-bromobarbituric acid derivatives using the MTT assay.

Detailed Protocol: MTT Assay

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media until they reach 70-80% confluency.

    • Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow the cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of the 5-bromobarbituric acid derivative in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Solubilization:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement and Data Analysis:

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Causality Behind Experimental Choices:

  • Choice of Cell Lines: Using a panel of cancer cell lines from different tissues of origin helps to determine the spectrum of activity and potential selectivity of the compound.

  • Concentration Range: A wide range of concentrations is used to generate a dose-response curve, which is essential for accurately determining the IC50 value.

  • Incubation Time: Varying the incubation time allows for the assessment of both short-term and long-term cytotoxic effects.

  • Controls: The inclusion of vehicle and positive controls is crucial for validating the assay and ensuring that the observed effects are due to the test compound.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard and reliable technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.

Experimental Workflow: Broth Microdilution for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis prepare_compound 1. Prepare serial dilutions of 5-bromobarbituric acid derivative add_compound 4. Add compound dilutions to wells prepare_compound->add_compound prepare_inoculum 2. Prepare standardized bacterial suspension (0.5 McFarland) inoculate 5. Inoculate wells with bacterial suspension prepare_inoculum->inoculate dispense_broth 3. Dispense broth into 96-well plate dispense_broth->add_compound add_compound->inoculate incubate_plate 6. Incubate at 37°C for 18-24 hours inoculate->incubate_plate read_mic 7. Determine MIC (lowest concentration with no visible growth) incubate_plate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of 5-bromobarbituric acid derivatives.

Detailed Protocol: Broth Microdilution Method

  • Preparation of Reagents:

    • Prepare a stock solution of the 5-bromobarbituric acid derivative in a suitable solvent (e.g., DMSO).

    • Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli), select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL for E. coli.

  • Microdilution Plate Setup:

    • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

    • Add 100 µL of the 2x concentrated stock solution of the test compound to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well containing the compound.

    • This will result in a series of wells with decreasing concentrations of the test compound.

    • Include a growth control well (broth with inoculum, no compound) and a sterility control well (broth only).

  • Inoculation and Incubation:

    • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

    • Add 100 µL of the diluted inoculum to each well (except the sterility control).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Causality Behind Experimental Choices:

  • Standardized Inoculum: Using a standardized inoculum ensures that the results are reproducible and comparable between experiments.

  • Serial Dilution: This method allows for the precise determination of the MIC over a range of concentrations.

  • Growth and Sterility Controls: These controls are essential for confirming that the bacteria are viable and that the broth is not contaminated.

Conclusion and Future Directions

5-Bromobarbituric acid derivatives represent a promising, yet underexplored, area of medicinal chemistry. The strategic placement of a bromine atom at the 5-position has the potential to modulate the physicochemical properties and biological activities of the barbiturate scaffold in ways that could lead to the development of novel therapeutic agents. The comparative framework and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers embarking on the validation of these compounds.

Future research should focus on synthesizing a focused library of 5-halobarbituric acids (F, Cl, Br, I) to systematically evaluate the impact of the halogen substituent on anticancer and antimicrobial activity. Such studies will provide crucial structure-activity relationship data and pave the way for the rational design of more potent and selective drug candidates. By combining rigorous chemical synthesis with robust biological validation, the full therapeutic potential of 5-bromobarbituric acid derivatives can be unlocked.

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A Comparative Guide to the Synthetic Routes of 5-Bromopyrimidine-2,4,6(1H,3H,5H)-trione

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 5-Bromopyrimidine-2,4,6(1H,3H,5H)-trione, commonly known as 5-bromobarbituric acid, is a valuable building block in the synthesis of a variety of biologically active compounds. This guide provides an in-depth, objective comparison of the primary synthetic routes to this important molecule, supported by experimental data and procedural insights to inform your selection of the most suitable method for your research needs.

Introduction to Synthetic Strategies

The synthesis of 5-bromobarbituric acid predominantly commences with the parent compound, barbituric acid. The core of the synthetic challenge lies in the selective monobromination of the highly activated methylene group at the C-5 position. This guide will dissect three distinct and prominent methodologies:

  • Direct Bromination with Elemental Bromine: A classic and widely documented approach involving the direct reaction of barbituric acid with elemental bromine.

  • Oxidative Bromination with a Greener Reagent System: A more contemporary method that utilizes potassium bromide in conjunction with an oxidizing agent, presenting a potentially more environmentally benign alternative.

  • In Situ Generation via Disproportionation: An elegant approach that generates the desired product from the reaction of barbituric acid and its dibrominated counterpart, 5,5-dibromobarbituric acid.

This guide will delve into the mechanistic underpinnings, detailed experimental protocols, and a comparative analysis of these routes to provide a comprehensive understanding of each method's strengths and weaknesses.

Mechanistic Considerations: The Chemistry Behind the Synthesis

A foundational understanding of the reaction mechanisms is crucial for troubleshooting and optimizing synthetic protocols. The formation of 5-bromobarbituric acid is fundamentally an electrophilic substitution at the C-5 position of the barbituric acid ring.

The methylene protons at C-5 of barbituric acid are particularly acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups. This allows for the ready formation of an enolate intermediate, which is the key nucleophilic species that reacts with an electrophilic bromine source.

G cluster_0 Enolate Formation cluster_1 Electrophilic Attack Barbituric_Acid Barbituric Acid Enolate Enolate Intermediate Barbituric_Acid->Enolate -H+ Product 5-Bromobarbituric Acid Enolate->Product + 'Br+' Electrophilic_Bromine Electrophilic Bromine Source (e.g., Br+, Br2) Electrophilic_Bromine->Product

Caption: General mechanism of barbituric acid bromination.

The different synthetic routes primarily vary in how the electrophilic bromine species is generated and presented to the enolate.

Comparative Analysis of Synthetic Routes

The choice of synthetic route will depend on a variety of factors including scale, available reagents, safety considerations, and desired purity. The following table summarizes the key quantitative data for the three primary methods.

ParameterRoute 1: Elemental Bromine in Acetic AcidRoute 2: KBr/H₂O₂Route 3: In Situ Disproportionation
Primary Reagents Barbituric acid, Bromine, Glacial Acetic AcidBarbituric acid, KBr, H₂O₂, HClBarbituric acid, 5,5-Dibromobarbituric acid, THF, Water
Reaction Time ~10 hours[1]Not specified, monitored by TLC[2]30 minutes[3]
Reported Yield 47.65%[1]"Good yield"[2]Quantitative (in situ use)[3]
Key Advantages Readily available reagents, straightforward procedure.Avoids handling of elemental bromine, uses greener reagents.Mild conditions, rapid reaction, high conversion for in situ applications.
Key Disadvantages Use of hazardous elemental bromine, moderate yield, long reaction time.Requires careful control of stoichiometry to avoid di-bromination.Requires the synthesis of 5,5-dibromobarbituric acid as a starting material.

Experimental Protocols

To provide a practical basis for comparison, detailed step-by-step methodologies for each synthetic route are provided below. As a precursor to all methods, the synthesis of the starting material, barbituric acid, is also detailed.

Precursor Synthesis: Barbituric Acid from Diethyl Malonate and Urea

This procedure is a classic condensation reaction to form the pyrimidine ring system.

G Diethyl_Malonate Diethyl Malonate Reaction Condensation (Reflux) Diethyl_Malonate->Reaction Urea Urea Urea->Reaction Sodium_Ethoxide Sodium Ethoxide (in Ethanol) Sodium_Ethoxide->Reaction Base Barbituric_Acid Barbituric Acid Reaction->Barbituric_Acid

Caption: Workflow for the synthesis of barbituric acid.

Materials:

  • Sodium metal (11.5 g, 0.5 gram-atom)

  • Absolute ethanol (500 mL)

  • Diethyl malonate (80 g, 0.5 mol)

  • Dry urea (30 g, 0.5 mol)

  • Concentrated Hydrochloric Acid (approx. 45 mL)

  • Distilled water

Procedure:

  • In a 2-L round-bottomed flask equipped with a reflux condenser, dissolve 11.5 g of finely cut sodium in 250 mL of absolute ethanol to prepare sodium ethoxide.

  • To this solution, add 80 g of diethyl malonate.

  • Separately, dissolve 30 g of dry urea in 250 mL of hot (70°C) absolute ethanol.

  • Add the hot urea solution to the reaction mixture and reflux for 7 hours on an oil bath heated to 110°C. A white solid will precipitate.

  • After the reaction is complete, add 500 mL of hot (50°C) water to dissolve the solid.

  • Acidify the solution with concentrated hydrochloric acid until it is acidic to litmus paper.

  • Filter the clear solution and cool it in an ice bath overnight to crystallize the product.

  • Collect the white product by filtration, wash with 50 mL of cold water, and dry in an oven at 105–110°C for 3–4 hours.

  • This procedure typically yields 46–50 g (72–78%) of barbituric acid.[4]

Route 1: Direct Bromination with Elemental Bromine in Acetic Acid

This method is a traditional approach to the bromination of barbituric acid.

G Barbituric_Acid Barbituric Acid in Glacial Acetic Acid Reaction Stir at Room Temp (10 hours) Barbituric_Acid->Reaction Bromine Bromine Bromine->Reaction Dropwise Addition Quench Pour into Ice Water Reaction->Quench Precipitation Precipitate Overnight Quench->Precipitation Isolation Filter, Wash, and Crystallize Precipitation->Isolation

Caption: Workflow for the bromination of barbituric acid with elemental bromine.

Materials:

  • Barbituric acid (12.8 g, 0.1 mol)

  • Glacial acetic acid (excess)

  • Bromine (10.29 mL, 0.2 mol)

  • Ice-cold water

  • Methanol (for crystallization)

Procedure:

  • Prepare a suspension of 12.8 g of barbituric acid in an excess of glacial acetic acid.

  • To this suspension, add 10.29 mL of bromine dropwise.

  • After the complete addition of bromine, stir the reaction mixture for 10 hours.

  • Pour the reaction mixture into ice-cold water and leave it overnight at room temperature.

  • Collect the resulting precipitate by filtration, wash thoroughly with distilled water, and dry.

  • Crystallize the crude product from methanol to yield 5-bromobarbituric acid.[1]

  • The reported yield for this method is 47.65%.[1]

Route 2: Oxidative Bromination with KBr/H₂O₂

This "greener" approach avoids the use of hazardous elemental bromine.

G Reactants Barbituric Acid, KBr, HCl in Aqueous Solution Reaction Stir and Monitor by TLC Reactants->Reaction Oxidant 30% Hydrogen Peroxide Oxidant->Reaction Addition Isolation Filter and Recrystallize from Water Reaction->Isolation G Reactants 5,5-Dibromobarbituric Acid, Barbituric Acid Reaction Stir at 20-25°C (30 minutes) Reactants->Reaction Solvent THF/Water Solvent->Reaction Product_in_situ 5-Bromobarbituric Acid (in solution) Reaction->Product_in_situ

Sources

A Comparative Guide to the In Vitro and In Vivo Validation of 5-Bromobarbituric Acid-Based Anticancer Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical validation of novel 5-bromobarbituric acid (5-BBA) derivatives as potential anticancer agents. We will objectively compare a hypothetical 5-BBA candidate, BBA-734 , against the well-established chemotherapeutic agent Doxorubicin. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to ensure scientific rigor and data integrity.

Introduction: The Rationale for 5-BBA in Oncology

Barbituric acid and its derivatives have long been a cornerstone in medicinal chemistry. The introduction of a bromine atom at the 5-position creates a unique chemical scaffold, 5-bromobarbituric acid, which has shown potential in the development of novel therapeutics, particularly in oncology. The rationale for exploring 5-BBA derivatives stems from their potential to inhibit key cellular processes essential for tumor growth and survival. The goal of the validation pipeline is to systematically assess the efficacy and safety of these candidates, moving from cellular models to preclinical animal studies.[1]

Section 1: In Vitro Validation Workflow

The primary objective of in vitro validation is to determine a compound's cytotoxicity, target engagement, and mechanism of action at the cellular level.[2][3][4] This phase is critical for initial screening and identifying promising candidates for further, more resource-intensive in vivo testing.[3]

In Vitro Experimental Logic

The workflow is designed as a funnel, starting with broad screening and progressively moving towards more specific mechanistic studies. This approach ensures that only the most promising compounds advance, saving time and resources.

cluster_0 In Vitro Validation Workflow A Compound Synthesis (e.g., BBA-734) B Primary Screening: Cytotoxicity Profiling (MTT Assay) A->B Test across cancer cell lines C Data Analysis: Calculate IC50 Values B->C Measure cell viability D Lead Candidate Selection (Potency & Selectivity) C->D Compare to standard (Doxorubicin) E Mechanism of Action Studies (e.g., Western Blot) D->E Investigate target modulation F Pathway Analysis E->F Identify affected signaling pathways G Decision: Advance to In Vivo? F->G Synthesize all in vitro data

Caption: High-level workflow for the in vitro validation of 5-BBA drug candidates.

Step 1: Cytotoxicity Profiling

Causality: The first critical step is to determine if BBA-734 can kill cancer cells and at what concentration. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[5][6][7] A lower IC50 (half-maximal inhibitory concentration) value indicates higher potency.

Data Presentation: Comparative Cytotoxicity (IC50, µM)

CompoundA549 (Lung Cancer)MCF-7 (Breast Cancer)HCT116 (Colon Cancer)
BBA-734 5.28.16.5
Doxorubicin 0.81.20.9

Note: Data are representative examples for illustrative purposes.

Experimental Protocol: MTT Assay [8][9]

  • Cell Plating: Seed cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[7]

  • Compound Treatment: Treat cells with a serial dilution of BBA-734 or Doxorubicin (e.g., 0.1 to 100 µM) for 72 hours. Include vehicle-only controls.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form purple formazan crystals.[6][8]

  • Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Step 2: Mechanism of Action (MOA) Elucidation

Causality: Once cytotoxicity is established, it is crucial to understand how the compound works. Let's hypothesize that BBA-734 induces apoptosis (programmed cell death) by modulating the p53 signaling pathway. Western blotting is a key technique to measure the levels of specific proteins involved in this pathway.[10][11] An increase in pro-apoptotic proteins (like p53 and Bax) and a decrease in anti-apoptotic proteins (like Bcl-2) would support this hypothesis.

cluster_1 Hypothesized BBA-734 Signaling Pathway A BBA-734 B Cellular Stress A->B C p53 Activation (Tumor Suppressor) B->C D Bcl-2 Inhibition (Anti-Apoptotic) C->D Downregulates E Bax Activation (Pro-Apoptotic) C->E Upregulates F Mitochondrial Outer Membrane Permeabilization D->F Inhibits E->F Promotes G Caspase Activation F->G H Apoptosis G->H

Caption: Hypothesized apoptotic pathway activated by BBA-734.

Experimental Protocol: Western Blotting [10][12][13]

  • Protein Extraction: Treat A549 cells with BBA-734 at its IC50 concentration for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[13]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane overnight at 4°C with primary antibodies against p53, Bcl-2, Bax, and a loading control (e.g., β-actin).[12]

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL chemiluminescence substrate.[13]

Section 2: In Vivo Validation Framework

After a compound demonstrates promising in vitro activity, the next essential step is to evaluate its performance in a living organism.[3][14] This phase assesses efficacy, safety, and the pharmacokinetic profile, which are critical for predicting clinical success.[15][16]

In Vivo Experimental Logic

The in vivo workflow begins with establishing a relevant animal model of the disease, followed by treatment and careful monitoring of both therapeutic efficacy and potential toxicity.

cluster_2 In Vivo Validation Workflow H Select Animal Model (e.g., Xenograft Mice) I Tumor Implantation (e.g., A549 cells) H->I Establish disease model J Pharmacokinetic (PK) Study (Dose Ranging) I->J Determine ADME properties K Efficacy Study (Tumor Growth Inhibition) J->K Administer BBA-734 vs. controls L Toxicity Assessment (Body Weight, Histology) K->L Monitor tumor volume M Data Analysis & Comparison L->M Evaluate safety profile N Final Go/No-Go Decision M->N Assess therapeutic index

Caption: A streamlined workflow for the in vivo validation of anticancer drug candidates.

Step 1: Efficacy in a Xenograft Model

Causality: The gold standard for preclinical anticancer drug testing is often the cell line-derived xenograft (CDX) model, where human cancer cells are implanted into immunodeficient mice.[17][18][19] This model allows for the direct assessment of a drug's ability to inhibit tumor growth in a complex biological system.[14][17]

Data Presentation: Comparative In Vivo Efficacy

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (TGI, %)Change in Body Weight (%)
Vehicle Control -0%+2.5%
BBA-734 2065%-1.8%
Doxorubicin 585%-10.2%

Note: Data are representative examples for illustrative purposes.

Experimental Protocol: A549 Xenograft Mouse Model [19]

  • Animal Handling: Use immunodeficient mice (e.g., NOD/SCID or Nude mice) to prevent rejection of human cells.[14][19] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 A549 cells suspended in Matrigel into the flank of each mouse.[14]

  • Tumor Growth & Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (e.g., Vehicle, BBA-734, Doxorubicin).

  • Dosing: Administer the compounds via an appropriate route (e.g., intraperitoneal injection) according to the predetermined schedule (e.g., daily for 21 days).

  • Monitoring: Measure tumor volume with calipers and record mouse body weight 2-3 times per week as a general measure of toxicity.[14]

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis). Calculate TGI using the formula: TGI (%) = (1 - (ΔT / ΔC)) x 100, where ΔT and ΔC are the changes in tumor volume for the treated and control groups, respectively.

Step 2: Pharmacokinetic (PK) Profiling

Causality: A drug is only effective if it can reach its target in the body at a sufficient concentration and for an adequate duration.[16] Pharmacokinetic studies measure the absorption, distribution, metabolism, and excretion (ADME) of a drug, providing critical information for dose optimization.[20][21][22]

Data Presentation: Key PK Parameters for BBA-734

ParameterValueUnitDescription
Cmax 2.5µg/mLMaximum plasma concentration
Tmax 1.0hoursTime to reach Cmax
AUC 15.8µg·h/mLTotal drug exposure over time
t½ (half-life) 4.2hoursTime for concentration to halve

Note: Data are representative examples for illustrative purposes.

Experimental Protocol: Mouse Pharmacokinetic Study (Brief Outline) [15][23]

  • Dosing: Administer a single dose of BBA-734 to a cohort of mice (typically via intravenous and oral routes to determine bioavailability).

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Sample Processing: Process blood to isolate plasma.

  • Bioanalysis: Quantify the concentration of BBA-734 in plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Modeling: Use specialized software to calculate key PK parameters.

Section 3: Comparative Analysis and Conclusion

Objective Comparison: Based on the illustrative data, BBA-734 demonstrates moderate single-agent efficacy. Its in vitro IC50 values are higher than Doxorubicin, indicating lower potency at the cellular level. However, the in vivo data presents a more nuanced picture. While Doxorubicin achieved a higher TGI (85% vs. 65%), it was associated with significant toxicity, as indicated by a 10.2% loss in body weight. In contrast, BBA-734 was much better tolerated, with minimal impact on body weight.

Expert Insight: The favorable safety profile of BBA-734 is a significant advantage. High toxicity often limits the clinical utility of potent chemotherapeutics like Doxorubicin. The data suggests that BBA-734 possesses a wider therapeutic window. The moderate efficacy of BBA-734 could potentially be enhanced in combination therapies, a common strategy in modern oncology. Future studies should explore combinations with other targeted agents or immunotherapies. The pharmacokinetic profile, with a half-life of 4.2 hours, supports a once-daily or twice-daily dosing regimen, which is feasible for clinical translation.

Conclusion: The 5-bromobarbituric acid derivative, BBA-734, represents a promising drug candidate that warrants further investigation. While not as potent as Doxorubicin in this direct comparison, its significantly better tolerability in the in vivo model makes it a compelling alternative. The comprehensive validation workflow detailed in this guide provides a robust and self-validating system for advancing such candidates from the laboratory toward clinical application.

References

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  • Wang, L., et al. (2020). Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20S)-10,11-Methylenedioxy-Camptothecin Heterocyclic Derivatives. Molecules, 25(22), 5432. [Link]

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  • MDPI. (2020). Bis-thiobarbiturates as Promising Xanthine Oxidase Inhibitors: Synthesis and Biological Evaluation. Molecules, 25(18), 4239. [Link]

  • MDPI. (2021). Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. Molecules, 26(4), 982. [Link]

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A Senior Application Scientist's Guide to Comparative Docking Studies of 5-Bromobarbituric Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical framework for conducting comparative molecular docking studies of 5-bromobarbituric acid derivatives. It is designed for researchers, scientists, and drug development professionals seeking to evaluate the potential of these compounds as modulators of key biological targets. By synthesizing technical accuracy with field-proven insights, this document will explain the causality behind experimental choices and provide a self-validating system for in-silico analysis.

Introduction: The Therapeutic Potential of 5-Bromobarbituric Acid Derivatives

Barbituric acid and its derivatives have long been a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including sedative, hypnotic, and anticonvulsant effects.[1] The introduction of a bromine atom at the 5-position can significantly modulate the lipophilicity and electronic properties of the molecule, potentially leading to enhanced or novel pharmacological activities. These derivatives are of particular interest for their potential as anticonvulsants and anti-inflammatory agents.[2][3]

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] This in-silico approach allows for the rapid screening of virtual libraries of compounds against a specific protein target, providing valuable insights into their binding affinities and interaction patterns. Such studies are instrumental in prioritizing lead compounds for further experimental validation.

This guide will present a comparative docking study of a virtual series of 5-bromobarbituric acid derivatives against two key protein targets implicated in their potential therapeutic effects: the Gamma-Aminobutyric Acid Type A (GABA-A) receptor and the Cyclooxygenase-2 (COX-2) enzyme.

Rationale for Target Selection

The choice of protein targets is critical for a meaningful docking study. The selection of the GABA-A receptor and COX-2 is based on the well-established pharmacology of barbiturates and their potential therapeutic applications.

  • GABA-A Receptor: The GABA-A receptor is a ligand-gated ion channel and the primary target for the sedative and anticonvulsant effects of barbiturates.[4] These drugs act as positive allosteric modulators, enhancing the effect of the inhibitory neurotransmitter GABA.[5] Investigating the binding of 5-bromobarbituric acid derivatives to this receptor can help elucidate their potential as novel anticonvulsant agents.

  • Cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[6] Some barbituric acid derivatives have been shown to possess anti-inflammatory properties.[7] Docking studies against COX-2 can reveal the potential of 5-bromobarbituric acid derivatives to act as selective COX-2 inhibitors, which could offer a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[8]

Experimental Design and Workflow

A well-defined workflow is essential for reproducible and reliable docking results. The following diagram illustrates the key steps in our comparative docking study.

workflow cluster_prep Preparation Phase cluster_docking Execution Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation grid_gen Grid Box Generation ligand_prep->grid_gen protein_prep Protein Preparation protein_prep->grid_gen docking Molecular Docking (AutoDock Vina) grid_gen->docking results_analysis Results Analysis docking->results_analysis comparison Comparative Analysis results_analysis->comparison

Caption: A streamlined workflow for the comparative molecular docking study.

Detailed Step-by-Step Methodology

This section provides a detailed protocol for the comparative docking study using AutoDock Vina, a widely used and validated open-source docking program.

Part 1: Ligand Preparation

The accuracy of docking results is highly dependent on the quality of the input ligand structures. This protocol outlines the steps for preparing a virtual series of 5-bromobarbituric acid derivatives.

Virtual Ligand Series:

Ligand IDCompound NameStructure
LIG1 5-Bromobarbituric AcidBr at C5
LIG2 5-Bromo-5-methylbarbituric AcidBr and CH3 at C5
LIG3 5-Bromo-5-ethylbarbituric AcidBr and C2H5 at C5
LIG4 5-Bromo-5-phenylbarbituric AcidBr and Phenyl at C5
LIG5 1-Methyl-5-bromobarbituric AcidCH3 at N1, Br at C5

Protocol:

  • 2D Structure Drawing: Draw the 2D structures of the ligands using a chemical drawing software such as ChemDraw or the free online tool PubChem Sketcher.

  • 3D Structure Generation: Convert the 2D structures into 3D structures. Most chemical drawing software has this functionality. Save the 3D structures in SDF or MOL2 format. Alternatively, search for the compounds in the PubChem database and download their 3D conformations.[9]

  • Ligand Preparation for Docking:

    • Use AutoDock Tools (ADT) to prepare the ligands.[10]

    • Open the ligand file in ADT.

    • Add polar hydrogens.

    • Compute Gasteiger charges.

    • Set the rotatable bonds.

    • Save the prepared ligand in PDBQT format.

Part 2: Protein Preparation

The target protein structures must be carefully prepared to ensure they are suitable for docking.

Selected Protein Structures:

TargetPDB IDResolutionRationale
GABA-A Receptor 6D6T3.90 ÅHuman α1β2γ2 subtype in complex with GABA and flumazenil, providing a clear binding site.[11]
COX-2 5IKR2.34 ÅHuman COX-2 in complex with mefenamic acid, a known NSAID, defining the active site.[12]

Protocol:

  • PDB File Download: Download the PDB files for the selected protein structures from the RCSB Protein Data Bank.[11][12]

  • Protein Clean-up:

    • Open the PDB file in a molecular visualization software like UCSF Chimera or PyMOL.

    • Remove all water molecules and any co-crystallized ligands and ions that are not relevant to the binding site.[13]

    • For 6D6T, retain the chains that form the benzodiazepine binding site (typically between the α and γ subunits).[5] For 5IKR, retain the monomeric unit.

  • Protein Preparation for Docking:

    • Use AutoDock Tools (ADT) for protein preparation.[14]

    • Add polar hydrogens to the protein.

    • Add Kollman charges.

    • Merge non-polar hydrogens.

    • Save the prepared protein in PDBQT format.

Part 3: Grid Box Generation and Docking

The grid box defines the search space for the docking algorithm.

Protocol:

  • Grid Box Definition:

    • In ADT, load the prepared protein and ligand PDBQT files.

    • Center the grid box on the co-crystallized ligand in the original PDB structure to define the active site.

    • Adjust the size of the grid box to encompass the entire binding pocket, typically with a spacing of 1.0 Å.

  • Configuration File:

    • Create a configuration text file (e.g., conf.txt) that specifies the paths to the protein and ligand PDBQT files, the center and size of the grid box, and the number of binding modes to generate.[15]

  • Running AutoDock Vina:

    • Execute AutoDock Vina from the command line, providing the configuration file as input.[16]

    • The program will perform the docking calculations and generate an output file (in PDBQT format) containing the predicted binding poses and their corresponding binding affinities.

docking_process cluster_inputs Inputs cluster_outputs Outputs ligand_pdbqt Ligand.pdbqt vina_exe AutoDock Vina ligand_pdbqt->vina_exe protein_pdbqt Protein.pdbqt protein_pdbqt->vina_exe config_txt config.txt config_txt->vina_exe output_pdbqt Output.pdbqt (Poses & Scores) vina_exe->output_pdbqt log_txt log.txt (Binding Affinities) vina_exe->log_txt

Caption: The inputs and outputs of the AutoDock Vina docking process.

Data Analysis and Comparison

Quantitative Data Summary

The primary quantitative metric from AutoDock Vina is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger predicted binding affinity.[17] The results for each ligand against both targets should be summarized in a table for easy comparison.

Table 1: Predicted Binding Affinities (kcal/mol) of 5-Bromobarbituric Acid Derivatives

Ligand IDGABA-A ReceptorCOX-2
LIG1 Predicted ValuePredicted Value
LIG2 Predicted ValuePredicted Value
LIG3 Predicted ValuePredicted Value
LIG4 Predicted ValuePredicted Value
LIG5 Predicted ValuePredicted Value
Reference Diazepam (Example)Celecoxib (Example)
Qualitative Analysis of Binding Interactions

Beyond the binding affinity, it is crucial to visualize and analyze the binding poses and interactions of the ligands within the protein's active site.

Protocol:

  • Visualization: Use a molecular graphics program like PyMOL or Discovery Studio Visualizer to open the protein and the output ligand PDBQT files.

  • Interaction Analysis: Identify and analyze the key interactions between the ligand and the protein, such as:

    • Hydrogen bonds: These are strong, directional interactions that are critical for binding.[18]

    • Hydrophobic interactions: Interactions between nonpolar regions of the ligand and protein.

    • Pi-stacking: Interactions between aromatic rings.

    • Halogen bonds: The bromine atom in the ligands can participate in halogen bonding, which can contribute significantly to binding affinity.

  • Comparative Analysis: Compare the binding modes and interaction patterns of the different derivatives. Note how changes in the substituents affect the interactions with key amino acid residues in the binding pocket. For example, does the addition of a phenyl group in LIG4 lead to new pi-stacking interactions? Does the N-methylation in LIG5 alter the hydrogen bonding network?

Table 2: Key Interacting Residues for the Most Promising Ligand

TargetInteracting ResiduesInteraction Type
GABA-A Receptor e.g., TYR159, THR206e.g., Hydrogen Bond, Pi-stacking
COX-2 e.g., ARG120, TYR355e.g., Hydrogen Bond, Hydrophobic

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach for conducting a comparative docking study of 5-bromobarbituric acid derivatives. By following this detailed methodology, researchers can generate valuable in-silico data to predict the binding affinities and interaction patterns of these compounds with the GABA-A receptor and COX-2 enzyme.

The results of such a study can guide the rational design and synthesis of novel derivatives with improved potency and selectivity. The most promising compounds identified through this in-silico screening should then be prioritized for chemical synthesis and subsequent in-vitro and in-vivo biological evaluation to validate the computational predictions.

References

  • AutoDock Vina. (n.d.). The Scripps Research Institute. Retrieved from [Link]

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. [Link]

  • Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of Computational Chemistry, 30(16), 2785–2791. [Link]

  • Zhu, S., Noviello, C. M., Teng, J., Walsh, R. M., Jr, Kim, J. J., & Hibbs, R. E. (2018). Structure of a human synaptic GABAA receptor. Nature, 559(7712), 67–72. [Link]

  • Orlando, B. J., & Malkowski, M. G. (2016). Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. Journal of Biological Chemistry, 291(33), 17069–17081. [Link]

  • RCSB PDB: 6D6T. (2018). Human GABA-A receptor alpha1-beta2-gamma2 subtype in complex with GABA and flumazenil, conformation B. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. [Link]

  • Wikipedia contributors. (2024, October 26). Cyclooxygenase-2. In Wikipedia, The Free Encyclopedia. Retrieved November 22, 2024, from [Link]

  • Xu, C., Wyman, A. R., Alaamery, M. A., Argueta, S. A., Ivey, F. D., Meyers, J. A., Lerner, A., Burdo, T. H., Connolly, T., Hoffman, C. S., & Chiles, T. C. (2016). Anti-inflammatory effects of novel barbituric acid derivatives in T lymphocytes. International Immunopharmacology, 38, 223–232. [Link]

  • Wikipedia contributors. (2024, November 19). Barbiturate. In Wikipedia, The Free Encyclopedia. Retrieved November 22, 2024, from [Link]

  • Johnston, G. A. R. (2014). GABA-A Receptor Pharmacology. Pharmacology & Therapeutics, 141(1), 1–6. [Link]

  • Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. Retrieved from [Link]

  • Löscher, W., & Schmidt, D. (2011). Modern antiepileptic drug development has failed to deliver drugs with improved efficacy. Epilepsy Currents, 11(1), 8–11. [Link]

  • PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia contributors. (2024, November 16). GABA-A receptor. In Wikipedia, The Free Encyclopedia. Retrieved November 22, 2024, from [Link]

  • RCSB PDB: 5IKR. (2016). The Structure of Mefenamic Acid Bound to Human Cyclooxygenase-2. [Link]

  • ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. Retrieved from [Link]

  • ScotChem. (n.d.). Preparing the protein and ligand for docking. Retrieved from [Link]

  • YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Retrieved from [Link]

  • Healthline. (2019, September 19). What You Need to Know About Barbiturates. Retrieved from [Link]

  • Macdonald, R. L., & Olsen, R. W. (1994). GABAA receptor channels. Annual Review of Neuroscience, 17, 569–602. [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design, 7(2), 146–157. [Link]

  • Ippolito, J. A., Alexander, R. S., & Christianson, D. W. (1995). Hydrogen bond stereochemistry in protein structure and function. Journal of Molecular Biology, 253(1), 137–152. [Link]

  • YouTube. (2020, July 18). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.. Retrieved from [Link]

  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384–13421. [Link]

  • ResearchGate. (n.d.). 3D Structure of Human COX-2 Represented by Chain A (PDB code: 5IKR, R = 2.34 Å in Complex with Mefenamic Acid). Retrieved from [Link]

  • YouTube. (2025, April 8). Molecular Docking with AutoDock Vina Step-by-Step Tutorial| Part 1. Retrieved from [Link]

  • Food and Drug Administration. (2005, April 7). COX-2 Selective (includes Bextra, Celebrex, and Vioxx) and Non-Selective Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Retrieved from [Link]

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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the field of drug development, the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is of paramount importance. Impurities can significantly impact the efficacy, safety, and reproducibility of a drug product. This guide provides an in-depth, objective comparison of analytical methodologies for assessing the purity of a key halogenated intermediate, 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione, also known as 5-bromobarbituric acid. The experimental protocols and data interpretation strategies detailed herein are grounded in established scientific principles and regulatory expectations, ensuring a robust and reliable approach to quality control.

The Synthetic Landscape and Potential Impurities

The synthesis of 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione typically involves the electrophilic bromination of barbituric acid. A common and effective method utilizes N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent. Understanding the reaction mechanism is crucial for anticipating potential impurities.

The primary reaction proceeds as follows:

Barbituric acid + N-bromosuccinimide → 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione + Succinimide

However, side reactions and incomplete conversions can lead to the presence of several process-related impurities:

  • Unreacted Barbituric Acid: Incomplete bromination will result in the presence of the starting material.

  • 5,5-Dibromopyrimidine-2,4,6(1H,3H,5H)-trione: Over-bromination can lead to the formation of the di-substituted product.

  • Succinimide: This is a byproduct of the reaction and should be removed during purification.

  • Residual Solvents: The solvent used in the reaction and purification steps may be present in the final product.

A thorough purity assessment must be capable of detecting and quantifying these potential impurities.

A Multi-Faceted Approach to Purity Assessment: A Comparative Analysis

No single analytical technique can provide a complete picture of a compound's purity. Therefore, a multi-faceted approach employing a combination of chromatographic and spectroscopic methods is essential. The following sections provide a comparative overview of the most relevant techniques for assessing the purity of 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione.

Workflow for Comprehensive Purity Assessment

Purity Assessment Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Analysis cluster_result Final Assessment Synthesized_Product Synthesized 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione HPLC HPLC (Quantitative Purity & Impurity Profile) Synthesized_Product->HPLC NMR NMR Spectroscopy (Structural Confirmation & Impurity ID) Synthesized_Product->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Synthesized_Product->MS EA Elemental Analysis (Elemental Composition) Synthesized_Product->EA Purity_Report Comprehensive Purity Report HPLC->Purity_Report NMR->Purity_Report MS->Purity_Report EA->Purity_Report

Caption: Workflow for the comprehensive purity assessment of synthesized compounds.

Analytical Technique Principle Information Provided Key Advantages Potential Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Quantitative purity, detection and quantification of non-volatile impurities.High sensitivity, excellent resolution, and well-established for quantitative analysis.Requires a suitable chromophore for UV detection.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Unambiguous structural confirmation, identification of proton and carbon-containing impurities.Provides detailed structural information, can be quantitative (qNMR).Lower sensitivity compared to HPLC, can be complex to interpret for mixtures.
Mass Spectrometry (MS) Ionization of molecules and separation of ions based on their mass-to-charge ratio.Confirmation of molecular weight, structural information from fragmentation patterns.High sensitivity and specificity, provides molecular weight information.May not be suitable for thermally labile compounds, ionization efficiency can vary.
Elemental Analysis (EA) Combustion of the sample and quantification of the resulting gases (CO2, H2O, N2).Determination of the percentage of C, H, N, and other elements.Provides fundamental information on the elemental composition.Does not provide information on the molecular structure or the presence of isomers.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key analytical techniques. These protocols are designed to be self-validating, incorporating system suitability tests and referencing authoritative standards.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for determining the purity of non-volatile organic compounds like 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione. A reverse-phase method is typically employed.

Causality Behind Experimental Choices: A C18 column is chosen for its versatility in retaining a broad range of organic molecules. The mobile phase, a mixture of an aqueous buffer and an organic modifier, allows for the fine-tuning of the separation. A gradient elution is often preferred to ensure the elution of both polar (barbituric acid) and less polar (di-bromo byproduct) impurities within a reasonable timeframe. UV detection is suitable as the pyrimidine ring system possesses a chromophore.

HPLC Workflow Sample_Prep Sample Preparation (Dissolve in Mobile Phase) Injection Injection into HPLC System Sample_Prep->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection Separation->Detection Data_Analysis Data Analysis (Peak Integration, Purity Calculation) Detection->Data_Analysis Report Purity Report Data_Analysis->Report

Caption: A typical workflow for HPLC analysis.

Illustrative Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: 0.1% Formic acid in acetonitrile

  • Gradient Program:

    • Start with 95% A, hold for 1 minute.

    • Ramp to 5% A over 10 minutes.

    • Hold at 5% A for 2 minutes.

    • Return to 95% A over 1 minute and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • System Suitability: Before sample analysis, perform at least five replicate injections of a standard solution. The relative standard deviation (RSD) of the peak area should be less than 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5. These parameters are in line with the recommendations of the United States Pharmacopeia (USP) General Chapter <621> on Chromatography.[1][2][3][4][5]

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram. This calculation should be performed according to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures.[6][7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the unambiguous structural confirmation of organic molecules and the identification of impurities. Both ¹H and ¹³C NMR should be employed.

¹H NMR Spectroscopy:

  • Expected Spectrum: The ¹H NMR spectrum of pure 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione is expected to show a singlet for the proton at the 5-position and broad singlets for the N-H protons. The chemical shifts will be influenced by the solvent. In DMSO-d₆, the N-H protons are expected to appear downfield.

  • Impurity Detection:

    • Barbituric acid: Will show a singlet for the two protons at the 5-position.

    • 5,5-Dibromopyrimidine-2,4,6(1H,3H,5H)-trione: Will not show a signal for a proton at the 5-position.

¹³C NMR Spectroscopy:

  • Expected Spectrum: The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The number of signals and their chemical shifts will confirm the presence of the pyrimidine-trione ring and the brominated carbon.

  • Impurity Detection: The presence of barbituric acid or the di-bromo analog will result in additional signals in the ¹³C NMR spectrum.

Illustrative Experimental Protocol:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra.

  • Data Analysis: Compare the obtained spectra with reference spectra or with the expected chemical shifts and coupling patterns based on the structure. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the main compound and any proton-containing impurities.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for confirming the molecular weight of the synthesized compound and for obtaining structural information from its fragmentation pattern.

Expected Mass Spectrum:

  • Molecular Ion Peak (M+): The mass spectrum should show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes). For 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione (C₄H₃BrN₂O₃), the expected molecular ion peaks would be at m/z 206 and 208.

  • Fragmentation Pattern: Common fragmentation pathways for barbiturates involve the cleavage of the pyrimidine ring. The loss of HNCO (isocyanic acid) is a characteristic fragmentation.

Illustrative Experimental Protocol:

  • Instrumentation: A mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.

  • Sample Introduction: The sample can be introduced directly via a solid probe or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Data Acquisition: Acquire a full scan mass spectrum over a suitable m/z range (e.g., 50-300 amu).

  • Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the fragmentation pattern to confirm the structure of the compound.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N, O, Br) in the synthesized compound. This data is used to confirm the empirical formula.

Theoretical Elemental Composition for C₄H₃BrN₂O₃:

ElementAtomic Mass ( g/mol )Number of AtomsTotal MassPercentage (%)
Carbon (C)12.011448.04423.22
Hydrogen (H)1.00833.0241.46
Bromine (Br)79.904179.90438.61
Nitrogen (N)14.007228.01413.54
Oxygen (O)15.999347.99723.19
Total 206.983 100.00

Illustrative Experimental Protocol:

  • Instrumentation: A CHN elemental analyzer. Bromine content can be determined by various methods, including titration after combustion.

  • Sample Preparation: A precisely weighed amount of the dry sample is required.

  • Data Analysis: The experimentally determined percentages of each element should be within ±0.4% of the theoretical values, which is a widely accepted criterion for purity in academic and industrial settings.[10][11]

Conclusion

The purity assessment of synthesized 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione requires a comprehensive and logical approach. By employing a combination of powerful analytical techniques such as HPLC, NMR, mass spectrometry, and elemental analysis, researchers and drug development professionals can obtain a detailed and reliable purity profile of this important intermediate. The protocols and comparative data presented in this guide provide a solid foundation for establishing robust quality control procedures, ultimately contributing to the development of safe and effective pharmaceuticals. The adherence to established guidelines from bodies such as the USP and ICH ensures the scientific integrity and trustworthiness of the analytical data.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005.
  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]

  • Walker, J. J. Synthesis of Barbituric Acid Derivatives. Georgia Institute of Technology. 1971.
  • United States Pharmacopeia. <621> Chromatography. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. [Link]

  • Walker, J. J. Synthesis of Barbituric Acid and 1,3-dimethylbarbituric Acid Derivatives. Georgia Institute of Technology. 1971.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. 2024. [Link]

  • Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

  • University of Illinois Urbana-Champaign. Elemental Composition Calculator. [Link]

  • Elementar. Elemental analysis: operation & applications. [Link]

  • Chemistry LibreTexts. 1.1: Introduction to Elemental Analysis. 2021. [Link]

  • ResearchGate. How can we theoretically calculate Elemental analysis(percentage) of atoms in covalent organic framework? 2021. [Link]

  • O'Neil, M. J. An International Study Evaluating Elemental Analysis. ACS Omega. 2016.
  • National Center for Biotechnology Information. An International Study Evaluating Elemental Analysis. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • SciSpace. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. 2017. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. 2023. [Link]

  • Lopez-Rivadulla, M., et al. Simultaneous Identification and Determination of Several Barbiturates in Plasma by Reverse-Phase HPLC. Analytical Letters. 1988.
  • Pistos, C., et al. A new validated method for the simultaneous determination of a series of eight barbiturates by RP-hplc.
  • Agilent Technologies. High Throughput HPLC Analysis of Barbiturates. [Link]

  • NYC Office of Chief Medical Examiner. Barbiturates, Phenytoin and Carbamazepine by SO. [Link]

  • Tanaka, E., et al. A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. International Journal of Science and Research Archive. 2024.

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Bromobarbituric Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the integrity of quantitative data is paramount. The selection and validation of an appropriate analytical method for a given analyte is a critical determinant of data quality, influencing decisions from early-stage development through to quality control of the final product. This guide provides an in-depth, comparative analysis of three distinct analytical techniques for the quantification of 5-bromobarbituric acid: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, and Micellar Electrokinetic Chromatography (MEKC).

This document moves beyond a simple recitation of protocols. As Senior Application Scientists, we delve into the causality behind experimental choices, grounding our recommendations in the fundamental principles of analytical chemistry and the rigorous standards of international regulatory guidelines. Each method is presented with a detailed, step-by-step protocol, followed by a comprehensive cross-validation study designed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5] The objective is to provide a holistic and self-validating framework for selecting the most suitable analytical method for your specific application.

Introduction to 5-Bromobarbituric Acid and the Imperative of Method Validation

5-Bromobarbituric acid is a derivative of barbituric acid, a class of compounds with a long history in medicine as central nervous system depressants. While their therapeutic use has evolved, the analysis of barbiturates and their derivatives remains crucial in various fields, including forensic toxicology, clinical chemistry, and pharmaceutical development. The bromine substituent on the barbiturate ring introduces specific physicochemical properties that must be considered when developing an analytical method.

The cross-validation of analytical methods is not merely a regulatory hurdle; it is a scientific necessity. It ensures that a chosen method is "fit for purpose," providing reliable, reproducible, and accurate data. This guide will compare the performance of RP-HPLC, GC-MS, and MEKC across a range of validation parameters, offering a clear and objective assessment of their respective strengths and limitations for the analysis of 5-bromobarbituric acid.

The Cross-Validation Framework

The cross-validation study was designed to rigorously assess the performance of each analytical method based on the ICH Q2(R2) guidelines. The following key validation parameters were evaluated:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Methodologies and Experimental Protocols

This section details the experimental protocols for the three analytical methods evaluated. Each protocol is designed to be a self-contained, validated system.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability. For 5-bromobarbituric acid, a C18 column provides a nonpolar stationary phase that allows for the separation of the moderately polar analyte from other components based on its partitioning between the stationary phase and a polar mobile phase.[6][7][8][9][10]

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase: A mixture of methanol and water (50:50, v/v). The mobile phase should be filtered and degassed before use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm. This wavelength is chosen based on the common absorbance maxima for barbiturates and to minimize interference from common solvents.[6]

  • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 5-bromobarbituric acid in 10 mL of the mobile phase.

    • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Sample Preparation: Dissolve the sample containing 5-bromobarbituric acid in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Stock Prepare 1 mg/mL Stock Solution Standards Prepare Working Standards (1-100 µg/mL) Stock->Standards Injection Inject 10 µL Standards->Injection Sample Prepare and Filter Sample Sample->Injection HPLC HPLC System (C18, 5µm, 4.6x150mm) Mobile Phase: Methanol:Water (50:50) Flow Rate: 1.0 mL/min Temp: 30°C Detection UV Detection at 254 nm HPLC->Detection Injection->HPLC Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify using Calibration Curve Chromatogram->Quantification GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Stock Prepare 1 mg/mL Stock Solution in Methanol Dry Evaporate Aliquot to Dryness Stock->Dry Derivatize Add 100 µL TMPAH in Methanol Dry->Derivatize Injection Inject 1 µL Derivatize->Injection GCMS GC-MS System (HP-5MS Column) Injector Temp: 250°C Oven Program: 100-280°C Detection Mass Spectrometry (EI, m/z 50-500) GCMS->Detection Injection->GCMS TIC Obtain Total Ion Chromatogram Detection->TIC Quantify Quantify using Extracted Ion Chromatogram TIC->Quantify MEKC_Workflow cluster_prep Sample & Standard Preparation cluster_mekc MEKC Analysis cluster_data Data Analysis Stock Prepare 1 mg/mL Stock Solution Standards Prepare Working Standards (5-200 µg/mL) in BGE Stock->Standards Injection Hydrodynamic Injection (50 mbar, 5s) Standards->Injection Sample Prepare Sample in BGE Sample->Injection CE CE System (Fused Silica Capillary) BGE: 20mM Borate, 50mM SDS, pH 9.2 Voltage: 20 kV Temp: 25°C Detection UV Detection at 214 nm CE->Detection Injection->CE Electropherogram Obtain Electropherogram Detection->Electropherogram Quantification Quantify using Peak Area Electropherogram->Quantification

Sources

Safety Operating Guide

Proper Disposal of 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the experimental design and into the entire lifecycle of a chemical, including its proper disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione, a halogenated organic compound. By understanding the principles behind these procedures, laboratories can ensure a safe working environment and maintain regulatory compliance.

Understanding the Hazard Profile

5-bromopyrimidine-2,4,6(1H,3H,5H)-trione, also known as 5-bromobarbituric acid, is a brominated heterocyclic compound. While a specific, comprehensive hazard profile is not available in all databases, its structure as a halogenated organic compound and a derivative of barbituric acid necessitates that it be handled as a hazardous substance. The presence of the carbon-bromine bond is of particular concern, as halogenated organics are regulated by the Environmental Protection Agency (EPA) due to their potential for persistence and toxicity in the environment.[1]

Key Safety Considerations:

  • Avoid Dust Formation: Like many solid organic compounds, 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione can be an irritant upon inhalation.[2] Handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the generation of airborne dust.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2]

  • In case of Accidental Release: For small spills, carefully sweep the solid material to collect it into a suitable, labeled container for disposal.[3] Avoid raising dust. Moisten the spilled material with a damp cloth or paper towel to aid in collection if necessary.

Regulatory Framework for Disposal

As a halogenated organic compound, the disposal of 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione is governed by federal and local regulations. The EPA regulates hazardous wastes under the Resource Conservation and Recovery Act (RCRA). While this specific compound may not be explicitly listed with its own EPA waste code, it would likely be classified based on its characteristics, particularly toxicity.

Given its nature as a halogenated organic compound not otherwise specified, it may fall under a generic waste code. It is the responsibility of the waste generator (the laboratory) to make a hazardous waste determination. Consultation with your institution's Environmental Health and Safety (EHS) department is crucial to ensure compliance with all applicable regulations.

Disposal Procedures

The appropriate disposal method for 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione depends on the quantity of waste generated.

Bulk Quantities and Contaminated Materials

For significant quantities of the solid compound, or for materials heavily contaminated with it (e.g., spent chromatography media, contaminated labware), the primary and most secure method of disposal is through a licensed hazardous waste management company.

Step-by-Step Protocol for Bulk Waste Disposal:

  • Segregation and Collection: Collect all waste materials containing 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione in a designated, leak-proof, and chemically compatible container. The container must be clearly labeled as "Hazardous Waste" and should specify the chemical contents.

  • Labeling: The label should include the chemical name: "5-bromopyrimidine-2,4,6(1H,3H,5H)-trione", the approximate quantity, and the date of accumulation.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Arrange for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste by a certified contractor.

The ultimate disposal method for such waste is typically high-temperature incineration.[4] EPA regulations for incinerating halogenated organic wastes are stringent, requiring a destruction and removal efficiency (DRE) of 99.99% to ensure the complete breakdown of the compound into less harmful substances.[4]

Laboratory-Scale Chemical Degradation (for Small Quantities)

For trace amounts or very small quantities of 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione, chemical degradation to a less hazardous substance may be a feasible option within a well-equipped laboratory. This should only be performed by trained personnel and with the approval of your institution's EHS department. The following proposed method is based on the principles of alkaline hydrolysis, which has been shown to degrade similar halogenated pyrimidines.

Disclaimer: This protocol is provided for informational purposes and should be thoroughly evaluated and approved by your institution's safety committee before implementation. A risk assessment should be performed prior to carrying out this procedure.

Proposed Alkaline Hydrolysis Protocol:

  • Preparation: In a chemical fume hood, prepare a 1 M solution of sodium hydroxide (NaOH).

  • Reaction Setup: In a glass beaker or flask of appropriate size, dissolve the small quantity of 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione in a minimal amount of a water-miscible organic solvent, such as ethanol or isopropanol, to aid in solubility.

  • Hydrolysis: Slowly and with stirring, add the 1 M NaOH solution to the dissolved compound. An excess of NaOH should be used to ensure complete reaction.

  • Monitoring: Allow the reaction to stir at room temperature for several hours. The progress of the reaction can be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to confirm the disappearance of the starting material.

  • Neutralization: Once the reaction is complete, carefully neutralize the solution with a dilute acid, such as 1 M hydrochloric acid (HCl), while monitoring the pH.

  • Disposal of Final Solution: The resulting neutralized aqueous solution, containing the degradation products, should be disposed of in the appropriate aqueous waste stream, as determined by your institution's EHS guidelines.

The expected degradation products from alkaline hydrolysis would likely involve the cleavage of the pyrimidine ring and the displacement of the bromine atom.

Decision-Making Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione.

DisposalWorkflow start Waste containing 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione generated decision_quantity Bulk quantity or heavily contaminated? start->decision_quantity bulk_disposal Segregate, label as Hazardous Waste, and store for EHS pickup. decision_quantity->bulk_disposal Yes small_quantity Trace amount or very small quantity? decision_quantity->small_quantity No end Proper Disposal Complete bulk_disposal->end small_quantity->bulk_disposal No lab_degradation Consider laboratory-scale chemical degradation. small_quantity->lab_degradation Yes ehs_consult_degradation Consult and obtain approval from EHS. lab_degradation->ehs_consult_degradation perform_degradation Perform alkaline hydrolysis protocol in fume hood. ehs_consult_degradation->perform_degradation final_disposal Dispose of neutralized aqueous waste per EHS guidelines. perform_degradation->final_disposal final_disposal->end

Sources

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